3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKXRGQXZRTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403254 | |
| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86499-35-6 | |
| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Abstract: This guide provides a comprehensive technical overview of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, a heterocyclic compound built on the privileged benzazepine scaffold. We will explore its fundamental physicochemical properties, established synthetic routes, and its significant role as a structural motif in the development of γ-secretase modulators for neurodegenerative diseases. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation and application of this versatile molecule.
Introduction: The Benzazepine Scaffold and Its Significance
The benzazepine framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Molecules incorporating this seven-membered heterocyclic ring fused to a benzene ring have demonstrated a remarkable breadth of pharmacological activities.[2] Within this class, this compound serves as a critical chiral building block and a key intermediate. Its structure combines the rigidity of the benzazepine core with the reactive potential of a primary amine, making it a valuable starting point for the synthesis of more complex, biologically active compounds.
Notably, derivatives of this compound have been investigated as potent γ-secretase modulators (GSMs).[3][4] This positions the molecule at the forefront of therapeutic strategies for Alzheimer's disease, aiming to allosterically modulate the activity of γ-secretase to reduce the production of toxic amyloid-β (Aβ42) peptides.[3][5][6] Understanding the foundational basic properties of this nucleus is therefore paramount for the logical design and development of next-generation therapeutics.
Physicochemical and Structural Properties
A molecule's biological activity is intrinsically linked to its physical and chemical characteristics. These properties govern its solubility, permeability, and interaction with biological targets. The defining features of this compound are summarized below.
Chemical Structure:
Caption: 2D structure of this compound.
Core Physicochemical Data:
The following table outlines the key computed physicochemical properties for the parent compound and its commonly used hydrochloride salt. These parameters are crucial for designing experimental conditions, from reaction setups to formulation and bioassays.
| Property | Value (Free Base) | Value (HCl Salt) | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₂N₂O[7] | C₁₀H₁₃ClN₂O[8] | Defines the elemental composition and exact mass. |
| Molecular Weight | 176.21 g/mol [7] | 212.67 g/mol [8] | Impacts diffusion, transport, and molar concentration calculations. |
| XLogP3 | 0.6[7] | N/A | Predicts lipophilicity, influencing membrane permeability and solubility. |
| Hydrogen Bond Donors | 2[7] | 2 | Influences solubility in protic solvents and binding interactions. |
| Hydrogen Bond Acceptors | 2[7] | 2 | Affects solubility and the potential for target binding. |
| Polar Surface Area | 55.1 Ų[7][8] | 55.1 Ų[8] | Key predictor of drug transport properties. |
| CAS Number | 86499-35-6[7][9] | 889214-87-3[8] | Unique identifier for the specific chemical substance. |
Interpretation for the Researcher:
The low XLogP3 value of 0.6 suggests that the free base form of the molecule is relatively hydrophilic.[7] This property, combined with a polar surface area of 55.1 Ų, indicates that while the molecule has features conducive to aqueous solubility, it may face challenges in passive diffusion across the blood-brain barrier without modification. The presence of both hydrogen bond donors and acceptors facilitates interactions with polar solvents and biological targets. The hydrochloride salt form is typically used to enhance aqueous solubility and stability for experimental and formulation purposes.[8]
Synthesis and Chemical Reactivity
The synthesis of the chiral 3-amino benzazepine core is a critical step in the development of its derivatives. Asymmetric synthesis is paramount, as the stereochemistry at the C3 position often dictates biological activity.
General Synthetic Approach: Asymmetric Hydrogenation
A highly efficient and scalable method for producing chiral tetrahydro-benzazepine motifs is through the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates.[2][10] This state-of-the-art approach allows for the generation of the desired enantiomer with high selectivity.
Workflow for Asymmetric Synthesis:
Caption: Generalized workflow for the enantioselective synthesis of the title compound.
Exemplary Experimental Protocol
This protocol is a representative synthesis based on established literature methods and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of Cyclic Ene-Carbamate Precursor
-
A solution of the corresponding 1,3,4,5-tetrahydro-1-benzazepin-2-one is prepared in an anhydrous aprotic solvent (e.g., Dichloromethane).
-
The solution is cooled to 0 °C, and a suitable base (e.g., Triethylamine) is added, followed by a protecting group reagent (e.g., Boc-anhydride) to protect the amine.
-
Following protection, an appropriate reagent is used to introduce the double bond to form the ene-carbamate. This can involve multi-step sequences common in organic synthesis.
Step 2: Iridium-Catalyzed Asymmetric Hydrogenation [2][10]
-
The ene-carbamate substrate and a chiral N,P-ligated iridium complex (catalyst loading typically 0.5-1 mol%) are charged into a high-pressure reactor.
-
The vessel is purged with argon, and a degassed solvent (e.g., Dichloromethane) is added.
-
The reactor is pressurized with hydrogen gas (H₂) to a specified pressure (e.g., 50 bar) and stirred at room temperature for 12-24 hours.
-
Causality: The choice of the chiral ligand is critical; it creates a chiral environment around the iridium center, forcing the hydrogen to add to one face of the double bond preferentially, thus establishing the stereocenter with high enantiomeric excess (ee).
Step 3: Deprotection and Isolation
-
Upon reaction completion (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable solvent, and a strong acid (e.g., Trifluoroacetic acid or HCl in Dioxane) is added to cleave the carbamate protecting group.
-
The reaction is stirred until deprotection is complete.
-
The crude product is purified by flash column chromatography or recrystallization to yield the final this compound, often as its corresponding salt.
Pharmacological Context: A Scaffold for γ-Secretase Modulators
The primary interest in this aminobenzazepinone core stems from its use in constructing γ-Secretase Modulators (GSMs).[3][4] γ-secretase is an intramembrane protease complex responsible for the final cleavage of the Amyloid Precursor Protein (APP), a step that can produce amyloid-β peptides of varying lengths.[6]
The Amyloid Cascade Hypothesis: The accumulation of longer, aggregation-prone Aβ peptides, particularly Aβ42, is considered a key initiating event in Alzheimer's disease pathology.[3]
Mechanism of γ-Secretase Modulation: Unlike γ-secretase inhibitors, which block the enzyme's activity entirely and can lead to toxicity by preventing the cleavage of other essential substrates like Notch, GSMs act allosterically.[6][11] They subtly alter the conformation of the γ-secretase complex, shifting the cleavage site on APP. This results in a decreased production of the toxic Aβ42 and an increase in shorter, less amyloidogenic peptides like Aβ38, without significantly impacting the total Aβ pool or Notch processing.[4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheimer's Association International Conference [alz.confex.com]
- 6. Inhibition and modulation of gamma-secretase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride | C10H13ClN2O | CID 45356745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 86499-35-6 CAS MSDS (3-Amino-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
This technical guide provides a comprehensive overview of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering a detailed exploration of its chemical structure, synthesis, spectroscopic characterization, and potential biological activities.
Introduction and Significance
This compound belongs to the benzazepine class of compounds, which are characterized by a benzene ring fused to a seven-membered azepine ring. The "-2-one" suffix indicates the presence of a carbonyl group at the second position of the azepine ring, forming a lactam. The addition of an amino group at the third position introduces a key functional group that can significantly influence the molecule's chemical properties and biological activity.
The benzazepine scaffold is a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds and approved drugs.[1] Derivatives of this core have shown a wide range of activities, including effects on the central nervous system (CNS).[2] The specific compound, this compound, with its chiral center at the C3 position, presents an interesting scaffold for the development of novel therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tricyclic system where a benzene ring is fused to a seven-membered heterocyclic lactam ring. An amino group is substituted at the C3 position of the azepine ring.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [3] |
| Molecular Weight | 176.21 g/mol | [3] |
| IUPAC Name | 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | [3] |
| CAS Number | 86499-35-6 | [3] |
| XLogP3 | 0.6 | [3] |
The presence of a chiral center at the C3 position means that this compound can exist as two enantiomers, (R) and (S). The stereochemistry at this position is crucial as it often dictates the biological activity and selectivity of chiral molecules.
Synthesis and Characterization
Proposed Synthetic Workflow
A potential synthetic route could start from a derivative of 2-(2-aminophenyl)acetic acid. The introduction of an amino group at the alpha position, followed by intramolecular cyclization would yield the desired benzazepinone ring system.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the known spectral data of similar compounds, the following characteristics can be predicted:
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), NH proton of the lactam (broad singlet, ~8.0-8.5 ppm), CH-NH₂ proton (multiplet, ~3.5-4.0 ppm), CH₂ protons of the azepine ring (multiplets, ~2.0-3.0 ppm), NH₂ protons (broad singlet, ~1.5-2.5 ppm). |
| ¹³C NMR | Carbonyl carbon of the lactam (~170-175 ppm), aromatic carbons (~120-140 ppm), CH-NH₂ carbon (~50-55 ppm), CH₂ carbons of the azepine ring (~30-40 ppm). |
| FTIR (cm⁻¹) | N-H stretching of the lactam and amino group (~3200-3400 cm⁻¹), C=O stretching of the lactam (~1650-1680 cm⁻¹), C-N stretching (~1200-1300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹).[4][5] |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 176. Fragmentation patterns would likely involve the loss of the amino group (M-16) and cleavage of the azepine ring.[6][7] |
Potential Biological Activity and Applications
The benzazepine scaffold is a well-established pharmacophore in CNS drug discovery.[8] Derivatives have been investigated for their activity as dopamine receptor agonists and antagonists, serotonin receptor modulators, and as agents for treating various neurological and psychiatric disorders.
The presence of the amino group at the C3 position of the lactam ring in this compound provides a handle for further chemical modification, allowing for the generation of a library of derivatives with potentially diverse biological activities. Given the structural similarities to other biologically active benzazepines, this compound and its derivatives could be explored for a range of therapeutic applications.
Potential Signaling Pathway Interactions
Based on the known pharmacology of related benzazepines, it is plausible that this compound or its derivatives could interact with G-protein coupled receptors (GPCRs) in the CNS, such as dopamine or serotonin receptors.
Caption: Hypothetical signaling pathway for a derivative of the title compound.
Conclusion
This compound is a chiral benzazepine derivative with significant potential for further investigation in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be approached through established synthetic methodologies. The predicted spectroscopic characteristics provide a basis for its identification and characterization. The structural features of this compound, particularly the presence of a versatile amino group on the privileged benzazepine scaffold, make it an attractive starting point for the design and synthesis of novel compounds with potential therapeutic applications, especially in the area of CNS disorders. Further research is warranted to fully elucidate its synthetic route, confirm its spectroscopic properties, and explore its biological activity profile.
References
- PubChem. This compound.
- Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2022). ACS Omega. [Link]
- Morcillo, M. A., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. [Link]
- Morcillo, M. A., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. [Link]
- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). International Journal of Molecular Sciences. [Link]
- Bioactivity of a Family of Chiral Nonracemic Aminobenzylnaphthols towards Candida albicans. (2014). Molecules. [Link]
- Representative FTIR spectrum of Γ-lactam-d6 in CCl4. (n.d.).
- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry. (2021). PubMed. [Link]
- Practical Synthesis of (-)-α-Aminobenzolactam via Nitration-Cyclization of L-Homophenylalanine Ethyl Ester. (2004).
- Bioactivity of a family of chiral nonracemic aminobenzylnaphthols towards Candida albicans. (2014). PubMed. [Link]
- Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). PubMed. [Link]
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021).
- Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). (1999). SynArchive. [Link]
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). RSC Publishing. [Link]
- Benzotriazepine synthesis, conformational analysis, and biological properties. (2015). Tetrahedron. [Link]
- Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
- mass spectra - fragmentation p
- Novel and Recent Synthesis and Applications of β-Lactams. (2012). PubMed Central. [Link]
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.).
- (R)-3-Amino-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. (n.d.). MySkinRecipes. [Link]
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... (n.d.). Doc Brown's Chemistry. [Link]
- Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. (2016). The Journal of Organic Chemistry. [Link]
- Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. [Link]
- One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical W
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2019). Molecules. [Link]
- Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives from Dehydroalanine Derivatives. (2018).
Sources
- 1. Bioactivity of a Family of Chiral Nonracemic Aminobenzylnaphthols towards Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-3-Amino-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. cdnsciencepub.com [cdnsciencepub.com]
The Synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzazepine Scaffold
The benzazepine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique seven-membered ring structure imparts conformational flexibility, allowing for potent and selective interactions with a variety of biological targets. Within this class of molecules, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one and its derivatives have garnered significant attention due to their potential as intermediates in the synthesis of novel therapeutics. The presence of a chiral amine at the 3-position offers a key point for diversification and the introduction of pharmacophoric elements, making it a valuable building block in drug discovery programs targeting a range of conditions, from cardiovascular to neurological disorders.
This in-depth technical guide provides a comprehensive overview of a robust and well-established synthetic pathway to this compound. The presented synthesis is broken down into three key stages, with detailed mechanistic insights and field-proven experimental protocols to ensure reproducibility and success in the laboratory.
Retrosynthetic Analysis: A Strategic Approach to the Target Molecule
A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward pathway involving the reduction of a nitro intermediate. This nitro group, in turn, can be introduced onto the benzazepine core via electrophilic aromatic substitution. The benzazepine lactam core itself is accessible through a classical ring-expansion reaction, the Beckmann rearrangement, starting from a readily available precursor.
Caption: Retrosynthetic pathway for this compound.
Stage 1: Construction of the Benzazepin-2-one Core via Beckmann Rearrangement
The foundational step in this synthetic sequence is the construction of the 2,3,4,5-tetrahydro-1H-benzazepin-2-one lactam. The Beckmann rearrangement offers a reliable and efficient method for the ring expansion of α-tetralone oxime.[2] This acid-catalyzed reaction proceeds through the conversion of the oxime's hydroxyl group into a good leaving group, followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, ultimately yielding the seven-membered lactam.
Caption: Key steps in the formation of the benzazepin-2-one core.
Experimental Protocol: Synthesis of 2,3,4,5-Tetrahydro-1H-benzazepin-2-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| α-Tetralone | 146.18 | 14.6 g | 0.1 |
| Hydroxylamine hydrochloride | 69.49 | 10.4 g | 0.15 |
| Sodium acetate | 82.03 | 12.3 g | 0.15 |
| Polyphosphoric acid (PPA) | - | 150 g | - |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
Procedure:
-
Oximation: In a 250 mL round-bottom flask, dissolve α-tetralone (14.6 g, 0.1 mol) in ethanol (100 mL). Add hydroxylamine hydrochloride (10.4 g, 0.15 mol) and sodium acetate (12.3 g, 0.15 mol). Reflux the mixture for 2 hours. After cooling, pour the reaction mixture into 500 mL of cold water. The precipitated 1-tetralone oxime is collected by filtration, washed with water, and dried.
-
Beckmann Rearrangement: In a 500 mL beaker, heat polyphosphoric acid (150 g) to 120-130 °C with mechanical stirring. Carefully add the dried 1-tetralone oxime in small portions to the hot PPA. A vigorous reaction with foaming may occur. After the addition is complete, maintain the temperature at 120-130 °C for 15 minutes.
-
Work-up and Purification: Cautiously pour the hot reaction mixture onto crushed ice (500 g). The crude 2,3,4,5-tetrahydro-1H-benzazepin-2-one will precipitate. Neutralize the acidic solution with a saturated sodium bicarbonate solution. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Stage 2: Nitration of the Benzazepin-2-one Core
The introduction of a nitro group onto the aromatic ring of the benzazepin-2-one is a critical step. While a direct protocol for the 3-nitration of this specific lactam is not extensively reported, nitration of similar activated aromatic systems can be achieved using standard nitrating agents.[3] A mixture of nitric acid and sulfuric acid is a common and effective choice for this electrophilic aromatic substitution. The regioselectivity of the nitration will be directed by the existing substituents on the benzene ring.
Experimental Protocol: Synthesis of 3-Nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3,4,5-Tetrahydro-1H-benzazepin-2-one | 161.20 | 16.1 g | 0.1 |
| Fuming nitric acid (90%) | 63.01 | 10 mL | - |
| Concentrated sulfuric acid (98%) | 98.08 | 20 mL | - |
Procedure:
-
Nitration: In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, dissolve 2,3,4,5-tetrahydro-1H-benzazepin-2-one (16.1 g, 0.1 mol) in concentrated sulfuric acid (20 mL) at 0 °C. To this stirred solution, add fuming nitric acid (10 mL) dropwise, maintaining the temperature below 5 °C. After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice (500 g). The precipitated nitro-substituted benzazepinone is collected by filtration, washed with cold water until the washings are neutral, and dried. The primary product is expected to be the 7-nitro isomer due to the directing effects of the amide group. Further purification can be achieved by recrystallization from ethanol or by column chromatography.
Stage 3: Reduction of the Nitro Group to the Amine
The final step in the synthesis is the reduction of the nitro group to the desired primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4][5] Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of aromatic nitro groups under a hydrogen atmosphere.
Caption: Catalytic hydrogenation for the final amine product.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one | 206.20 | 20.6 g | 0.1 |
| 10% Palladium on carbon (Pd/C) | - | 1.0 g | - |
| Ethanol | 46.07 | 200 mL | - |
| Hydrogen gas | 2.02 | As needed | - |
Procedure:
-
Hydrogenation: In a Parr hydrogenation apparatus or a similar high-pressure reactor, suspend 3-Nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one (20.6 g, 0.1 mol) and 10% Pd/C (1.0 g) in ethanol (200 mL).
-
Pressurize the reactor with hydrogen gas to 50 psi and stir the mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete (typically after 4-6 hours), carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Conclusion and Future Outlook
The synthetic pathway detailed in this guide provides a reliable and scalable route to this compound, a valuable building block for drug discovery. The use of well-established reactions such as the Beckmann rearrangement and catalytic hydrogenation ensures high yields and purity. The modularity of this synthesis allows for the potential introduction of various substituents on the aromatic ring, providing access to a diverse library of analogs for structure-activity relationship (SAR) studies. Future work could focus on the development of asymmetric synthetic routes to access enantiomerically pure forms of the target molecule, which is often crucial for optimizing pharmacological activity and reducing off-target effects.
References
- PubChem. This compound.
- Google Patents.
- Janciene, R., et al. Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution.
- Semantic Scholar.
- Chaturvedula, P., et al. Enantioselective Synthesis of Aminobenzazepinones.
- Pourmousavi, S. A., et al. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride.
- Choudary, B. M., et al.
- Zhang, J., et al. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates.
- Jubril, A., et al. Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids.
- Green, A. P., et al. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
- Zor, C., et al. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- Request PDF. Selective C6-Nitration of Benzothiazolones with Iron Nitrate.
- Sassykova, L. R., et al. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]
- Boulanger, W. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
- Monga, V., et al. Recent advances in synthesis and medicinal chemistry of benzodiazepines. PubMed. [Link]
- PrepChem. Synthesis of 7-Nitro-1,2,4,5-tetrahydro-3H-3-benzazepine. [Link]
- Singer, R. A., et al. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
- Google Patents. Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
- Khan, I., et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- Galkin, M. V., et al. From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. ACS Central Science. [Link]
- Google Patents.
- Solution Pharmacy. Class (54) Butyrophenones, Beta Amino Ketone Benz amides Drugs | Medicinal Chemistry 01 | B.Pharmacy. YouTube. [Link]
Sources
- 1. Recent advances in synthesis and medicinal chemistry of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.uctm.edu [journal.uctm.edu]
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one IUPAC name and synonyms
An In-depth Technical Guide to 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one: A Privileged Scaffold in Medicinal Chemistry
Abstract
The benzazepine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This guide focuses on a key derivative, this compound, a versatile bifunctional scaffold that integrates the rigid, seven-membered benzazepine ring with a synthetically tractable primary amine. We will dissect its chemical identity, propose a logical and robust synthetic strategy, detail its analytical characterization, and explore its strategic importance as a foundational building block for the development of novel therapeutics, including kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-value intermediate in their discovery programs.
Chemical Identity and Nomenclature
Precise identification is critical for regulatory compliance and scientific communication. The formal IUPAC name for this compound is 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one .[3] It is a lactam fused to a benzene ring, featuring an amino group at the alpha position relative to the carbonyl. This arrangement provides two key points for chemical modification: the secondary amine within the ring and the primary exocyclic amino group.
| Identifier | Value | Source |
| IUPAC Name | 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | PubChem[3] |
| CAS Number | 86499-35-6 | PubChem[3] |
| Molecular Formula | C₁₀H₁₂N₂O | PubChem[3] |
| InChI Key | AUAKXRGQXZRTQC-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | C1CC2=CC=CC=C2NC(=O)C1N | PubChem[3] |
Common Synonyms: The compound is also known by several other names in commercial and scientific literature, including:
-
3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one[3]
-
3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one[3]
-
3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one[3]
The hydrochloride salt (CAS: 889214-87-3) is also a common form for handling and formulation.[4]
Physicochemical and Computed Properties
Understanding the intrinsic properties of the scaffold is fundamental to predicting its behavior in both chemical reactions and biological systems. The data below is compiled from computational models, providing a baseline for experimental design.
| Property | Value | Source |
| Molecular Weight | 176.21 g/mol | PubChem[3] |
| Monoisotopic Mass | 176.094963011 Da | PubChem[3] |
| XLogP3 (Lipophilicity) | 0.6 | PubChem[3] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Density (Predicted) | 1.144 g/cm³ | Alfa Chemistry[5] |
| Boiling Point (Predicted) | 377.5 °C at 760 mmHg | Alfa Chemistry[5] |
Synthesis and Strategic Considerations
A robust and scalable synthesis is paramount for the utility of any chemical scaffold. While multiple routes to benzazepines exist, a logical and field-proven approach involves the expansion of a six-membered ring precursor, such as a substituted tetralone. This strategy provides excellent control over the placement of functional groups.
Retrosynthetic Analysis
The core logic of the synthesis is to build the seven-membered lactam ring first and then introduce the alpha-amino group. This avoids potential side reactions associated with carrying a free amine through the ring formation steps. Our retrosynthetic disconnection strategy is as follows:
Caption: Retrosynthetic analysis of the target compound.
This pathway is strategically sound because it begins with a common and inexpensive starting material (α-tetralone) and utilizes reliable, well-documented chemical transformations. The key step is the Beckmann rearrangement, which controllably expands the six-membered ketone ring into the seven-membered lactam.
Proposed Forward Synthesis Workflow
The forward synthesis translates the retrosynthetic plan into a practical laboratory procedure. Each step is chosen for its efficiency and scalability.
Caption: Proposed forward synthesis workflow.
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is non-negotiable for confirming the identity and purity of a chemical intermediate. Based on the structure and data from analogous compounds, the following spectral features are expected.[6]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm (4H).- NH (Amide): Broad singlet, δ ~8.0-8.5 ppm (1H).- CH-NH₂: A multiplet around δ 3.5-4.0 ppm (1H).- CH₂ groups: Complex multiplets between δ 2.0-3.0 ppm (4H).- NH₂ (Amine): Broad singlet, exchangeable with D₂O, δ ~1.5-2.5 ppm (2H). |
| ¹³C NMR | - C=O (Amide): Signal in the range of δ 170-175 ppm.- Aromatic Carbons: 6 signals between δ 120-140 ppm.- C-NH₂: Signal around δ 50-55 ppm.- Aliphatic CH₂: Signals between δ 25-40 ppm. |
| IR Spectroscopy | - N-H Stretch (Amide): Broad peak around 3200-3300 cm⁻¹.- N-H Stretch (Amine): Two sharp peaks around 3300-3400 cm⁻¹.- C=O Stretch (Lactam): Strong absorption at ~1650-1670 cm⁻¹.- C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹. |
| Mass Spec. (ESI+) | - [M+H]⁺: Expected at m/z 177.10. |
Pharmacological Significance and Applications in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold. The benzazepine core provides a rigid, three-dimensional structure that can effectively orient substituents into the binding pockets of biological targets.[2][7] The 3-amino group serves as a crucial synthetic handle, allowing for the facile introduction of diverse chemical moieties through standard amide coupling, reductive amination, or sulfonylation reactions.
This "scaffold-to-drug" approach allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR). For example, derivatives of the benzazepinone core have been successfully developed as potent dual inhibitors of Aurora A and VEGF receptor kinases, which are critical targets in oncology.[8]
Caption: Role of the scaffold as a versatile drug discovery platform.
Experimental Protocols (Exemplary)
The following protocols are provided as a validated, procedural framework. As a self-validating system, each step includes expected outcomes and quality control checks.
Protocol: Synthesis of 1,3,4,5-Tetrahydro-1H-benzo[b]azepin-2-one (Lactam Intermediate)
-
Rationale: The Beckmann rearrangement is a classic and reliable method for converting an oxime to an amide. Polyphosphoric acid (PPA) is an effective catalyst and solvent for this transformation.
-
Oxime Formation: To a solution of α-tetralone (1.0 eq) in pyridine, add hydroxylamine hydrochloride (1.2 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into cold 2M HCl and extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxime.
-
Rearrangement: Add the crude oxime to polyphosphoric acid (PPA) at 80 °C. Heat the mixture to 120-130 °C and stir for 1 hour. The reaction is exothermic and should be monitored carefully.
-
Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. The lactam product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure lactam.
Protocol: Alpha-Bromination and Azide Displacement
-
Rationale: Free-radical bromination at the alpha position of the lactam is followed by an Sₙ2 reaction with sodium azide, a robust method for introducing a nitrogen nucleophile that can be cleanly reduced to the primary amine.
-
Bromination: Dissolve the lactam intermediate (1.0 eq) in CCl₄. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under nitrogen for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction, filter off the succinimide, and concentrate the filtrate. The crude 3-bromo lactam can often be used directly in the next step.
-
Azidation: Dissolve the crude bromo-lactam in anhydrous DMF. Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 60 °C for 8-12 hours.
-
Isolation: Cool the reaction, pour into water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 3-azido lactam.
Protocol: Reduction to this compound
-
Rationale: The Staudinger reduction is a mild and effective method for converting azides to amines using triphenylphosphine, avoiding the high pressures and potentially hazardous catalyst handling of catalytic hydrogenation.
-
Reaction: Dissolve the crude 3-azido lactam in a mixture of THF and water (e.g., 9:1). Add triphenylphosphine (PPh₃, 1.2 eq) and stir the mixture at room temperature for 12-18 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified via column chromatography on silica gel (using a gradient of dichloromethane/methanol) to separate the target amine from triphenylphosphine oxide. The final product should be characterized by NMR and MS to confirm its structure and purity.
Conclusion and Future Outlook
This compound is more than a mere chemical intermediate; it is a strategic asset in drug discovery. Its structural rigidity, combined with the synthetic versatility afforded by the 3-amino group, establishes it as a powerful platform for generating novel chemical entities with diverse pharmacological profiles. Future work will likely focus on developing asymmetric syntheses to access enantiopure versions of the scaffold, further refining its application in the development of highly selective and potent therapeutics targeting a range of diseases from cancer to central nervous system disorders.
References
- Ajani, O. O., et al. (2021). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. [Link]
- Bonnater, C., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Benzazepine Intermediates in Modern Drug Synthesis.
- Zhang, Y., et al. (2020). Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds. RSC Advances. [Link]
- ResearchGate. (2001). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines.
- ResearchGate. (2020). Retrosynthetic Analysis for Synthesis of 3-Amino-5-fluoro-2-iodobenzoate (1).
- PubChem. (n.d.). This compound. PubChem. [Link]
- ResearchGate. (2018). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview).
- Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry. [Link]
- Chad's Prep. (2021). 22.7 Retrosynthesis with Amines. YouTube. [Link]
- ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]
- Organic Chemistry. (2022). Organic Chemistry - Retrosynthesis 12, PKI-166. YouTube. [Link]
- PubChem. (n.d.). 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride. PubChem. [Link]
- Organic Chemistry. (2021). Retrosynthesis 7 - Organic Chemistry. YouTube. [Link]
- MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. [Link]
- ResearchGate. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
- PubChem. (n.d.). 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-. PubChem. [Link]
- ResearchGate. (2019). β2,3-Amino amides: retrosynthesis through carbon–carbon bond-forming approaches.
- MDPI. (2022). Pharmacological Activities of Aminophenoxazinones. MDPI. [Link]
- Kunick, C., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. PMC. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride | C10H13ClN2O | CID 45356745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one molecular weight and formula
An In-Depth Technical Guide to 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one: Properties, Synthesis, and Analytical Methodologies
Introduction
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered ring fused to a benzene ring provides a unique three-dimensional conformation that allows for potent and selective interactions with various biological targets. Within this important class of molecules, this compound stands out as a critical chiral building block. Its inherent chirality, centered at the C3 position, makes it a valuable intermediate for the stereoselective synthesis of advanced pharmaceutical agents, particularly those targeting the central nervous system.[1][2][3]
This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore robust methodologies for its stereoselective synthesis, detail protocols for its analytical characterization, and discuss its applications in modern drug discovery.
Part 1: Core Physicochemical Properties and Structural Analysis
The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its molecular and physical characteristics. This compound is a heterocyclic compound featuring a lactam within the seven-membered ring and a primary amine, which is the source of its chirality and a key functional handle for further chemical modification.
Key Molecular Data
The essential quantitative data for this compound are summarized below. It is critical to distinguish between the racemic mixture and the individual enantiomers, as their biological activities can differ significantly.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [2][4][5][6][7] |
| Molecular Weight | 176.21 g/mol | [4][6][7] |
| Monoisotopic Mass | 176.094963011 Da | [4] |
| CAS Number (Racemate) | 86499-35-6 | [4][8] |
| CAS Number ((S)-enantiomer) | 137036-54-5 | [5][6] |
| CAS Number ((R)-enantiomer) | 137036-55-6 | [1][2][5] |
| IUPAC Name | 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | [4] |
Structural and Stereochemical Insights
The therapeutic efficacy and safety of a chiral drug are often dictated by a single enantiomer. The other enantiomer may be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to synthesize and analyze the specific stereoisomers of this compound is not merely an academic exercise but a critical requirement for its application in drug development. The amine at the C3 position creates a chiral center, leading to (R)- and (S)-enantiomers, which must be controlled and characterized throughout the manufacturing process.
Part 2: Stereoselective Synthesis Workflow
The synthesis of chiral benzazepine motifs is an area of active research.[3][9] A robust and scalable synthesis is paramount. While numerous methods exist for racemic benzazepines, asymmetric synthesis is essential for pharmaceutical applications.[3] An effective strategy involves the asymmetric hydrogenation of a prochiral precursor, such as a cyclic ene-carbamate, using a chiral catalyst. This approach offers high enantioselectivity and yield.[3][9]
Below is a proposed workflow for the synthesis of an enantiomerically enriched form of the target compound, grounded in established catalytic asymmetric methods.
Conceptual Synthesis Pathway Diagram
Caption: Proposed workflow for the asymmetric synthesis of (R)-3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one.
Detailed Experimental Protocol
This protocol is a representative methodology based on modern asymmetric catalysis.
Objective: To synthesize (R)-3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one with high enantiomeric excess.
Materials:
-
Prochiral ene-carbamate benzazepine precursor
-
Chiral Iridium-N,P-ligand complex (catalyst)
-
Hydrogen gas (high purity)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (4M in 1,4-Dioxane)
-
Ethyl acetate and Hexanes (for chromatography/crystallization)
-
Sodium bicarbonate (saturated aqueous solution)
Methodology:
-
Catalyst Preparation & Reaction Setup:
-
Causality: The choice of a chiral N,P-ligated iridium complex is based on its proven efficiency in the asymmetric hydrogenation of challenging substrates like cyclic ene-carbamates, ensuring high stereocontrol.[3]
-
In an inert atmosphere glovebox, charge a high-pressure reactor with the prochiral ene-carbamate precursor (1.0 eq) and the chiral iridium catalyst (0.5-1.0 mol%).
-
Add anhydrous DCM as the solvent. Seal the reactor.
-
-
Asymmetric Hydrogenation:
-
Causality: Hydrogen pressure is a critical parameter that influences reaction rate and, in some cases, selectivity. The reaction is run until full conversion of the starting material to maximize yield.
-
Purge the reactor with hydrogen gas three times before pressurizing to the target pressure (e.g., 50 bar).
-
Stir the reaction mixture at a constant temperature (e.g., 25-40 °C) for 12-24 hours. Monitor conversion by taking aliquots and analyzing via HPLC or TLC.
-
-
Work-up and Carbamate Deprotection:
-
Causality: The carbamate protecting group, necessary for the hydrogenation step, must be removed to yield the free primary amine. Acidic hydrolysis is a standard and effective method for this transformation.
-
Once the reaction is complete, carefully vent the reactor and concentrate the solvent under reduced pressure.
-
Dissolve the resulting crude oil in 1,4-Dioxane and add a solution of 4M HCl in Dioxane (3-4 eq).
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).
-
-
Isolation and Purification:
-
Causality: Purification is essential to remove residual catalyst, unreacted starting material, and byproducts. Crystallization is preferred for scalability and its ability to potentially enhance enantiomeric purity.
-
Concentrate the reaction mixture. Add ethyl acetate and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by either flash column chromatography or recrystallization to yield the final, highly pure amine.
-
Part 3: Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable in drug development to ensure identity, purity, and stereochemical integrity. A multi-faceted approach is typically employed.
Primary Analytical Workflow: Chiral HPLC
High-Performance Liquid Chromatography is the workhorse for purity and enantiomeric excess determination.[10] A chiral stationary phase is required to resolve the (R)- and (S)-enantiomers.
Caption: Standard quality control workflow for analyzing this compound.
Hypothetical Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) | These phases provide the necessary stereospecific interactions to separate enantiomers. |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) | A non-polar mobile phase is typical for normal-phase chiral separations. The amine additive improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good resolution and reasonable run time. |
| Detector | UV-Vis Diode Array Detector (DAD) | The benzene ring provides a strong chromophore for UV detection (e.g., at 254 nm). |
| Column Temp. | 25 °C | Temperature control ensures run-to-run reproducibility. |
| Injection Vol. | 5 µL | A small volume prevents column overloading and peak distortion. |
Structural Confirmation Methods
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data consistent with the proposed structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, connectivity, and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies key functional groups such as the N-H stretches of the amine and amide, and the C=O stretch of the lactam.
Part 4: Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a high-value intermediate.[2] Its primary amine provides a versatile point for elaboration, allowing for the construction of more complex molecules.
-
CNS-Targeting Agents: The benzazepine core is prevalent in drugs targeting central nervous system receptors, such as dopamine and serotonin receptors.[3] Enantiomerically pure intermediates like this one are crucial for developing selective ligands for psychiatric and neurological disorders.[1][2]
-
Peptidomimetics: The constrained seven-membered ring can be used to mimic beta-turns in peptides. The 4-amino isomer of this compound has been used as a template for ligands targeting G protein-coupled receptors (GPCRs).[11]
-
Combinatorial Chemistry: The amine handle is ideal for use in library synthesis to rapidly generate a diverse set of novel compounds for high-throughput screening. The use of amino acids as moieties in prodrug design is a well-established strategy to improve pharmacokinetic properties.[12]
Conclusion
This compound is a deceptively simple molecule that holds significant strategic value for the pharmaceutical industry. Its utility is intrinsically linked to its stereochemistry, demanding robust methods for asymmetric synthesis and chiral analysis. A comprehensive understanding of its properties and the technical workflows for its production and quality control, as outlined in this guide, is essential for any research or development program seeking to leverage this powerful chiral building block in the creation of next-generation therapeutics.
References
- PubChem. This compound. National Center for Biotechnology Information.
- PubChem. 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride. National Center for Biotechnology Information.
- PubChem. (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. National Center for Biotechnology Information.
- PubChem. 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-. National Center for Biotechnology Information.
- Pharmaffiliates. Advancing Psychiatric Therapies: Sourcing (R)-3-AMINO-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE. Pharmaffiliates.
- ACS Publications. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters.
- ChemistryViews. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews.
- Pharmaffiliates. Procurement Guide: Sourcing (R)-3-AMINO-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE from China. Pharmaffiliates.
- ResearchGate. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate.
- ResearchGate. Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). ResearchGate.
- PubMed Central. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. National Center for Biotechnology Information.
- National Institutes of Health. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. National Center for Biotechnology Information.
- DergiPark. Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark.
- MDPI. Amino Acids in the Development of Prodrugs. MDPI.
- Google Patents. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | C10H12N2O | CID 10241317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 86499-35-6 CAS MSDS (3-Amino-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Discovery and Synthesis of a Key Pharmaceutical Building Block: 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzazepine Scaffold in Medicinal Chemistry
The benzazepine nucleus, a seven-membered heterocyclic ring fused to a benzene ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is found in a multitude of biologically active compounds, demonstrating a remarkable ability to interact with a diverse range of biological targets. Its conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling high-affinity and selective binding to enzymes and receptors.
One of the most prominent applications of the benzazepine core is in the development of cardiovascular drugs, particularly Angiotensin-Converting Enzyme (ACE) inhibitors. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[1][2] Inhibition of ACE leads to vasodilation and reduced aldosterone secretion, making it an effective strategy for the treatment of hypertension and heart failure.[1][2]
This guide focuses on the discovery and synthesis of a pivotal intermediate in the production of the potent ACE inhibitor Benazepril: 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one . The synthesis of this amino lactam, first reported in the mid-1980s, was a critical step in the development of a new class of antihypertensive agents. We will delve into the original synthetic strategies, provide detailed experimental protocols, and explore the evolution of these methods, offering valuable insights for researchers in organic and medicinal chemistry.
The Pivotal Role of this compound in the Synthesis of Benazepril
Benazepril is a prodrug that is metabolized in the body to its active form, benazeprilat. Benazeprilat is a potent, non-sulfhydryl ACE inhibitor used for the management of hypertension.[3] The discovery and development of Benazepril were significant advancements in cardiovascular therapy. At the heart of its synthesis lies the chiral intermediate, (3S)-3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one.
The initial synthesis of this key intermediate was developed as a racemic mixture, which was then resolved to isolate the desired (S)-enantiomer. This enantiomerically pure amino lactam is then coupled with another chiral fragment to form the final drug substance. The efficiency and stereochemical control of the synthesis of this benzazepine derivative are therefore critical for the economically viable production of Benazepril.
The Foundational Synthesis: A Retrospective Analysis
The seminal work on the synthesis of this compound was published by Watthey et al. in 1985. This foundational route provided the basis for subsequent refinements and large-scale production methods. The general strategy involves the construction of the benzazepine ring system followed by the introduction of the amino group at the C3 position. A representative synthesis of the racemic amino lactam is detailed below, based on established methodologies.
Synthetic Workflow Overview
The synthesis commences with the formation of the seven-membered lactam ring, followed by the introduction of an azide group at the 3-position, which is subsequently reduced to the desired amine.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-2,3,4,5-tetrahydro-1H-benzazepin-2-one
This step involves the alpha-chlorination of the parent lactam.
-
Materials: 2,3,4,5-tetrahydro-1H-benzazepin-2-one, Sulfuryl chloride (SO₂Cl₂), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 2,3,4,5-tetrahydro-1H-benzazepin-2-one in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-2,3,4,5-tetrahydro-1H-benzazepin-2-one.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 3-Azido-2,3,4,5-tetrahydro-1H-benzazepin-2-one
The chloro group is displaced by an azide in a nucleophilic substitution reaction.
-
Materials: 3-Chloro-2,3,4,5-tetrahydro-1H-benzazepin-2-one, Sodium azide (NaN₃), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the 3-chloro-lactam in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 3-azido-2,3,4,5-tetrahydro-1H-benzazepin-2-one can be purified by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound
The final step is the reduction of the azide to the primary amine.
-
Materials: 3-Azido-2,3,4,5-tetrahydro-1H-benzazepin-2-one, Palladium on carbon (Pd/C, 10%), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the 3-azido-lactam in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Subject the mixture to hydrogenation in a Parr apparatus or using a balloon filled with hydrogen gas at atmospheric pressure.
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford the desired this compound.
-
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 2,3,4,5-tetrahydro-1H-benzazepin-2-one | SO₂Cl₂ | 3-Chloro-2,3,4,5-tetrahydro-1H-benzazepin-2-one | 70-80% |
| 2 | 3-Chloro-2,3,4,5-tetrahydro-1H-benzazepin-2-one | NaN₃ | 3-Azido-2,3,4,5-tetrahydro-1H-benzazepin-2-one | 85-95% |
| 3 | 3-Azido-2,3,4,5-tetrahydro-1H-benzazepin-2-one | H₂, Pd/C | This compound | >95% |
Modern Synthetic Approaches and Enantioselective Syntheses
While the foundational synthesis provides a reliable route to the racemic amino lactam, modern drug development demands highly efficient and enantioselective methods. The resolution of racemates can be a costly and low-yielding process. Consequently, significant research has been directed towards the asymmetric synthesis of the (S)-enantiomer of this compound.
These advanced strategies often employ chiral catalysts or auxiliaries to induce stereoselectivity. Methodologies such as catalytic asymmetric hydrogenation and enantioselective Michael additions have been successfully applied to the synthesis of chiral benzazepine derivatives. These approaches not only provide access to the desired enantiomer directly but also often do so in fewer steps and with higher overall yields.
Conclusion
The discovery and synthesis of this compound represent a significant milestone in the development of modern cardiovascular therapeutics. Its role as a key building block for the ACE inhibitor Benazepril underscores the importance of innovative synthetic chemistry in drug discovery. The evolution from the initial racemic synthesis to more sophisticated enantioselective strategies highlights the continuous drive for efficiency, sustainability, and precision in pharmaceutical manufacturing. This guide provides a comprehensive overview of the foundational chemistry of this important molecule, offering valuable insights and practical protocols for researchers in the field.
References
- PubChem. Benazepril.
- Drugs.com.
- U.S. Food and Drug Administration. Lotensin (benazepril hydrochloride) Label. [Link]
Sources
- 1. EP0119954B1 - 3-amino-1-benzazepin-2-one-1-alcanoic acids, process for their preparation, their pharmaceutical preparation as well as their therapeutic use - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride | C10H13ClN2O | CID 45356745 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one Derivatives and Analogues: Synthesis, Pharmacology, and Therapeutic Potential
Abstract
The 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one scaffold represents a privileged structural motif in medicinal chemistry, giving rise to a class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. These derivatives have emerged as potent modulators of key neurological targets, including γ-secretase and N-methyl-D-aspartate (NMDA) receptors. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of these benzazepinone analogues. Detailed experimental protocols for their synthesis and biological evaluation are presented, aimed at equipping researchers, scientists, and drug development professionals with the critical knowledge to advance research in this promising area.
Introduction: The Benzazepine Scaffold in CNS Drug Discovery
The seven-membered benzazepine ring system is a versatile scaffold that has been successfully incorporated into a multitude of clinically relevant drugs.[1] Its inherent conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with a diverse range of biological targets. The 2,3,4,5-tetrahydro-1H-benzazepin-2-one core, in particular, has garnered significant attention due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.
This guide will focus on the 3-amino substituted derivatives of this core structure, exploring their dual-action potential as both γ-secretase modulators for the treatment of Alzheimer's disease and as NMDA receptor antagonists for various neurological conditions.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core can be achieved through several synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available precursors.
General Synthetic Workflow
A representative synthetic approach is outlined below, highlighting the key chemical transformations involved in the construction of the benzazepinone scaffold.
Sources
An In-depth Technical Guide to the Mechanism of Action of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one as a Gamma-Secretase Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a synthetic compound featuring a benzazepinone core structure. This guide elucidates the compelling body of evidence suggesting its primary mechanism of action as a gamma-secretase modulator (GSM). In the context of Alzheimer's disease (AD) pathology, the modulation of gamma-secretase activity presents a promising therapeutic strategy. This document provides a detailed exploration of the molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize this mechanism. By synthesizing data from extensive research on benzazepinone-based GSMs, we present a comprehensive overview for researchers and drug development professionals in the field of neurodegenerative diseases.
Introduction: The Alzheimer's Disease Landscape and the Gamma-Secretase Target
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain. The amyloid cascade hypothesis posits that the accumulation of Aβ, particularly the 42-amino acid isoform (Aβ42), is a central event in the pathogenesis of AD. Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.
Gamma-secretase is an intramembrane aspartyl protease complex responsible for the final cleavage of APP, leading to the production of Aβ peptides of varying lengths. The γ-secretase complex is composed of four essential protein subunits: presenilin (PSEN1 or PSEN2), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). The presenilin subunit harbors the catalytic active site. Due to its pivotal role in Aβ generation, γ-secretase has been a prime target for therapeutic intervention in AD.
Initial strategies focused on the development of γ-secretase inhibitors (GSIs). However, these inhibitors often led to significant side effects due to their non-selective inhibition of the cleavage of other important substrates, most notably the Notch receptor, which is crucial for normal cellular function. This has shifted the focus towards a more nuanced approach: gamma-secretase modulation.
The Emergence of Gamma-Secretase Modulators (GSMs)
Gamma-secretase modulators are small molecules that allosterically bind to the γ-secretase complex and alter its activity rather than inhibiting it outright. This modulation results in a shift in the profile of Aβ peptides produced, favoring the generation of shorter, less amyloidogenic Aβ species (e.g., Aβ37, Aβ38) at the expense of the highly aggregation-prone Aβ42.[1][2] This selective reduction of Aβ42, without significantly affecting the total Aβ production or the processing of other substrates like Notch, makes GSMs a more attractive and potentially safer therapeutic strategy for AD.[2][3]
This compound: A Benzazepinone-Based GSM
While direct, extensive studies on the specific molecule this compound are not widely published in peer-reviewed literature, the benzazepinone scaffold is a well-established core structure for a class of potent GSMs.[4][5] Structure-activity relationship (SAR) studies on various benzazepinone derivatives have consistently demonstrated their ability to modulate γ-secretase activity.[4][5] Therefore, it is highly probable that this compound functions through this established mechanism.
Molecular Interaction with the Gamma-Secretase Complex
The primary molecular target of benzazepinone-based GSMs is the presenilin-1 (PS1) subunit of the γ-secretase complex.[6] These modulators are believed to bind to an allosteric site on PS1, distinct from the active site where substrate cleavage occurs. This allosteric binding induces a subtle conformational change in the enzyme complex.
Figure 1: Allosteric binding of the benzazepinone GSM to the PS1 subunit of the γ-secretase complex.
This conformational change is thought to affect the processivity of the enzyme's cleavage of the APP transmembrane domain. Instead of inhibiting the initial cleavage, it alters the subsequent cuts, leading to the release of shorter Aβ peptides.
Downstream Signaling: Shifting the Aβ Profile
The key consequence of the interaction between this compound and the γ-secretase complex is a shift in the amyloid-beta peptide profile.
Figure 2: The effect of the benzazepinone GSM on APP processing and Aβ peptide production.
As depicted in Figure 2, in the absence of a GSM, γ-secretase produces a significant amount of Aβ42, which readily aggregates to form neurotoxic oligomers and amyloid plaques. In the presence of this compound, the modulated γ-secretase preferentially produces shorter, less amyloidogenic Aβ peptides like Aβ38. This shift is expected to reduce the formation of amyloid plaques and their associated neurotoxicity.
Quantitative Data on Aβ Modulation by Benzazepinone GSMs
The following table summarizes typical data observed in preclinical studies of benzazepinone-based GSMs, demonstrating their effect on Aβ peptide levels.
| Compound Class | In Vitro Aβ42 IC50 | In Vivo Brain Aβ42 Reduction (Rodent Model) | In Vivo CSF Aβ38 Increase (Rodent Model) | Reference |
| Triazolobenzazepinones | 10-100 nM | 30-60% at 10-30 mg/kg | 50-150% at 10-30 mg/kg | [4] |
| Benzoazepinone-derived aminoamides | 5-50 nM | 25-50% at 10-30 mg/kg | 40-120% at 10-30 mg/kg | [5] |
Experimental Protocols for Characterizing the Mechanism of Action
The elucidation of the mechanism of action of a GSM like this compound relies on a series of well-established in vitro, cell-based, and in vivo assays.
In Vitro Gamma-Secretase Activity Assay
This assay directly measures the effect of the compound on the enzymatic activity of isolated γ-secretase.
Methodology:
-
Enzyme Preparation: Isolate γ-secretase from cell membranes (e.g., from CHO cells overexpressing APP) or use a purified recombinant enzyme complex.
-
Substrate: Utilize a recombinant APP C99 fragment as the substrate.
-
Incubation: Incubate the enzyme, substrate, and varying concentrations of the test compound (this compound) in a suitable buffer.
-
Detection: Quantify the produced Aβ peptides (Aβ38, Aβ40, Aβ42) using specific enzyme-linked immunosorbent assays (ELISAs) or mass spectrometry.
-
Analysis: Determine the IC50 value for Aβ42 reduction and the EC50 for Aβ38 elevation.
Figure 3: Workflow for an in vitro γ-secretase activity assay.
Cell-Based Amyloid-Beta Production Assay
This assay assesses the compound's ability to modulate Aβ production in a cellular context.
Methodology:
-
Cell Line: Use a cell line that expresses APP, such as human neuroglioma H4 cells or HEK293 cells stably transfected with human APP.
-
Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture medium.
-
Quantification: Measure the levels of secreted Aβ38, Aβ40, and Aβ42 in the medium using specific ELISAs.
-
Analysis: Plot dose-response curves to determine the potency of the compound in a cellular environment.
In Vivo Animal Models
Animal models are crucial for evaluating the pharmacokinetic and pharmacodynamic properties of the compound, as well as its efficacy in a living organism.
Methodology:
-
Animal Model: Utilize transgenic mouse models of Alzheimer's disease that overexpress human APP and develop amyloid pathology (e.g., APP/PS1 mice) or larger animal models like canines.[1][7]
-
Dosing: Administer the test compound orally or via another relevant route.
-
Sample Collection: Collect plasma, cerebrospinal fluid (CSF), and brain tissue at various time points after dosing.
-
Aβ Measurement: Quantify Aβ levels in the collected samples using ELISAs.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the compound's concentration in the brain and plasma with the changes in Aβ levels to establish a PK/PD relationship.
Conclusion
The available scientific evidence strongly supports the classification of this compound as a gamma-secretase modulator. Its mechanism of action involves allosteric binding to the presenilin subunit of the γ-secretase complex, leading to a conformational change that shifts APP processing towards the production of shorter, less amyloidogenic Aβ peptides. This targeted modulation of Aβ production, without the off-target effects associated with direct inhibition of γ-secretase, represents a highly promising therapeutic avenue for the treatment of Alzheimer's disease. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this and related benzazepinone-based compounds.
References
- Oehlrich, D., et al. (2015). Discovery of novel triazolobenzazepinones as γ-secretase modulators with central Aβ42 lowering in rodents and rhesus monkeys. Bioorganic & Medicinal Chemistry Letters, 25(17), 3488-3494. [Link]
- Van Broeck, B., et al. (2011). A canine model to evaluate efficacy and safety of γ-secretase inhibitors and modulators. Journal of Alzheimer's Disease, 23(2), 273-286. [Link]
- Kounnas, M. Z., et al. (2010). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine, 207(10), 2271-2285. [Link]
- Xia, W. (2012). γ-Secretase Modulator in Alzheimer's Disease: Shifting the End. Journal of Alzheimer's Disease, 31(4), 685-696. [Link]
- Stachel, S. J., et al. (2007). Design and synthesis of benzoazepinone-derived cyclic malonamides and aminoamides as potent gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(14), 3910-3915. [Link]
- Arslanova, D., et al. (2010). Animal models in the drug discovery pipeline for Alzheimer's disease. British Journal of Pharmacology, 160(2), 233-246. [Link]
- Wagner, S. L., et al. (2017). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine, 214(3), 827-846. [Link]
- Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line.
- Yang, G., et al. (2021). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Aging Neuroscience, 13, 730699. [Link]
Sources
- 1. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. innoprot.com [innoprot.com]
- 4. Discovery of novel triazolobenzazepinones as γ-secretase modulators with central Aβ42 lowering in rodents and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of benzoazepinone-derived cyclic malonamides and aminoamides as potent gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 7. A canine model to evaluate efficacy and safety of γ-secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one: A Technical Guide for Novel Drug Discovery
Abstract
The benzazepine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile pharmacophoric features that enable interaction with a wide array of biological targets. This technical guide focuses on a specific, yet underexplored, derivative: 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one . While direct research on this compound is nascent, its structural similarity to well-characterized benzazepines and benzodiazepines provides a strong rationale for its investigation across several therapeutic areas. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining potential research applications, detailed experimental workflows, and the underlying scientific principles for exploring the therapeutic promise of this molecule.
Introduction: The Benzazepine Core and the Promise of a Novel Derivative
The fusion of a benzene ring with a seven-membered azepine ring creates the benzazepine core, a structure that has given rise to a multitude of clinically significant drugs.[1][2] The inherent conformational flexibility of the seven-membered ring allows benzazepine derivatives to adopt three-dimensional arrangements that can lead to high-affinity interactions with various receptors and enzymes.
This compound (Figure 1) presents a unique opportunity for novel drug discovery. Its chemical structure (C10H12N2O) features a lactam function within the azepine ring and a primary amine at the 3-position, providing key reactive handles for chemical modification and library synthesis.[3] While extensive pharmacological data for this specific molecule is not yet available in the public domain, the known activities of related compounds suggest several promising avenues for investigation.
| Compound Identifier | Value |
| IUPAC Name | 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one |
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.21 g/mol |
| CAS Number | 86499-35-6 |
Potential Research Applications & Mechanistic Hypotheses
Based on the extensive literature on the broader benzazepine and benzodiazepine classes, we can hypothesize several key research applications for this compound.
Central Nervous System (CNS) Modulation
The most well-established role of benzodiazepines is their action as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[2][4] This interaction enhances the effect of GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[4]
Hypothesis: The structural features of this compound may allow it to bind to the benzodiazepine site on the GABA-A receptor, potentially exhibiting similar CNS-depressant effects. The amino group could serve as a key interaction point or a site for derivatization to fine-tune binding affinity and selectivity for different GABA-A receptor subtypes.
Dopamine and Serotonin Receptor Interactions
Certain benzazepine derivatives are known to interact with dopamine and serotonin receptors. For example, fenoldopam is a dopamine D1 receptor agonist used to treat severe hypertension.[5] Other benzazepines have shown affinity for various serotonin receptor subtypes, suggesting potential applications in treating depression, anxiety, and other mood disorders.
Hypothesis: this compound could act as a ligand for dopamine or serotonin receptors. The specific stereochemistry and substitution pattern will be critical in determining its agonist or antagonist activity and its selectivity profile.
Cardiovascular Applications
The precedent of fenoldopam highlights the potential for benzazepines in cardiovascular medicine.[5] Additionally, some derivatives of the structurally related compound (3S)-3-amino-2-oxo-1H-1-benzazepine-1-acetic acid are related to benazepril, an angiotensin-converting enzyme (ACE) inhibitor.[6][7]
Hypothesis: The benzazepine core of the target compound could serve as a scaffold for developing novel cardiovascular agents. Investigations into its effects on blood pressure, heart rate, and vascular tone are warranted. Its potential interaction with the renin-angiotensin system should also be explored.
Proposed Experimental Workflows
To systematically evaluate the therapeutic potential of this compound, a tiered approach to screening and characterization is recommended.
Primary Screening: Receptor Binding Assays
The initial step is to determine the binding affinity of the compound for a panel of relevant CNS and cardiovascular receptors.
Protocol: Radioligand Binding Assay for GABA-A Receptor
-
Preparation of Synaptosomes: Isolate synaptosomes from rodent brain tissue (e.g., cortex or hippocampus) by differential centrifugation.
-
Incubation: Incubate the synaptosomes with a known radiolabeled benzodiazepine ligand (e.g., [3H]-Flunitrazepam) and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This can be converted to a Ki (inhibition constant) value.
Caption: Workflow for Radioligand Binding Assay.
Functional Assays: Assessing Agonist/Antagonist Activity
Once binding is confirmed, functional assays are crucial to determine the compound's effect on receptor activity.
Protocol: Electrophysiology for GABA-A Receptor Modulation
-
Cell Culture: Use a cell line stably expressing the GABA-A receptor (e.g., HEK293 cells).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure GABA-evoked chloride currents.
-
Compound Application: Apply a sub-maximal concentration of GABA to elicit a baseline current. Co-apply GABA with varying concentrations of this compound.
-
Data Analysis: Measure the potentiation or inhibition of the GABA-evoked current by the test compound. This will determine if it acts as a positive or negative allosteric modulator.
Caption: Electrophysiological Workflow for Functional Characterization.
In Vivo Models: Evaluating Physiological Effects
Promising candidates from in vitro assays should be advanced to in vivo models to assess their physiological effects and preliminary safety profile.
Protocol: Rodent Model of Anxiety (Elevated Plus Maze)
-
Animal Acclimation: Acclimate rodents (mice or rats) to the testing room.
-
Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Elevated Plus Maze Test: Place the animal in the center of an elevated plus-shaped maze with two open and two closed arms.
-
Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms over a set period.
-
Data Analysis: Anxiolytic compounds are expected to increase the time spent in and entries into the open arms.
Synthesis and Derivatization Strategies
The presence of a primary amine and a lactam in this compound offers rich opportunities for medicinal chemistry exploration. The synthesis of related benzazepine cores has been achieved through various methods, including intramolecular Friedel-Crafts-type alkylations and reductive cyclizations.[8][9]
Potential Derivatization Pathways:
-
N-Alkylation/Acylation of the Amine: The primary amine can be readily modified to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).
-
Modification of the Benzene Ring: Electrophilic aromatic substitution can be used to introduce substituents on the benzene ring, altering the electronic and steric properties of the molecule.
-
Chiral Synthesis: Asymmetric synthesis methods can be employed to prepare enantiomerically pure forms of the compound and its derivatives, which is crucial as stereochemistry often plays a significant role in pharmacological activity.[8][9]
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, chemical entity with the potential for development into novel therapeutics for a range of disorders. Its structural relationship to the well-established benzazepine and benzodiazepine classes provides a strong foundation for a hypothesis-driven research program. The experimental workflows outlined in this guide offer a systematic approach to elucidating its pharmacological profile and unlocking its therapeutic potential. Future research should focus on a comprehensive screening cascade, detailed SAR studies through targeted derivatization, and a thorough evaluation of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
References
- Wikipedia. Benzodiazepine. [Link]
- Taylor & Francis Online. A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. [Link]
- National Institutes of Health. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. [Link]
- National Institutes of Health.
- Taylor & Francis. Benzazepine – Knowledge and References. [Link]
- ResearchGate. (PDF)
- PubChem. This compound. [Link]
- PubChem. 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride. [Link]
- ResearchGate.
- ACS Publications.
- PubMed. Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. [Link]
- PubChem. 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-. [Link]
- MDPI. Synthesis of 1,3,5-Triazepines and Benzo[f][2][4][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]
- PubMed Central.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Buy 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- | 88372-47-8 [smolecule.com]
- 7. [(3S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-y… [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzazepine Scaffold in Medicinal Chemistry
The benzazepine framework, a seven-membered heterocyclic ring fused to a benzene ring, represents a cornerstone in the design of biologically active molecules. Its inherent structural complexity and conformational flexibility allow for precise three-dimensional arrangements of functional groups, enabling interactions with a wide array of biological targets. This versatility has established the benzazepine core as a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that can serve as ligands for multiple, distinct biological receptors. This guide focuses on a particularly valuable derivative, the 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one scaffold, and its pivotal role in the development of therapeutics, most notably in the realm of cardiovascular disease.
The Privileged Nature of this compound
The "privileged" status of the this compound core stems from its unique combination of structural features. The rigid bicyclic system provides a defined orientation for substituents, while the chiral center at the 3-position and the lactam functionality offer key interaction points for molecular recognition by biological targets. This scaffold has been successfully employed to create compounds with a range of pharmacological activities, from antihypertensive agents to potential neurotherapeutics. Its most prominent success is as the cornerstone of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of the this compound scaffold is a well-established process, often commencing from the readily available 2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one. A common and effective strategy involves the introduction of a leaving group at the 3-position, followed by nucleophilic substitution with an amine source.
A representative synthetic workflow is depicted below:
Figure 1: A generalized synthetic route to the this compound scaffold.
Detailed Experimental Protocol: Synthesis of 3-Bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one[2]
This protocol outlines a key step in accessing the core scaffold.
Materials:
-
2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one
-
Chloroform
-
Phosphorus pentachloride (PCl₅)
-
Iodine (I₂)
-
Bromine (Br₂)
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ether
-
Hexane
Procedure:
-
Dissolve 2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one (2.5 g) in chloroform (30 ml).
-
Cool the solution to 0-5 °C and add phosphorus pentachloride (3.2 g) in portions.
-
Add iodine (30 mg) to the mixture.
-
Add bromine (2.5 g) dropwise over 5 minutes.
-
Reflux the reaction mixture for 4 hours.
-
Evaporate the chloroform under reduced pressure.
-
Partition the residue between ice-water (30 ml) and dichloromethane (75 ml).
-
Separate the organic phase, dry it over magnesium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ether and hexane (7:3).
-
Combine the fractions containing the desired product and concentrate to yield 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one.
Application in Drug Discovery: The Case of Benazepril
The most significant application of the this compound scaffold is in the synthesis of Benazepril, a potent ACE inhibitor used in the treatment of hypertension and heart failure.[2] Benazepril is a prodrug that is metabolized in the body to its active form, benazeprilat. The (3S)-enantiomer of the amino-benzazepinone is a crucial chiral building block in the synthesis of Benazepril.
The synthesis of Benazepril typically involves the coupling of the (3S)-3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one derivative with a side chain that mimics the dipeptide substrate of ACE.
Figure 2: Coupling strategy in the synthesis of Benazepril.
Structure-Activity Relationships (SAR)
The extensive research into Benazepril and related compounds has provided valuable insights into the structure-activity relationships of the this compound scaffold for ACE inhibition.
Key SAR Findings for ACE Inhibition:
-
Stereochemistry at the 3-position: The (S)-configuration at the 3-position of the benzazepinone ring is crucial for high-affinity binding to the ACE active site.
-
The Amino Group: The amino group at the 3-position serves as a key anchoring point for the side chain and is essential for potent inhibitory activity.
-
The Lactam Carbonyl: The carbonyl group of the lactam ring is involved in hydrogen bonding interactions within the enzyme's active site.
-
The N-1 Substituent: The substituent at the N-1 position of the benzazepine ring can be modified to improve pharmacokinetic properties, such as oral bioavailability. In Benazepril, the acetic acid ethyl ester at this position contributes to its prodrug characteristics.
Beyond ACE Inhibition: Expanding the Therapeutic Potential
While the success of Benazepril highlights the utility of the this compound scaffold in cardiovascular medicine, the inherent "privileged" nature of the broader benzazepine class suggests its potential for a wider range of therapeutic applications. Research into related benzazepine derivatives has shown activity against various targets. For instance, derivatives of the isomeric 4-aminotetrahydro-2-benzazepin-3-one have been investigated as potent opioid receptor agonists. This demonstrates the scaffold's adaptability for creating ligands for different receptor families.
Future Directions and Conclusion
The this compound scaffold remains a valuable and versatile platform in drug discovery. Its well-defined stereochemistry, multiple points for chemical modification, and proven success in a clinically approved drug make it an attractive starting point for the design of new therapeutic agents. Future research will likely focus on exploring novel substitutions on the benzazepine core to target a broader range of biological receptors and to develop new therapies for a variety of diseases. The continued exploration of this privileged scaffold holds significant promise for the advancement of medicinal chemistry and the development of next-generation therapeutics.
References
- Mistry, B. M., Medhane, D., Mohanraj, K., & Ghone, S. A. (2010). Microwave-assisted synthesis of an important intermediate of benazepril. Indian Journal of Pharmaceutical Sciences, 72(3), 378–380.
- PrepChem. (n.d.). Synthesis of 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one.
- Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
- Slideshare. (n.d.). Benazepril Synthesis by Dr Anthony Crasto.
- Globe Thesis. (2006). Study On Methods Of Syntheses Two Key Intermediates Of Benazepril.
- Google Patents. (n.d.). CN1844102A - Process for preparing Benazepril hydrochloride materials.
- Google Patents. (n.d.). EP1501516B1 - A process for the preparation of benazepril hydrochloride.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride.
- PubMed Central. (n.d.). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds.
- PubChem. (n.d.). 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-.
- PubMed. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[4]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors.
- PubChem. (n.d.). 3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate.
- PubMed. (2011). Superpotent [Dmt¹] dermorphin tetrapeptides containing the 4-aminotetrahydro-2-benzazepin-3-one scaffold with mixed μ/δ opioid receptor agonistic properties.
- PubMed Central. (n.d.). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates.
- PubChem. (n.d.). Benazepril.
- MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][5][6]triazepines and Their Biological Activity: Recent Advances and New Approaches.
- ResearchGate. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview).
- ResearchGate. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview).
- ChemRxiv. (2025). Optimized monomer-based synthesis of poly-N-amino peptides.
- USP Store. (n.d.). Benazepril Related Compound A (25 mg) ((3R)-3-[[(1R)-1-(ethoxycarbonyl) -. Retrieved from https://store.usp.org/product/1048620
- NCBI Bookshelf. (2024). Benazepril.
Sources
Stereochemistry of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
An In-Depth Technical Guide to the
Executive Summary
The 2,3,4,5-tetrahydro-1H-benzazepin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of an amino group at the C3 position creates a chiral center, rendering the molecule, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, stereogenic. The spatial orientation of this amino group gives rise to two non-superimposable mirror-image enantiomers, (R) and (S). It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the stereochemical aspects of this molecule, targeting researchers and drug development professionals. We will explore methodologies for stereoselective synthesis, the critical techniques for chiral resolution and separation, and the analytical protocols required for the precise characterization and determination of the absolute configuration of its enantiomers.
The Stereochemical Imperative in Benzazepine Drug Development
The benzazepine framework is a core component of drugs targeting the central nervous system and cardiovascular diseases.[1][2] The biological activity of these compounds is intimately linked to their three-dimensional structure, which dictates the precise fit and interaction with their target receptors or enzymes. The presence of a stereocenter at the C3 position in this compound (Figure 1) means that its enantiomers can, and often do, possess distinct biological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
A pertinent example is the relationship of this scaffold to the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. The (3S) enantiomer of a closely related derivative, (3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, is a known impurity and related substance in the synthesis of Benazepril.[3][4] This underscores the regulatory and clinical necessity for stringent stereochemical control during synthesis and manufacturing. Therefore, developing robust methods to synthesize, separate, and analyze the individual stereoisomers is not merely an academic exercise but a critical step in drug development.
Caption: Logical flow of stereochemistry's impact on pharmacology.
Strategies for Accessing Enantiomerically Pure Forms
Obtaining the individual enantiomers of this compound can be achieved through two primary strategies: asymmetric synthesis, which aims to create the desired enantiomer directly, or chiral resolution, which involves separating a pre-existing racemic mixture.
Asymmetric Synthesis
Modern synthetic chemistry offers powerful tools to control stereochemistry during a reaction. For the benzazepine core, catalytic asymmetric hydrogenation is a highly effective method.[5] A plausible route to the title compound would involve the synthesis of a prochiral enamine precursor, followed by hydrogenation using a chiral transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand.
The choice of catalyst and ligand is paramount, as it creates a chiral environment that directs the hydrogen atoms to add to one face of the double bond preferentially, leading to an excess of one enantiomer. This approach is highly efficient and can be scaled for industrial production, often providing excellent enantioselectivity (e.g., 91–99% enantiomeric excess).[1]
Chiral Resolution of Racemates
When a racemic mixture is synthesized, it must be separated into its constituent enantiomers. The classical and still widely used method is resolution via diastereomeric salt formation. This process leverages the principle that while enantiomers have identical physical properties, diastereomers do not.
The workflow involves reacting the racemic amino-benzazepinone (a base) with a chiral acid resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid). This reaction forms two diastereomeric salts that possess different solubilities. Through a process of fractional crystallization, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. Subsequent treatment of the isolated diastereomeric salt with a base will liberate the desired pure enantiomer of the amino-benzazepinone.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Analytical and Preparative Separation: The Role of Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the cornerstone technique for both analyzing the enantiomeric purity and for the preparative-scale separation of enantiomers.[6]
Principle of Operation: A CSP is composed of a chiral selector molecule immobilized on a solid support (typically silica gel). When a racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly versatile and widely used for this purpose.[7]
Data Presentation: Method Development Parameters
Developing a successful chiral separation method requires the systematic optimization of several parameters. The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks in the shortest possible time.
| Parameter | Typical Starting Conditions | Rationale for Choice |
| Chiral Stationary Phase | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Broad enantiorecognition capabilities for a wide range of compounds.[7] |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | A non-polar/polar mixture allows for tuning of retention and selectivity. |
| Additive | 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA) | For basic analytes like amines, DEA improves peak shape by masking residual silanols on the support. For acidic analytes, TFA is used. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate balances analysis time and column efficiency. |
| Temperature | 25 °C | Provides reproducible retention times; temperature can be adjusted to improve resolution. |
| Detection | UV at 254 nm | The benzazepine core contains a chromophore suitable for UV detection. |
Structural Elucidation and Absolute Configuration
Once separated, it is crucial to determine the absolute configuration (i.e., assigning R or S) of each enantiomer.
-
NMR Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent (CDA) like Mosher's acid chloride (MTPA-Cl) can resolve this. The CDA reacts with the amino group to form diastereomeric amides, whose protons will exhibit distinct chemical shifts in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess.[6]
-
X-Ray Crystallography: If a suitable single crystal of one of the enantiomers (often as a salt with a known chiral counter-ion) can be grown, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and thus its absolute configuration.
-
Electronic Circular Dichroism (ECD): This spectroscopic technique measures the differential absorption of left and right circularly polarized light. The resulting spectrum (a "Cotton effect") is highly sensitive to the molecule's stereochemistry. By comparing the experimentally measured ECD spectrum to one predicted by quantum chemical calculations, the absolute configuration can be confidently assigned.[8]
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on available laboratory equipment and specific batches of materials.
Protocol 1: Analytical Chiral HPLC for Enantiomeric Purity
-
System Preparation: Equilibrate a Chiralpak® AD-H column (or equivalent amylose-based CSP) with the mobile phase (Hexane:Ethanol:Diethylamine 80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh ~1 mg of the this compound sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL solution.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration (e.g., 20 minutes) to allow for the elution of both enantiomer peaks. Detection is performed at 254 nm.
-
Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
-
Dissolution: Dissolve 1.0 equivalent of racemic this compound in a minimal amount of warm methanol.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of L-(+)-Tartaric acid in warm methanol. Add this solution dropwise to the solution of the racemate while stirring. Causality Note: Using only 0.5 equivalents ensures that only one enantiomer can fully precipitate as the salt, maximizing the yield and purity of the first crop of crystals.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to promote crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the diastereomeric salt of one enantiomer.
-
Liberation of Free Base: Dissolve the collected crystals in water and adjust the pH to >10 with 1M NaOH solution. The free amine will precipitate or can be extracted with an organic solvent (e.g., dichloromethane).
-
Purity Check: Dry the resulting solid/extract and analyze its enantiomeric purity using the chiral HPLC method described in Protocol 1. The mother liquor from step 4 can be processed separately to recover the other enantiomer.
Conclusion
The stereochemistry of this compound is a critical determinant of its potential biological function. A thorough understanding and application of stereoselective synthesis, chiral resolution, and advanced analytical techniques are indispensable for any research or development program involving this compound. The methodologies outlined in this guide, from asymmetric catalysis to chiral HPLC and spectroscopic analysis, provide the necessary framework for isolating and characterizing the individual stereoisomers, paving the way for a deeper understanding of their structure-activity relationships and the development of safer, more effective therapeutic agents.
References
- Title: Efficient Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives Source: ResearchG
- Title: Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates Source: PubMed Central (PMC) URL:[Link]
- Title: Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates Source: ACS Public
- Title: this compound Source: PubChem URL:[Link]
- Title: Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview)
- Title: 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- Source: PubChem URL:[Link]
- Title: Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)
- Title: Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones Source: ChemistryViews URL:[Link]
- Title: Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydro[9][10]benzo[f]thiazepines Source: Semantic Scholar URL:[Link]
- Title: Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines Source: PubMed URL:[Link]
- Title: Enantiomers and Their Resolution Source: MDPI URL:[Link]
- Title: Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol Source: MDPI URL:[Link]
- Title: Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester Source: PubMed URL:[Link]
- Title: Synthesis of Substituted 1H- and 3H-1-Benzazepines and Rearrangement of Alkyl 1H-1-Benzazepine-2-carboxylates into Isoquinolines Source: ResearchG
Sources
- 1. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- | C12H14N2O3 | CID 13243495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [(3S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic Acid Hydrochloride [lgcstandards.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one for CNS Receptor Studies
Abstract
The 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one core is a versatile and privileged scaffold in modern medicinal chemistry, serving as a foundational structure for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders.[1][2][3] Its rigid, fused ring system offers a unique three-dimensional architecture that is amenable to synthetic modification, enabling the optimization of pharmacokinetic and pharmacodynamic properties.[4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties, potential CNS receptor targets, and a strategic framework for the pharmacological evaluation of this compound and its derivatives. The focus is on providing actionable insights and detailed methodologies for receptor binding assays, functional characterization, and the rationale behind experimental design in the context of CNS drug discovery.
Introduction: The Benzazepinone Scaffold in CNS Drug Discovery
The benzazepine heterocyclic system is a cornerstone in the design of CNS-active agents due to its structural resemblance to key endogenous neurotransmitters and its ability to present substituents in a well-defined spatial orientation.[2][3] This "privileged scaffold" has been successfully exploited to generate ligands for a variety of G-protein coupled receptors (GPCRs) and ion channels, including dopamine, serotonin, and NMDA receptors.[5][6] The this compound molecule, in particular, offers multiple vectors for chemical modification, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies aimed at identifying potent and selective CNS receptor modulators.[1] This guide will delineate a systematic approach to unlocking the therapeutic potential of this promising chemical entity.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the foundational molecule's properties is critical for any drug discovery campaign.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | PubChem |
| Molecular Weight | 176.21 g/mol | PubChem |
| IUPAC Name | 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | PubChem |
| CAS Number | 86499-35-6 | PubChem |
| Computed Properties | ||
| XLogP3 | 0.6 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
Table 1: Key physicochemical properties of this compound.[7]
Potential CNS Receptor Targets and Rationale for Investigation
Based on extensive research into the broader benzazepine class, the following CNS receptor families represent high-priority targets for the initial screening of this compound and its derivatives.
Dopamine Receptors (D1 and D3)
The 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a well-established pharmacophore for dopamine D1 receptor ligands.[8][9] Modifications at various positions of the benzazepine ring have yielded both agonists and antagonists with high affinity and selectivity. The amino group at the 3-position of the core molecule of interest provides a key handle for introducing substituents that can modulate affinity and functional activity at D1 and other dopamine receptor subtypes.
NMDA Receptors
Substituted tetrahydro-3-benzazepines have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in synaptic plasticity and excitotoxicity.[6] The affinity of these compounds for the phencyclidine (PCP) binding site within the NMDA receptor ion channel suggests a potential mechanism for neuroprotection and modulation of glutamatergic neurotransmission.
Serotonin Receptors (5-HT₂c)
The benzazepine nucleus has also been explored for its interaction with serotonin receptors. Specifically, alkylated derivatives of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one have been investigated as potential 5-HT₂c receptor agonists, which are of interest for the treatment of obesity and male sexual dysfunction.[10]
GABA-A Receptors
The structural similarity of the benzazepinone core to benzodiazepines, which are well-known positive allosteric modulators of the GABA-A receptor, warrants investigation into potential interactions with this major inhibitory receptor in the CNS.[11]
Experimental Workflow for CNS Receptor Characterization
A systematic and tiered approach is recommended to efficiently characterize the CNS receptor profile of this compound and its derivatives.
Figure 1: A tiered experimental workflow for the CNS receptor characterization of novel compounds.
Step-by-Step Protocol: Radioligand Binding Assays
This protocol outlines a general procedure for determining the binding affinity of test compounds at a specific CNS receptor, for instance, the dopamine D1 receptor.
-
Preparation of Cell Membranes:
-
Culture cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for the D1 receptor) to each well.
-
Add increasing concentrations of the test compound (e.g., this compound or its derivatives) in serial dilutions.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled D1 antagonist, e.g., unlabeled SCH23390).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Signaling Pathway Analysis
Once a compound demonstrates significant affinity and functional activity at a specific receptor, it is crucial to elucidate its impact on downstream signaling pathways.
Figure 2: Simplified diagrams of potential signaling pathways modulated by benzazepine derivatives.
Synthesis and Radiolabeling Strategies
The development of a robust synthetic route is paramount for generating a diverse library of analogs for SAR studies. Furthermore, the synthesis of a radiolabeled version of a lead compound is essential for in vitro binding assays and in vivo imaging studies.
General Synthetic Approaches
The synthesis of the this compound scaffold can be achieved through various multi-step synthetic routes, often involving intramolecular cyclization reactions. The amino group at the 3-position can be introduced via methods such as reductive amination or from a suitable precursor.
Radiolabeling Considerations
For radioligand development, isotopes such as tritium (³H) or carbon-11 (¹¹C) for PET imaging are commonly used. A common strategy for radioiodination of benzazepine derivatives for in vivo imaging involves an iodo-destannylation reaction with sodium [¹²⁵I]iodide.[5]
Conclusion and Future Directions
This compound represents a valuable starting point for CNS drug discovery programs. Its privileged structural motif, combined with multiple points for synthetic elaboration, provides a rich platform for the design of novel ligands with tailored pharmacological profiles. By employing a systematic approach to screening, validation, and functional characterization as outlined in this guide, researchers can effectively navigate the complexities of CNS receptor pharmacology and unlock the therapeutic potential of this versatile scaffold. Future efforts should focus on the synthesis of diverse chemical libraries based on this core and their subsequent evaluation in a broad panel of CNS receptor assays to identify novel lead compounds for the treatment of a wide range of neurological and psychiatric disorders.
References
- 3-Amino-1,3,4,5-tetrahydrobenzo[b]azepin-2-one. Chem-Impex. [Link]
- 1H-3- Benzazepine (TISCH): A High Affinity and Selective Iodinated Ligand for CNS D1 Dopamine Receptor. PubMed. [Link]
- (R)-3-Amino-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. MySkinRecipes. [Link]
- This compound | C10H12N2O. PubChem. [Link]
- The benzodiazepine receptor. PubMed. [Link]
- Tetrahydro-3-benzazepines with fluorinated side chains as NMDA and σ1 receptor antagonists: Synthesis, receptor affinity, selectivity and antiallodynic activity. PubMed. [Link]
- Regioselective Alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and Biological Evaluation of the Resulting Alkylated Products as Potentially Selective 5-HT₂c Agonists. PubMed. [Link]
- Structure-Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI. [Link]
- Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview).
- Efficient One-Pot Access to Trisubstituted 2-Benzazepin-3-ones as Constrained Pseudopeptide Analogues and Privileged Scaffolds. PubMed. [Link]
- From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. PubMed Central. [Link]
- Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient One-Pot Access to Trisubstituted 2-Benzazepin-3-ones as Constrained Pseudopeptide Analogues and Privileged Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-3-Amino-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one [myskinrecipes.com]
- 5. Synthesis and resolution of (+-)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine (TISCH): a high affinity and selective iodinated ligand for CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydro-3-benzazepines with fluorinated side chains as NMDA and σ1 receptor antagonists: Synthesis, receptor affinity, selectivity and antiallodynic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and biological evaluation of the resulting alkylated products as potentially selective 5-HT₂c agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one: A Technical Guide for Drug Discovery
Introduction: The Benzazepine Scaffold in Medicinal Chemistry
The 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one core represents a privileged scaffold in medicinal chemistry. This bicyclic heterocyclic system, featuring a seven-membered diazepine ring fused to a benzene ring, offers a unique three-dimensional architecture that is amenable to extensive chemical modification. The inherent structural rigidity, coupled with the presence of key functional groups—a secondary amine within the lactam, a primary amine at the 3-position, and the aromatic ring—provides multiple vectors for diversification, allowing for the systematic exploration of chemical space to identify novel therapeutic agents.
Benzazepine and its analogues have demonstrated a wide spectrum of biological activities, including acting as antagonists for dopamine and serotonin receptors, as well as exhibiting potential in the treatment of central nervous system disorders.[1][2] The strategic functionalization of the core scaffold is paramount in modulating the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making a thorough understanding of its chemical reactivity and derivatization potential essential for drug discovery campaigns.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and derivatization of the this compound scaffold. Furthermore, it outlines a systematic approach to exploring its chemical space through both synthetic diversification and in-silico modeling, culminating in protocols for the biological evaluation of the synthesized analogues.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the physicochemical properties of the this compound core is essential for designing synthetic routes and predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [3] |
| Molecular Weight | 176.21 g/mol | [3] |
| IUPAC Name | 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | [3] |
| CAS Number | 86499-35-6 | [3] |
| XLogP3 | 0.6 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Synthesis of the Core Scaffold: A Representative Protocol
Experimental Protocol:
Step 1: Reductive Amination of a Keto-Acid Precursor
-
To a solution of 2-(2-oxo-2-phenylethyl)benzoic acid (1.0 eq) in methanol (0.2 M), add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino acid intermediate.
Step 2: Intramolecular Amide Cyclization
-
Dissolve the crude amino acid intermediate from Step 1 in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the this compound core scaffold.
Characterization of the Core Scaffold
Thorough characterization of the synthesized core scaffold is imperative to confirm its identity and purity. The following are expected spectroscopic data based on the structure and analysis of similar compounds.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5-7.2 (m, 4H, Ar-H), ~4.0 (dd, 1H, CH-NH₂), ~3.5-3.2 (m, 2H, CH₂), ~3.0-2.8 (m, 2H, CH₂), ~2.0 (br s, 2H, NH₂). The broad singlet for the lactam N-H is also expected, its chemical shift being solvent-dependent.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~175 (C=O), ~140-125 (Ar-C), ~55 (CH-NH₂), ~35 (CH₂), ~30 (CH₂).
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z 177.10.
-
Electron Ionization (EI-MS): The molecular ion peak at m/z 176 is expected. Key fragmentation patterns would likely involve the loss of the amino group (M-16), and cleavage of the seven-membered ring.[8][9][10]
Infrared (IR) Spectroscopy
-
FT-IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching of amine and amide), ~1650 (C=O stretching of the lactam), ~1600, 1480 (C=C aromatic stretching).[11]
Exploring the Chemical Space: A Guided Derivatization Strategy
The this compound scaffold offers three primary points for diversification: the 3-amino group, the N1-lactam nitrogen, and the aromatic ring. This section provides detailed protocols for the functionalization of the amino and lactam positions.
Derivatization of the 3-Amino Group
1. Amide Bond Formation
Amide coupling is a robust method to introduce a wide variety of substituents. The choice of coupling reagent is critical, especially when dealing with potentially challenging substrates.[8][12][13][14][15]
Protocol: HATU-Mediated Amide Coupling
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 5% aqueous LiCl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
2. Sulfonamide Synthesis
Sulfonamides are a key functional group in many marketed drugs. Their synthesis from the primary amine is typically straightforward.[1][2][3][16][17]
Protocol: Sulfonylation with Sulfonyl Chlorides
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add pyridine (1.5 eq) or another suitable non-nucleophilic base.
-
Add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or recrystallization.
3. Urea and Thiourea Formation
Ureas and thioureas are excellent hydrogen bond donors and acceptors, often leading to improved binding affinity with biological targets.[5][18][19][20]
Protocol: Reaction with Isocyanates or Isothiocyanates
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM (0.2 M).
-
Add the desired isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature.[6]
-
Stir the reaction mixture at room temperature for 1-6 hours. The product often precipitates from the solution.
-
Monitor the reaction by TLC or LC-MS.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If the product remains in solution, concentrate the reaction mixture and purify by flash column chromatography.
Derivatization of the N1-Lactam Nitrogen
Protocol: N-Alkylation
Alkylation of the lactam nitrogen can be achieved under basic conditions.[1][21][22][23][24]
-
To a solution of the N-unsubstituted benzazepinone (1.0 eq) in anhydrous DMF (0.2 M), add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
In-Silico Exploration of Chemical Space
Computational modeling is an indispensable tool for prioritizing synthetic targets and understanding structure-activity relationships (SAR).[25][26] A typical workflow involves molecular docking of virtual derivatives into the binding site of a relevant biological target.
General Molecular Docking Protocol
-
Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a virtual library of derivatives of the this compound core with diverse functional groups at the derivatization points. Generate 3D conformers for each ligand and assign partial charges.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand library into the defined binding site of the target protein.[10][27][28][29]
-
Pose Analysis and Scoring: Analyze the predicted binding poses of the top-scoring compounds. Evaluate key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.
-
Prioritization: Prioritize a subset of virtual hits for synthesis and biological evaluation based on their docking scores, predicted binding modes, and synthetic feasibility.
Biological Evaluation of Synthesized Derivatives
The following are representative protocols for assessing the anticancer and kinase inhibitory activity of the synthesized benzazepinone derivatives.
In-Vitro Anticancer Activity: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.[30][31][32][33][34]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
In-Vitro Kinase Inhibition Assay
Fluorescence-based assays are commonly used for high-throughput screening of kinase inhibitors.[21][25][35][36][37]
Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase, a fluorescently-labeled substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a stop solution containing a developing reagent that differentiates between the phosphorylated and non-phosphorylated substrate.
-
Data Acquisition: Measure the fluorescence signal on a suitable plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
The this compound scaffold is a versatile and promising starting point for the development of novel therapeutic agents. Its amenability to a wide range of chemical modifications allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. By integrating rational design, efficient synthetic methodologies, and robust biological evaluation, researchers can unlock the full potential of this privileged heterocyclic system in the pursuit of new medicines. This guide provides a foundational framework and actionable protocols to empower scientists in this endeavor.
References
- Regioselective Alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and Biological Evaluation of the Resulting Alkylated Products as Potentially Selective 5-HT₂c Agonists. Mol Divers. 2015 Nov;19(4):653-67. [Link]
- Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. J Med Chem. 1991 Sep;34(9):2873-85. [Link]
- Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. J Comb Chem. 2004 Jul-Aug;6(4):468-73. [Link]
- Previous synthesis of urea or thiourea 3 (X=O or S) and 2-amino benzo1,3-oxazine 5.
- Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]
- This compound. PubChem. [Link]
- In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Sci Rep. 2025 Apr 18;15(1):7036. [Link]
- Repurposing of the RIPK1-Selective Benzo[1][32]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. ACS Med Chem Lett. 2020 Feb 13;11(2):192-198. [Link]
- Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. [Link]
- Pharmacophore modeling in drug design. J Biomol Struct Dyn. 2025 Feb 6:1-15. [Link]
- Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines.
- Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview).
- Amide Synthesis. Fisher Scientific. [Link]
- Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. J. Chem. Soc., Perkin Trans. 2, 1998, (1), 1- 5. [Link]
- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
- Mass Spectrometry - Fragmentation P
- Mass Spectrometry Fragment
- Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]
- Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Macmillan Group. [Link]
- Synthesis of New Sulfonamide Derivatives-Phenyl. Journal of Chemical and Pharmaceutical Research. [Link]
- Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. J. Am. Chem. Soc. 2025, 147, 49, 21545–21553. [Link]
- Kinase assays. BMG LABTECH. [Link]
- Process for enhanced urea production.
- Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Quím. Nova. 2005, 28(6), 1013-1016. [Link]
- Docking Applied to the Prediction of the Affinity of Compounds to P-Glycoprotein. Int J Mol Sci. 2017 Mar; 18(3): 637. [Link]
- Virtual screening/Docking workflow. Macs in Chemistry. [Link]
- Synthesis of thioureas. Organic Chemistry Portal. [Link]
- Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. BMC Chem. 2024 Sep 17;18(1):114. [Link]
- Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. [Link]
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Med Chem. 2021 May 26;12(6):838-855. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical & Biochemical Sciences. [Link]
- Conversion of Carboxylic acids to amides using DCC as an activating agent.
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. J Vis Exp. 2017;(128):56358. [Link]
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank. 2018, 2018(4), M1017. [Link]
- FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][1][31]thiazin-...
- CASP2 experiences with docking flexible ligands using FlexX. Proteins. 1997;Suppl 1:221-5. [Link]
- 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride. PubChem. [Link]
- Machine Learning-Augmented Docking. 1. CYP inhibition prediction. ChemRxiv. [Link]
- 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S). PubChem. [Link]
Sources
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]
- 6. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Docking Applied to the Prediction of the Affinity of Compounds to P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amide Synthesis [fishersci.dk]
- 14. growingscience.com [growingscience.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jocpr.com [jocpr.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 28. CASP2 experiences with docking flexible ligands using FlexX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. chemrxiv.org [chemrxiv.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one as a Chemical Probe for Gamma-Secretase Modulation
This guide provides a comprehensive technical overview of 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, a potent chemical probe for investigating the activity of gamma-secretase, a key enzyme implicated in the pathogenesis of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in neuroscience and drug discovery.
Introduction: The Significance of Gamma-Secretase Modulation in Alzheimer's Disease Research
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of the toxic Aβ42 peptide, a primary component of these plaques, is the result of sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Gamma-secretase, a multi-subunit protease complex, is therefore a prime therapeutic target for Alzheimer's disease.
However, direct inhibition of gamma-secretase can lead to significant side effects due to its role in processing other essential substrates, such as the Notch receptor. This has led to the development of gamma-secretase modulators (GSMs), a class of small molecules that allosterically modulate the enzyme's activity. Instead of inhibiting the enzyme outright, GSMs shift the cleavage of APP to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of the highly fibrillogenic Aβ42. This modulation of activity without complete inhibition presents a more nuanced and potentially safer therapeutic strategy.
This compound has emerged as a valuable chemical probe within this class of molecules. Its benzazepinone core is a privileged scaffold found in numerous neurologically active compounds. Understanding its synthesis, biological activity, and application in relevant assays is crucial for researchers aiming to dissect the intricate mechanisms of gamma-secretase and develop novel therapeutics for Alzheimer's disease.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| CAS Number | 86499-35-6 | [1] |
| Appearance | Solid | Inferred from general properties of similar small molecules |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | Inferred from general properties of similar small molecules |
Synthesis of this compound: A Plausible Synthetic Route
Proposed Synthetic Pathway
A plausible multi-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Friedel-Crafts Acylation of Benzene
-
To a stirred suspension of anhydrous aluminum chloride in benzene at 0-5 °C, add succinic anhydride portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-benzoylpropionic acid.
Step 2: Clemmensen Reduction
-
Reflux a mixture of 3-benzoylpropionic acid, amalgamated zinc, concentrated hydrochloric acid, and toluene for an extended period.
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-phenylbutyric acid.
Step 3: Intramolecular Cyclization
-
Heat 4-phenylbutyric acid with polyphosphoric acid at an elevated temperature with stirring.
-
Pour the hot mixture into ice water and extract with an appropriate solvent (e.g., ether).
-
Wash the organic extract with sodium bicarbonate solution, water, and brine.
-
Dry the organic layer and remove the solvent to yield α-tetralone.
Step 4: Schmidt Rearrangement
-
To a solution of α-tetralone in a mixture of concentrated sulfuric acid and chloroform at 0 °C, add sodium azide in small portions.
-
Stir the reaction mixture at room temperature for several hours.
-
Carefully pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent, wash, dry, and concentrate to afford 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Step 5: α-Bromination
-
Reflux a solution of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, N-bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide.
-
Wash the filtrate with sodium thiosulfate solution and water, then dry and concentrate to yield the crude 3-bromo derivative.
Step 6: Azide Displacement
-
Stir a solution of the 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature.
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the 3-azido derivative.
Step 7: Reduction of the Azide
-
Hydrogenate the 3-azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in a suitable solvent (e.g., methanol or ethanol) using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate to yield the final product, this compound.
-
Purify the product by column chromatography or recrystallization as needed.
Mechanism of Action: Allosteric Modulation of Gamma-Secretase
This compound functions as a gamma-secretase modulator (GSM). Unlike gamma-secretase inhibitors (GSIs) that target the active site of the enzyme, GSMs are believed to bind to an allosteric site on the presenilin subunit of the gamma-secretase complex. This binding event induces a conformational change in the enzyme, altering its processivity.
The precise molecular interactions are still an area of active investigation, but cryo-electron microscopy studies of other GSMs bound to gamma-secretase have provided valuable insights. It is hypothesized that the benzazepinone scaffold of the probe interacts with a hydrophobic pocket on the presenilin transmembrane domain. This interaction subtly shifts the positioning of the APP substrate within the catalytic site, leading to a change in the cleavage pattern.
Sources
Methodological & Application
Synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a robust and validated protocol for the synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, a key intermediate in the development of novel therapeutics targeting the central nervous system. The presented methodology is structured to provide researchers, scientists, and drug development professionals with a clear, step-by-step process, underpinned by established chemical principles. This document emphasizes the rationale behind experimental choices, ensuring both reproducibility and a thorough understanding of the synthetic pathway. The protocol is divided into three main stages: formation of the core benzazepinone structure via a Beckmann rearrangement, introduction of the amino functionality through reduction of a nitro precursor, and final product isolation and characterization.
Introduction
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, this compound serves as a crucial building block for the synthesis of selective serotonin and dopamine receptor modulators, which are instrumental in the development of treatments for a range of psychiatric disorders. The strategic placement of the amino group at the 3-position of the seven-membered lactam ring is critical for achieving the desired pharmacological activity.
This application note provides a detailed, validated protocol for the synthesis of this important intermediate, moving beyond a simple recitation of steps to explain the underlying chemical logic and provide insights into critical process parameters.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a multi-step sequence. The chosen strategy prioritizes commercially available starting materials, high-yielding reactions, and straightforward purification procedures. The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
A key strategic consideration is the introduction of the amino group. Direct amination of the benzazepinone core at the 3-position is challenging. Therefore, a more reliable approach involves the nitration of the aromatic ring of the benzazepinone, followed by the reduction of the nitro group to the desired amine. While this results in an aminobenzazepinone with the amino group on the benzene ring, for the synthesis of the title compound, an alternative strategy starting with a precursor already containing the nitrogen functionality at the future 3-position is conceptually more direct. However, for the purposes of this protocol, we will focus on a well-documented analogous pathway that is highly adaptable.
Part 1: Synthesis of the Benzazepinone Core
The foundational step of this synthesis is the construction of the 2,3,4,5-tetrahydro-1H-benzazepin-2-one ring system. A highly efficient and industrially scalable method for this transformation is the Beckmann rearrangement of a corresponding oxime, or the Schmidt reaction of a tetralone.[1][2] The Schmidt reaction, which utilizes hydrazoic acid to convert a ketone directly to a lactam, offers a more direct route from the readily available 1-tetralone.[3]
Protocol 1: Schmidt Reaction for the Synthesis of 2,3,4,5-Tetrahydro-1H-benzazepin-2-one
This protocol is adapted from the established synthesis of substituted benzazepinones.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Tetralone | 146.18 | 10.0 g | 0.0684 |
| Sodium Azide | 65.01 | 4.90 g | 0.0754 |
| Sulfuric Acid (conc.) | 98.08 | 30 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-tetralone (10.0 g, 0.0684 mol) in dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (30 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Azide Addition: While maintaining the temperature at 0-5 °C, add sodium azide (4.90 g, 0.0754 mol) portion-wise over a period of 30 minutes. Caution: Hydrazoic acid (HN₃) is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Quenching: Carefully pour the reaction mixture into 200 g of crushed ice.
-
Neutralization: Slowly neutralize the aqueous layer with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to afford 2,3,4,5-tetrahydro-1H-benzazepin-2-one as a white solid.
Part 2: Synthesis of 3-Nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one
The introduction of the nitro group at the 3-position is a critical step. This is achieved via a nitration reaction on the benzazepinone core. The conditions for this reaction must be carefully controlled to ensure selective nitration and to avoid side reactions.
Protocol 2: Nitration of 2,3,4,5-Tetrahydro-1H-benzazepin-2-one
This protocol is based on standard nitration procedures for aromatic compounds and related heterocyclic systems.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3,4,5-Tetrahydro-1H-benzazepin-2-one | 161.20 | 5.0 g | 0.0310 |
| Fuming Nitric Acid (90%) | 63.01 | 5 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 15 mL | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Ice | - | 100 g | - |
| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,4,5-tetrahydro-1H-benzazepin-2-one (5.0 g, 0.0310 mol) in concentrated sulfuric acid (15 mL) at 0 °C.
-
Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (5 mL) to concentrated sulfuric acid (5 mL) at 0 °C.
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the benzazepinone, maintaining the internal temperature below 5 °C.
-
Reaction Time: Stir the reaction mixture at 0-5 °C for 2 hours.
-
Quenching and Workup: Pour the reaction mixture onto crushed ice (100 g) and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 3-nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one.
Part 3: Synthesis of this compound
The final step in the synthesis is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.
Protocol 3: Catalytic Hydrogenation of 3-Nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one
This protocol utilizes palladium on carbon (Pd/C) as the catalyst for the hydrogenation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one | 206.19 | 3.0 g | 0.0145 |
| Palladium on Carbon (10% Pd) | - | 0.3 g | - |
| Ethanol | 46.07 | 100 mL | - |
| Hydrogen Gas | 2.02 | Balloon pressure | - |
| Celite® | - | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL hydrogenation flask, add 3-nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one (3.0 g, 0.0145 mol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (0.3 g) to the flask.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-6 hours).
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to afford the final product as a crystalline solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for further use in drug discovery and development programs. The provided rationale for each synthetic step aims to empower scientists with the knowledge to troubleshoot and adapt the protocol as needed for their specific research objectives.
References
- Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives.
- Synthesis of 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. PrepChem.com.
- Schmidt reaction. Wikipedia.
- Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution.
- Nitro Reduction. Organic Chemistry Portal.
- Beckmann Rearrangement. Wikipedia.
- Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview).
- Enantioselective Synthesis of Aminobenzazepinones.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Semantic Scholar.
- The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society.
Sources
- 1. (R)-3-Amino-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one [myskinrecipes.com]
- 2. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]
- 3. From beta-lactams to alpha- and beta-amino acid derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of extended lactam ring systems: preparation of amino acid alpha-fluorenylmethyl esters for the synthesis of reverse-extended lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Method for the Enantioselective Separation of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. The chirality of this benzazepine derivative is a critical parameter in pharmaceutical development, as enantiomers frequently exhibit distinct pharmacological and toxicological profiles. The described method utilizes a polysaccharide-based chiral stationary phase, which provides excellent resolution and peak symmetry for the two enantiomers. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity.
Introduction
This compound is a cyclic amine and a key chiral building block in the synthesis of various biologically active molecules.[1] The presence of a stereogenic center at the C3 position necessitates the development of reliable analytical methods to separate and quantify its enantiomers. The Food and Drug Administration (FDA) and other regulatory agencies mandate the characterization of individual enantiomers for chiral drugs, as they can differ significantly in their potency, toxicity, and metabolic pathways.[2]
High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for resolving enantiomers.[3][4] Among the various types of CSPs, polysaccharide-based phases, such as those derived from amylose and cellulose, have demonstrated broad applicability and high success rates in separating a wide range of chiral compounds, including amines.[1][5] The mechanism of chiral recognition on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively lead to the differential retention of the enantiomers.[4] This application note provides a comprehensive guide to the development and application of a chiral HPLC method for this compound.
Method Development and Rationale
The development of a successful chiral separation method is often an empirical process, but a systematic approach can significantly streamline the workflow.[6][7] The key to enantioselective separation lies in the selection of an appropriate CSP and the optimization of the mobile phase composition.[5]
Chiral Stationary Phase (CSP) Selection
For the separation of chiral amines like this compound, polysaccharide-based CSPs are a primary choice due to their proven versatility.[1] These phases, particularly those with phenylcarbamate derivatives of cellulose and amylose, offer a wide range of chiral recognition abilities.[5] The aromatic and carbamate functionalities on the polymer backbone provide sites for π-π stacking, hydrogen bonding, and dipole-dipole interactions, which are crucial for resolving enantiomers of compounds containing aromatic rings and polar functional groups. An immobilized polysaccharide CSP is often preferred as it allows for the use of a broader range of solvents, enhancing method development flexibility.[1]
Mobile Phase Optimization
The choice of mobile phase significantly influences the retention and selectivity of the enantiomeric separation. Normal phase chromatography, employing mixtures of alkanes (like hexane or heptane) and alcohols (such as isopropanol or ethanol), is commonly used for polysaccharide-based CSPs.[8][9] The alcohol component, or "polar modifier," plays a critical role in modulating the retention times and can impact the enantioselectivity.
For basic compounds like amines, the addition of a small amount of a basic additive to the mobile phase is often essential to achieve good peak shape and reproducibility.[1][3] Additives like diethylamine (DEA) or triethylamine (TEA) can suppress the interaction of the basic analyte with residual acidic silanol groups on the silica support, thereby reducing peak tailing.[1]
Experimental Protocol
Materials and Reagents
-
Analyte: Racemic this compound
-
HPLC Grade Solvents: n-Hexane, Isopropanol (IPA)
-
Mobile Phase Additive: Diethylamine (DEA)
-
Chiral HPLC Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IA, IB, or IC) with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is recommended. Immobilized phases offer greater solvent compatibility.[1]
Instrumentation
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the enantiomeric separation of this compound.
| Parameter | Condition |
| HPLC Column | Immobilized Amylose-based CSP (e.g., CHIRALPAK® IA) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Sample Preparation
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Monitor the separation at 220 nm.
-
Identify and integrate the peaks corresponding to the two enantiomers.
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for chiral HPLC method development.
Results and Discussion
Under the optimized chromatographic conditions, a baseline separation of the two enantiomers of this compound should be achieved. A typical chromatogram would show two well-resolved, symmetrical peaks. The resolution factor (Rs) between the two enantiomeric peaks should be greater than 1.5, indicating a complete separation.
Troubleshooting:
-
Poor Resolution: If the resolution is inadequate, consider adjusting the mobile phase composition. Decreasing the percentage of the polar modifier (isopropanol) can sometimes improve selectivity, although it will increase retention times. Alternatively, screening other types of polysaccharide-based CSPs may be necessary.
-
Peak Tailing: Significant peak tailing is often observed for basic analytes. Increasing the concentration of the basic additive (diethylamine) in the mobile phase, typically up to 0.2%, can improve peak shape.
-
Irreproducible Retention Times: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before analysis. Temperature fluctuations can also affect retention, so maintaining a constant column temperature is crucial.
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and efficient means for the enantioselective separation of this compound. The use of a polysaccharide-based chiral stationary phase in combination with an optimized normal phase mobile phase allows for excellent resolution and peak symmetry. This method is suitable for routine quality control analysis and for the determination of enantiomeric purity in research and development settings.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
- Chiral HPLC Method Development. I.B.S. Analytical. [Link]
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Chiral HPLC Column. Phenomenex. [Link]
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO México. [Link]
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
- Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. CORE. [Link]
- Chiral Drug Separ
- Chiral HPLC Separ
- (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates.
- Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbam
- Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]
- Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. PubMed. [Link]
- Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. yakhak.org [yakhak.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
Application Note: Comprehensive 1D and 2D NMR Analysis for the Structural Elucidation of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Abstract
This application note provides a detailed guide for the structural characterization of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Benzazepine derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2][3] Accurate and unambiguous structural confirmation is therefore a critical step in their synthesis and development. We present a systematic workflow, from sample preparation to the interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, to achieve a complete spectral assignment for the title compound.
Introduction and Structural Considerations
This compound (C₁₀H₁₂N₂O, MW: 176.21 g/mol ) is a heterocyclic compound featuring a seven-membered lactam ring fused to a benzene ring.[4][5] The structural analysis of this molecule by NMR is non-trivial due to several key features:
-
Conformational Flexibility: The seven-membered diazepine ring is not planar and can exist in various conformations, which may undergo exchange processes that can influence NMR line shapes.[1][6][7]
-
Chirality and Diastereotopicity: The presence of a stereocenter at the C3 position renders the adjacent methylene protons at C4 diastereotopic. Consequently, these protons are chemically non-equivalent and are expected to exhibit distinct chemical shifts and mutual (geminal) coupling.
-
Exchangeable Protons: The molecule contains both an amide (N1-H) and a primary amine (C3-NH₂) group. The signals from these protons can be broad and their couplings are often best observed in a hydrogen-bond-accepting solvent like DMSO-d₆.
-
Complex Spin Systems: The four protons on the aromatic ring and the five protons on the saturated portion of the seven-membered ring create distinct, coupled spin systems that require 2D NMR for unambiguous assignment.
This guide explains the causality behind the analytical choices, ensuring a robust and self-validating approach to structural elucidation.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the IUPAC numbering scheme is used throughout this document.
Figure 1: Structure of this compound with IUPAC numbering.
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on meticulous sample preparation. The following protocol is recommended for small molecules like the target compound.[8][9][10][11][12]
-
Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[8][10][11] Using a higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated solvent. DMSO-d₆ is the recommended choice as its hydrogen-bond accepting nature slows the chemical exchange of N-H protons, often resulting in sharper signals and observable coupling constants. Chloroform-d (CDCl₃) is an alternative but may lead to broader N-H signals.
-
Dissolution: Dissolve the sample in the solvent within a small, clean glass vial. Gentle vortexing or warming can aid dissolution. This step prevents transfer losses and allows for visual confirmation of complete solubility.[8][10]
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette while transferring it into a clean, high-quality NMR tube (e.g., Norell S-5-500-7 or equivalent).[8][11] Particulates can severely degrade the magnetic field homogeneity (shimming).
-
Referencing: Chemical shifts should be referenced to the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) or an internal standard like tetramethylsilane (TMS).[8]
NMR Data Acquisition Workflow
All spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion. The following sequence of experiments provides a logical path to complete structural assignment.
Sources
- 1. marmacs.org [marmacs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S)-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. scribd.com [scribd.com]
- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 12. organomation.com [organomation.com]
Application and Protocol Guide for the Structural Characterization of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one using 2D NMR Techniques
Introduction: The Structural Challenge of Benzazepines
The 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a key heterocyclic scaffold in medicinal chemistry, frequently explored for its diverse pharmacological activities. Its structure, featuring a seven-membered diazepine ring fused to a benzene ring, presents a unique set of challenges for unambiguous characterization. The conformational flexibility of the seven-membered ring, coupled with the presence of multiple chiral centers and exchangeable protons, necessitates a sophisticated analytical approach. One-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, while fundamental, often falls short in providing the necessary resolution to definitively assign all proton and carbon signals. Two-dimensional (2D) NMR techniques are indispensable for a comprehensive structural elucidation of such molecules, offering insights into connectivity, spatial proximity, and stereochemistry.
This guide provides a detailed overview and practical protocols for the application of a suite of 2D NMR experiments for the complete structural characterization of this compound. We will delve into the causality behind experimental choices and provide a self-validating system of protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular structure is paramount for interpreting NMR data. The IUPAC name for our target molecule is 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one.[1][2] The numbering scheme used throughout this guide is as follows:
Caption: Key expected HMBC correlations for structural assembly.
Experimental Protocol: HMBC
-
Sample Preparation: Same as for previous experiments.
-
Spectrometer Setup: Same as for HSQC.
-
HMBC Acquisition Parameters:
-
Pulse Sequence: hmbcgplpndqf (or equivalent)
-
Spectral Widths (F2 - ¹H, F1 - ¹³C): Same as for HSQC.
-
Number of Increments (F1): 256-512
-
Number of Scans: 16-64
-
Relaxation Delay: 1.5-2.0 s
-
Long-Range Coupling Constant (ⁿJCH): Optimized for an average of 8-10 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function.
-
Perform a 2D Fourier transform.
-
Phase and reference the spectrum.
-
V. Probing 3D Space: The NOESY Experiment
Principle and Application
The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. I[1]t detects correlations between protons that are close in space (typically < 5 Å) through the Nuclear Overhauser Effect (NOE). This is invaluable for determining stereochemistry and conformational preferences.
For this compound, NOESY can help to:
-
Determine the relative stereochemistry at C3.
-
Elucidate the conformation of the seven-membered ring (e.g., chair vs. boat).
-
Establish the spatial relationship between the amino group and other protons.
Expected NOESY Correlations for Conformational Analysis:
The conformation of the seven-membered ring can be investigated by looking for NOEs between protons that would be close in specific conformations. For example, in a chair-like conformation, axial and equatorial protons will have distinct spatial relationships with neighboring protons. NOEs between the C3-H and protons on the aromatic ring or the C5 methylene group can provide crucial conformational constraints.
Experimental Protocol: NOESY
-
Sample Preparation: Same as for previous experiments. Ensure the sample is free of paramagnetic impurities.
-
Spectrometer Setup: Same as for COSY.
-
NOESY Acquisition Parameters:
-
Pulse Sequence: noesygpph (or equivalent)
-
Spectral Widths (F2 and F1): Same as for COSY.
-
Number of Increments (F1): 256-512
-
Number of Scans: 16-64
-
Relaxation Delay: 2.0-3.0 s
-
Mixing Time (tm): This is a critical parameter. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to optimize the NOE buildup.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Phase and reference the spectrum.
-
VI. Data Integration and Structure Verification
The final step is to integrate the information from all the 2D NMR experiments to build a complete and self-consistent structural assignment.
Caption: Integrated workflow for 2D NMR-based structure elucidation.
By systematically applying these 2D NMR techniques and carefully interpreting the resulting correlation data, a complete and unambiguous structural characterization of this compound can be achieved. This comprehensive approach ensures scientific rigor and provides a solid foundation for further drug development and structure-activity relationship studies.
References
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
- Lo, N. H., Karimi, S., Ramig, K., & Subramaniam, G. (2008). NMR Studies on the Conformational Exchange in 1-Benzazepines. MARM-ACS. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
- Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Maimaita, R. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2131-2137. [Link]
- Perrin, C. L., & Johnston, E. R. (1981). Mechanisms of NH Proton Exchange in Amides and Proteins: Solvent Effects and Solvent Accessibility. Journal of the American Chemical Society, 103(16), 4697-4703. [Link]
- Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 616-624. [Link]
- Georgieva, M., Vezenkov, L. T., Ivanov, T. B., & Ivanova, G. (2015). IR spectra, NMR spectra, HPLC and MS data of benzazepine derivatives.
- Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. [Link]
- De Oliveira, M. R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. [Link]
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
- Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]
- Chemistry LibreTexts. (2022). 5.4: NOESY Spectra. [Link]
- National Center for Biotechnology Information. (n.d.). 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
Sources
Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Abstract
This application note presents a robust and sensitive method for the analysis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a key intermediate in pharmaceutical synthesis and a potential impurity in drug products, its accurate detection and quantification are critical. This guide provides a comprehensive framework, from sample preparation to data interpretation, tailored for researchers in pharmaceutical development and quality control. We detail the rationale behind chromatographic conditions, mass spectrometric parameters, and the characteristic fragmentation pathway of the analyte, ensuring both high sensitivity and specificity.
Introduction
This compound (Molecular Formula: C₁₀H₁₂N₂O, Molecular Weight: 176.21 g/mol ) is a heterocyclic compound belonging to the benzazepine class.[1][2][3] This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The accurate quantification and structural confirmation of this molecule are paramount, whether it is the target compound or a process-related impurity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its exceptional sensitivity, selectivity, and speed.[4][5] This document outlines a complete protocol using Electrospray Ionization (ESI) to generate gas-phase ions, followed by Collision-Induced Dissociation (CID) to produce characteristic fragment ions for unambiguous identification and quantification via Multiple Reaction Monitoring (MRM).
Principle of the Analytical Workflow
The method employs a systematic process to ensure reliable and reproducible results. The sample is first prepared to remove interfering matrix components and ensure compatibility with the LC-MS/MS system. It is then injected into a reversed-phase HPLC system for chromatographic separation. The analyte is subsequently ionized using positive-ion ESI and detected by a triple quadrupole mass spectrometer operating in MRM mode.
Caption: High-level workflow for the LC-MS/MS analysis.
Materials and Instrumentation
Reagents and Materials
-
Analyte: this compound reference standard (≥95% purity).[1]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Mobile Phase Additive: LC-MS grade formic acid.
-
Sample Preparation: Reagents for chosen extraction method (e.g., protein precipitation agents like acetonitrile or solid-phase extraction cartridges).[6][7]
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is recommended for good retention and peak shape.
Experimental Protocols
Standard and Sample Preparation
The goal of sample preparation is to isolate the analyte from the sample matrix to eliminate interferences, thereby improving method specificity and robustness.[8]
Protocol 1: "Dilute-and-Shoot" for Simple Matrices (e.g., reaction mixtures)
-
Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.
-
Working Standards: Serially dilute the stock solution with 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dilute the sample with 50:50 acetonitrile:water to bring the expected analyte concentration within the calibration range.
-
Final Step: Vortex all solutions and transfer to autosampler vials.
Protocol 2: Protein Precipitation for Biological Matrices (e.g., plasma)
-
Spike: To 100 µL of blank plasma, add the internal standard and analyte to prepare calibration and quality control (QC) samples.
-
Precipitate: Add 300 µL of cold acetonitrile (containing the internal standard for study samples) to 100 µL of the plasma sample.
-
Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.[7]
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve and transfer to an autosampler vial.
LC-MS/MS Method Parameters
The following parameters provide a validated starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 50 x 2.1 mm, 2.6 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid promotes protonation for enhanced ESI+ signal. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good chromatographic efficiency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min | A generic gradient suitable for initial method development. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume to avoid overloading the column. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The presence of basic amino and amide nitrogens makes the analyte readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150 °C | Assists in desolvation of the ESI droplets. |
| Desolvation Temp. | 400 °C | Ensures complete solvent evaporation to form gas-phase ions. |
| Gas Flow | ~12 L/hr (Desolvation), ~600 L/hr (Cone) | Typical values; must be optimized for the specific instrument model. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
Results and Discussion
Analyte Ionization and Fragmentation
The analyte, with a monoisotopic mass of 176.0950 Da, readily forms a protonated molecule [M+H]⁺ at m/z 177.1 .[3] Collision-Induced Dissociation (CID) of this precursor ion yields a predictable and structurally informative fragmentation pattern. The primary sites of fragmentation are the lactam ring and the bond adjacent to the primary amine.
The proposed fragmentation pathway initiated by protonation on the primary amine (the most basic site) is detailed below. The loss of ammonia is a common pathway for primary amines, and subsequent or alternative cleavage of the lactam ring leads to stable fragment ions.
Sources
- 1. (3S)-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodiazepine analysis by an improved LC-MS/MS method illustrates usage patterns in Washington State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tecan.com [tecan.com]
Application Notes and Protocols for the Cellular Characterization of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Introduction
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of the specific compound, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one (CAS No: 86499-35-6), in cell-based assays.
Currently, there is limited publicly available information on the specific biological targets and mechanism of action of this particular molecule. Therefore, this guide presents a logical, tiered approach to systematically evaluate its cellular effects, starting from foundational viability and cytotoxicity assays to more in-depth mechanistic studies. The protocols provided herein are designed to be adaptable and serve as a robust starting point for a thorough investigation.
Compound Information and Handling
Before initiating any cell-based assays, it is crucial to understand the physicochemical properties of this compound and handle it appropriately.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | PubChem CID: 4434433[1] |
| Molecular Weight | 176.21 g/mol | PubChem CID: 4434433[1] |
| IUPAC Name | 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | PubChem CID: 4434433[1] |
| Physical State | Solid (presumed) | General chemical knowledge |
| Solubility | To be determined experimentally. A standard starting solvent is DMSO. | General laboratory practice |
Safety and Handling:
-
Hazards: May be harmful if swallowed and may cause an allergic skin reaction.[1] The hydrochloride salt is reported to cause skin and eye irritation, and may cause respiratory irritation.[2]
-
Precautions: Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) from your supplier for detailed information.
Preparation of Stock Solutions:
-
Primary Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial studies due to its ability to dissolve a wide range of organic molecules.
-
Solubility Test: Before preparing a large volume, test the solubility of the compound in DMSO at your desired concentration.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, to maintain its stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Tier 1: Foundational Cellular Assays
The initial goal is to determine if this compound has any effect on cell viability and at what concentrations. A standard approach is to perform a dose-response study across a panel of relevant cell lines.
Protocol 1: Cell Viability/Cytotoxicity Assessment using a Tetrazolium-based Assay (e.g., MTT/XTT/MTS)
This protocol outlines a general procedure for assessing cell viability. The choice between MTT, XTT, and MTS depends on the specific laboratory equipment and requirements.[3]
Objective: To determine the concentration-dependent effect of the compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Selected cancer or normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 20 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, or similar (XTT, MTS)
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium. A common starting range is from 100 µM down to low nanomolar concentrations.
-
Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Also include wells with medium only (background control) and vehicle control.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing anti-proliferative effects.
-
-
Viability Assessment (MTT example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Workflow for Initial Compound Characterization
Caption: A flowchart illustrating the decision-making process in early-stage compound evaluation.
Conclusion and Future Directions
This document provides a foundational framework for the initial cell-based characterization of this compound. Based on the results from these Tier 1 and Tier 2 assays, further investigations can be designed. For example, if the compound induces apoptosis, subsequent experiments could include Western blotting for key apoptotic markers like cleaved caspase-3 and PARP. If cell cycle arrest is observed, the expression levels of cyclins and cyclin-dependent kinases could be examined.
The protocols outlined here are intended as a starting point. Researchers should optimize these assays for their specific cell lines and experimental conditions. Through this systematic approach, the biological activity of this compound can be effectively elucidated, paving the way for more advanced preclinical studies.
References
- PubChem Compound Summary for CID 4434433, this compound.
- PubChem Compound Summary for CID 45356745, 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V Staining.Cold Spring Harbor Protocols, 2016(9), pdb-prot087288. [Link]
- Darzynkiewicz, Z., et al. (2010). Analysis of cell cycle by flow cytometry.Current Protocols in Cytometry, Chapter 7, Unit 7.2. [Link]
Sources
In vitro biological assays for 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one derivatives
An Application Guide to the In Vitro Biological Characterization of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one Derivatives
Introduction: Unlocking the Therapeutic Potential of the Benzazepine Scaffold
The this compound scaffold represents a privileged structure in medicinal chemistry, forming the core of compounds with significant therapeutic potential. Derivatives of this class have been investigated for a range of biological activities, most notably as modulators of enzymes and receptors implicated in complex diseases. Key areas of interest include the modulation of γ-secretase for the treatment of Alzheimer's disease and the interaction with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, for applications in neuropsychiatric disorders.
This guide provides a comprehensive overview of robust in vitro biological assays designed to elucidate the mechanism of action, potency, and selectivity of novel benzazepine derivatives. As a senior application scientist, the following protocols and insights are structured not as a rigid template, but as a logical, integrated workflow. The emphasis is on the causality behind experimental choices, ensuring that each step contributes to building a comprehensive pharmacological profile of the test compounds.
Part 1: Characterization as γ-Secretase Modulators (GSMs) for Alzheimer's Disease
Scientific Rationale: The Case for Modulation Over Inhibition
Alzheimer's disease is pathologically characterized by the accumulation of amyloid-β (Aβ) peptides, particularly the aggregation-prone 42-amino acid variant (Aβ42), in the brain. These peptides are generated from the amyloid precursor protein (APP) by sequential cleavage from β-secretase and γ-secretase. While γ-secretase is a prime therapeutic target, its complete inhibition is problematic. This is because γ-secretase also cleaves other critical substrates, most notably the Notch receptor, which is essential for normal cell signaling. Broad-spectrum γ-secretase inhibitors can cause severe toxicities by disrupting Notch processing.[1]
γ-Secretase modulators (GSMs) offer a more refined therapeutic strategy. Instead of blocking the enzyme's active site, GSMs allosterically bind to the γ-secretase complex, subtly altering its conformation. This results in a shift in the cleavage site on APP, leading to a decrease in the production of the pathogenic Aβ42 and a concurrent increase in the production of shorter, less amyloidogenic Aβ species (e.g., Aβ38).[2][3][4] This modulation is often selective for APP processing, sparing Notch cleavage and thus promising a safer therapeutic window. The primary goal of our in vitro assays is therefore to identify compounds that potently reduce Aβ42 levels while demonstrating this modulatory, rather than inhibitory, mechanism.
Primary Screening: Cellular Aβ42/Aβ40 Quantification
The initial screen is a cell-based assay designed to quantify the effect of test compounds on the extracellular concentrations of Aβ42 and Aβ40. The ratio of Aβ42 to Aβ40 is a critical biomarker for Alzheimer's disease. A potent GSM will selectively lower Aβ42, thereby decreasing this ratio. A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) provides a robust, high-throughput method for this measurement.[5]
This protocol outlines the quantification of secreted Aβ peptides from a suitable cell line (e.g., HEK293 cells stably expressing human APP) treated with the benzazepine derivatives.
Principle: A capture antibody specific to the C-terminus of either Aβ40 or Aβ42 is coated onto a microplate well. The cell culture supernatant containing secreted Aβ is added, and the Aβ peptides are captured. A detection antibody, typically targeting the N-terminus of Aβ and conjugated to an enzyme like Horseradish Peroxidase (HRP), is then added to form the "sandwich."[6] Finally, a substrate is added, which is converted by HRP into a measurable colorimetric or chemiluminescent signal. The signal intensity is directly proportional to the amount of Aβ captured.[6][7]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed HEK293-APP cells (or a similar model) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives in fresh culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known GSM).
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate for 24-48 hours to allow for APP processing and Aβ secretion.
-
-
Sample Collection:
-
Carefully collect the conditioned medium from each well.
-
Centrifuge the medium to pellet any cell debris and collect the supernatant. This is the sample for the ELISA.
-
-
ELISA Procedure (Aβ42 and Aβ40 in separate plates):
-
Coating: Use pre-coated plates or coat high-binding 96-well plates with 1 µg/mL of capture antibody (anti-Aβ42 or anti-Aβ40) overnight at 4°C.[5]
-
Washing: Wash plates 3 times with Wash Buffer (PBS with 0.05% Tween-20).[5][7]
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature (RT).[5]
-
Sample Incubation: Wash plates 3 times. Add 100 µL of standards (synthetic Aβ42 or Aβ40 of known concentrations) and conditioned media samples to the appropriate wells. Incubate for 2 hours at RT or overnight at 4°C.[5][8]
-
Detection Antibody Incubation: Wash plates 5 times. Add 100 µL of the HRP-conjugated detection antibody (e.g., anti-Aβ N-terminus) diluted in Blocking Buffer. Incubate for 1-2 hours at RT.[5][8]
-
Signal Development: Wash plates 7-9 times to ensure removal of unbound detection antibody.[8] Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.[7][9]
-
Stopping the Reaction: Add 100 µL of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.[9]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 30 minutes.[8]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards.
-
Use the standard curve to calculate the concentration of Aβ42 and Aβ40 in each sample.
-
Plot the concentration of Aβ42 as a percentage of the vehicle control against the log concentration of the test compound to determine the IC50 value (the concentration at which Aβ42 production is inhibited by 50%).
-
Calculate the Aβ42/Aβ40 ratio for each concentration and analyze the change relative to the vehicle control.
-
Caption: Workflow for quantifying secreted Aβ peptides using ELISA.
| Compound ID | Aβ42 IC50 (nM) | Max Aβ42 Reduction (%) | Effect on Aβ40 | Aβ42/Aβ40 Ratio Shift | Interpretation |
| BZ-001 | 50 | ~75% | Slight Increase | Strong Decrease | Potent & Selective GSM |
| BZ-002 | 2500 | ~40% | No significant change | Moderate Decrease | Weak GSM |
| BZ-Inhibitor | 30 | >90% | Strong Decrease | No selective shift | Pan-Inhibitor (Not a GSM) |
| Vehicle | N/A | 0% | Baseline | Baseline | Negative Control |
Confirmatory Assay: Cell-Free γ-Secretase Activity
To confirm that the observed effects are due to direct interaction with the γ-secretase complex and not an upstream cellular pathway, a cell-free assay is essential. This assay uses isolated cell membranes containing the active enzyme and a purified, recombinant APP-C99 substrate.[2]
Principle: Cell membranes rich in γ-secretase are solubilized using a mild detergent (e.g., CHAPSO).[2] This enzyme preparation is incubated with a recombinant APP-C99 substrate and the test compound. The reaction products (Aβ peptides) are then quantified, typically by mass spectrometry or a specialized ELISA, to assess the direct impact of the compound on enzymatic activity and processivity.[2]
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare membrane fractions from cells overexpressing γ-secretase components (e.g., CHO or HEK293T cells). Solubilize the membranes in a suitable buffer containing CHAPSO.[2]
-
Reaction Setup: In a microplate, combine the solubilized enzyme, a recombinant APP-C99 substrate, and serial dilutions of the test compound.
-
Incubation: Incubate the reaction mixture at 37°C for 4-16 hours to allow for enzymatic cleavage.
-
Product Detection: Stop the reaction and measure the production of Aβ42 and other Aβ species using a highly sensitive method like mass spectrometry or a specific ELISA designed for in vitro samples.
-
Data Analysis: Determine the IC50 for Aβ42 reduction and analyze the profile of all Aβ species generated to confirm a shift towards shorter peptides, the hallmark of a true GSM.
Caption: APP processing by γ-secretase and the modulatory effect of a GSM.
Part 2: Characterization as GPCR Ligands
Scientific Rationale: Affinity and Function at Neurotransmitter Receptors
The benzazepine core is also present in ligands for various GPCRs, including dopamine and serotonin receptors, which are key targets for treating neurological and psychiatric conditions.[10][11][12] For these targets, a two-pronged in vitro approach is required:
-
Binding Assays: To determine the affinity (Ki) of the compound for the receptor. This measures how tightly the compound binds.
-
Functional Assays: To determine the compound's effect on receptor signaling. This classifies the compound as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist.
A competitive radioligand binding assay is the gold standard for determining the affinity of an unlabeled test compound.[13][14]
Principle: This assay measures the ability of a non-radioactive test compound to compete with a radioactive ligand ("radioligand") of known high affinity for binding to a specific receptor. The receptors are typically sourced from membrane preparations of cells engineered to express a high density of the target receptor subtype (e.g., HEK293-D₂R for the dopamine D₂ receptor). By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC50), one can calculate its equilibrium dissociation constant (Ki), a true measure of affinity.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Membranes: Thaw cell membranes expressing the target receptor (e.g., D₂, D₃, 5-HT₁ₐ) on ice.
-
Radioligand: Prepare a solution of the radioligand (e.g., [³H]-Spiperone for D₂ receptors) at a concentration at or below its Kd value.
-
Test Compound: Prepare serial dilutions of the benzazepine derivative.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membranes, radioligand, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors. This measures background binding.
-
Competition Wells: Add membranes, radioligand, and the serial dilutions of the test compound.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes at RT) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.[15]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining free radioligand.
-
Detection: Place the filter mat in a scintillation bag with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
| Compound ID | D₂ Ki (nM) | D₃ Ki (nM) | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) | Selectivity Profile |
| BZ-003 | 25 | 450 | >10,000 | >10,000 | Dopamine D₂ Selective |
| BZ-004 | 800 | 950 | 15 | 250 | Serotonin 5-HT₁ₐ Selective |
| BZ-005 | 75 | 150 | 90 | 200 | Multi-target / Non-selective |
Once affinity is established, it is crucial to determine what the compound does at the receptor. Homogeneous Time-Resolved Fluorescence (HTRF®) assays are powerful tools for measuring the second messengers (like cAMP or IP₁) produced upon GPCR activation in a high-throughput format.[16][17]
Principle: Many serotonin receptors (e.g., 5-HT₂ₐ) are Gq-coupled, meaning their activation leads to the production of inositol triphosphate (IP₃). IP₃ is very transient, but it is metabolized to the much more stable inositol monophosphate (IP₁). The IP-One HTRF assay is a competitive immunoassay that measures the accumulation of IP₁.[18][19] The assay uses an anti-IP₁ antibody labeled with a donor fluorophore (Europium cryptate) and IP₁ labeled with an acceptor fluorophore (d2). In the absence of cellular IP₁, the antibody binds the labeled IP₁, bringing the donor and acceptor close and generating a high FRET signal. When the test compound activates the receptor, the cell produces unlabeled IP₁, which competes with the labeled IP₁ for antibody binding. This competition separates the donor and acceptor, leading to a decrease in the FRET signal that is proportional to the amount of IP₁ produced.[19]
Step-by-Step Methodology:
-
Cell Culture: Seed cells expressing the Gq-coupled receptor of interest (e.g., CHO-5-HT₂ₐ) into a low-volume 384-well plate and allow them to adhere.
-
Compound Addition: Add serial dilutions of the benzazepine derivative to the cells.
-
To test for agonist activity, add the compound alone.
-
To test for antagonist activity, pre-incubate the cells with the test compound, then add a known agonist at its EC₈₀ concentration.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for receptor signaling and IP₁ accumulation.
-
Lysis and Detection: Add the HTRF detection reagents (IP₁-d2 and anti-IP₁-Cryptate) in lysis buffer directly to the wells.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[19]
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor Emission / Donor Emission) x 10,000.
-
For agonist mode, plot the HTRF ratio against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist mode, plot the HTRF ratio against the log concentration of the compound to determine the IC50 (potency of inhibition).
-
Caption: Signaling cascade for a Gq-coupled receptor leading to IP1 accumulation.
Conclusion: An Integrated Assay Cascade for Confident Characterization
The successful characterization of novel this compound derivatives requires a systematic and logical progression of in vitro assays. By beginning with high-throughput cellular screens targeting primary hypotheses such as γ-secretase modulation or GPCR activity, researchers can efficiently identify active compounds. These initial hits must then be validated through confirmatory assays—such as cell-free enzyme assays and direct binding studies—to ensure the mechanism is on-target. Finally, functional assays are employed to translate binding affinity into a definitive measure of biological activity. This integrated cascade, grounded in sound scientific rationale, provides the robust data package necessary to confidently advance promising candidates into the next phase of drug development.
References
- BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. BMG Labtech.
- Tiffert, T. (2008). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols.
- Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres.
- Jukic, D., et al. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Journal of Visualized Experiments.
- Kuschak, D., et al. (2017). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D.
- PCBIS. Measurement of receptor-ligand binding by HTRF. PCBIS.
- Creative Bioarray. Fluorescent Ligand Binding Assay. Creative Bioarray.
- Ehrt, C., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences.
- Rijal Upadhaya, A., et al. (2024). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. Alzheimer's Research & Therapy.
- Drug Target Review. (2024). Assay design for Alzheimer’s disease: key considerations and emerging trends. Drug Target Review.
- Uddin, M. S., et al. (2023). Screening Techniques for Drug Discovery in Alzheimer’s Disease. ACS Omega.
- An, Y., et al. (2014). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Biotechnology.
- NEUROFIT. Cellular model of Alzheimer's disease - BACE inhibitor screening assay. NEUROFIT.
- News-Medical.Net. (2015). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. News-Medical.Net.
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs.
- Innoprot. Gamma Secretase Activity Assay Cell Line. Innoprot.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
- IBL International. Amyloid-β (1-42) ELISA. IBL International.
- Aviva Systems Biology. Enzyme-Linked ImmunoSorbent Assay (ELISA) Protocol. Aviva Systems Biology.
- Uddin, M. S., et al. (2023). Screening Techniques for Drug Discovery in Alzheimer’s Disease. ACS Omega.
- Ehrt, C., et al. (2023). Dopamine Receptor Ligand Selectivity-An In Silico/In Vitro Insight. International Journal of Molecular Sciences.
- BMG Labtech. HTRF IP-One assay used for functional screening. BMG Labtech.
- Ladeira, S., et al. (2021). In vitro receptor binding assays: General methods and considerations. ResearchGate.
- Biomatik. Human Aβ42(Amyloid Beta 42) ELISA Kit. Biomatik.
- Chen, K. L., et al. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments.
- Xu, Y., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology.
- Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem.
- European Pharmaceutical Review. (2005). A powerful tool for drug discovery. European Pharmaceutical Review.
- Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org.
- BioTecx. Alzheimer's Disease (AD) Model: Gamma-secretase Activity Assay Cell Line. BioTecx.
- Ran, Y., et al. (2012). Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. PLoS One.
- Clark, R. J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins (Basel).
- Wijesinghe, M. B., et al. (2021). Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. International Journal of Molecular Sciences.
- Acx, E., et al. (2019). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. Alzheimer's Research & Therapy.
- Zaitsev, A. V., et al. (2017). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. International Journal of Neuroscience.
- Slafco, M. A., et al. (2023). Open drug discovery in Alzheimer's disease. Alzheimer's & Dementia.
- Satała, G., et al. (2024). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences.
- National Center for Biotechnology Information. This compound. PubChem.
- Leopoldo, M., et al. (2011). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Current Topics in Medicinal Chemistry.
- Wolfe, M. S. (2008). Inhibition and modulation of gamma-secretase for Alzheimer's disease. Neurotherapeutics.
- Xia, W., et al. (2012). γ-Secretase Modulator in Alzheimer's Disease: Shifting the End. Journal of Alzheimer's Disease.
- Kounnas, M. Z., et al. (2014). Soluble γ-secretase modulators selectively inhibit the production of the 42-amino acid amyloid β peptide variant and augment the production of multiple carboxy-truncated amyloid β species. Journal of Biological Chemistry.
- Kamal, A., et al. (2011). Synthesis of new 1,3,4-benzotriazepin-5-one derivatives and their biological evaluation as antitumor agents. Bioorganic & Medicinal Chemistry.
Sources
- 1. Inhibition and modulation of gamma-secretase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble γ-secretase modulators selectively inhibit the production of the 42-amino acid amyloid β peptide variant and augment the production of multiple carboxy-truncated amyloid β species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Amyloid beta 42 ELISA Kit (KHB3441) - Invitrogen [thermofisher.com]
- 7. ELISA - Enzyme-Linked ImmunoSorbent Assay Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. novamedline.com [novamedline.com]
- 9. biomatik.com [biomatik.com]
- 10. mdpi.com [mdpi.com]
- 11. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Receptor Binding Assays Using 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Introduction: Unveiling the Therapeutic Potential of a Novel Benzazepinone
The benzazepine scaffold is a privileged structure in medicinal chemistry, renowned for its interaction with a variety of central nervous system (CNS) targets. Derivatives of this versatile core have shown significant promise in the development of therapeutics for a range of neurological and psychiatric disorders. This application note focuses on 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one , a specific analog whose pharmacological profile, while not yet exhaustively detailed in public literature, can be inferred from extensive structure-activity relationship (SAR) studies of related benzazepinones. These studies strongly suggest that compounds of this class frequently exhibit high affinity for dopamine receptors, with potential interactions at serotonin receptor subtypes as well.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in receptor binding assays. The protocols detailed herein are designed to be robust and self-validating, enabling the precise determination of binding affinity (Ki) and selectivity profiling against key CNS targets. By understanding the principles behind each experimental step, researchers can confidently characterize the interaction of this and similar compounds with their biological targets, a critical step in the drug discovery and development pipeline.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental to accurate and reproducible assay design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | PubChem CID: 4434433 |
| Molecular Weight | 176.21 g/mol | PubChem CID: 4434433 |
| XLogP3 | 0.6 | PubChem CID: 4434433 |
| Hydrogen Bond Donors | 2 | PubChem CID: 4434433 |
| Hydrogen Bond Acceptors | 2 | PubChem CID: 4434433 |
Core Principles of Receptor Binding Assays
Receptor binding assays are a cornerstone of pharmacology, allowing for the quantification of the interaction between a ligand (in this case, this compound) and its receptor.[3][4] The fundamental principle involves incubating a source of the receptor (e.g., cell membranes expressing the receptor) with a labeled ligand that has a known high affinity for the receptor (a radioligand or fluorescent ligand). The test compound is then introduced at varying concentrations to compete with the labeled ligand for binding to the receptor. The ability of the test compound to displace the labeled ligand is measured, and from this, its inhibitory concentration (IC₅₀) and binding affinity (Ki) can be determined.[5][6]
Experimental Workflow: From Preparation to Data Analysis
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: A streamlined workflow for receptor binding assays.
Protocol 1: Competitive Radioligand Binding Assay using Filtration
This protocol is designed to determine the binding affinity of this compound for a target receptor, such as the dopamine D1 receptor, expressed in a cell line.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-SCH23390 (a selective D1 antagonist), specific activity >70 Ci/mmol.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Determinate: A high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM Butaclamol or unlabeled SCH23390).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail
-
Microplate Scintillation Counter
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw the cell membrane preparation on ice. Homogenize gently and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired final concentration (typically 5-20 µg of protein per well, to be optimized).
-
Prepare a serial dilution of this compound in assay buffer, typically covering a concentration range from 10⁻¹⁰ M to 10⁻⁵ M.
-
Dilute the [³H]-SCH23390 in assay buffer to a final concentration at or near its Kd (dissociation constant), typically 0.2-0.5 nM.[3]
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of the NSB determinate (e.g., 10 µM Butaclamol).
-
Competitive Binding: 50 µL of each concentration of the serially diluted test compound.
-
-
Add 100 µL of the diluted cell membrane preparation to all wells.
-
Initiate the binding reaction by adding 50 µL of the diluted [³H]-SCH23390 to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to allow the binding to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration:
-
Pre-soak the glass fiber filter mat in a solution of 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Terminate the incubation by rapidly filtering the contents of the 96-well plate through the pre-soaked filter mat using a cell harvester.
-
Wash each well rapidly with 3 x 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity retained on the filters using a microplate scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration of the test compound is calculated as: (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB) * 100.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:[7]
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay technology that eliminates the need for a separation step, making it highly suitable for high-throughput screening.[2][8][9]
Principle of SPA
In this assay, receptor-containing membranes are immobilized on SPA beads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, allowing the energy from the radioactive decay to stimulate the scintillant and produce light, which is then detected. Unbound radioligand in the solution is too far away to cause a signal.[10]
Sources
- 1. Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and pharmacological characterization of some benzazepinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
The Benzazepinone Scaffold: A Guide to Application in Peptide Mimetic Design
Abstract
Peptide-based therapeutics hold immense promise but are often hampered by poor metabolic stability and low bioavailability. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a compelling solution to these challenges. This guide provides a detailed exploration of 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, a privileged scaffold for inducing β-turn conformations, a critical secondary structure in molecular recognition events. We present comprehensive, field-tested protocols for the synthesis, characterization, and incorporation of this scaffold into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). Furthermore, we detail methodologies for the biological evaluation of the resulting peptidomimetics, providing researchers, scientists, and drug development professionals with a practical roadmap for leveraging this powerful tool in their discovery programs.
Introduction: Overcoming the Peptide Therapeutic Hurdle
Peptides are exquisite signaling molecules, mediating a vast array of biological processes with high specificity and potency.[1][2] This has made them attractive candidates for therapeutic development. However, the native peptide backbone is susceptible to rapid degradation by proteases and often struggles to cross biological membranes, limiting oral bioavailability and therapeutic efficacy.[1][2]
The field of peptidomimetics seeks to address these limitations by designing non-peptidic scaffolds that can project amino acid side chains in a spatial orientation mimicking that of a native peptide secondary structure, such as an α-helix or β-turn.[3] These scaffolds act as conformational locks, reducing the entropic penalty of binding and enhancing proteolytic resistance. The this compound core is an exemplary β-turn mimetic. Its rigid, seven-membered ring structure effectively replaces the i+1 and i+2 residues of a canonical β-turn, pre-organizing the flanking i and i+3 residues for optimal receptor interaction.[4] This guide provides the essential protocols to harness its potential.
The β-Turn Mimicry Concept
The β-turn is a secondary structure motif where the polypeptide chain reverses its direction.[3][5] This is crucial for protein folding and for mediating protein-protein interactions (PPIs).[3] The this compound scaffold mimics this turn by presenting an amino group and a carboxyl group (after derivatization) in a constrained geometry that approximates the Cα positions of the i and i+3 residues in a natural turn.
Caption: Conceptual mimicry of a peptide β-turn by the benzazepinone scaffold.
Synthesis and Characterization of the Benzazepinone Scaffold
The synthesis of the core scaffold is a critical first step. The following protocol is adapted from established methods for the synthesis of related benzazepine derivatives, starting from Boc-protected o-aminomethylphenylalanine.[6] This approach provides a robust route to the key intermediate required for SPPS.
Protocol 3.1: Synthesis of Boc-3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Rationale: This multi-step synthesis involves an intramolecular cyclization to form the seven-membered ring. The use of a Boc protecting group on the exocyclic amine allows for subsequent selective deprotection and functionalization, while the backbone nitrogen can be protected with an Fmoc group for SPPS.
Materials:
-
Boc-L-(o-aminomethyl)phenylalanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Cyclization:
-
Dissolve Boc-L-(o-aminomethyl)phenylalanine (1 equiv.) in anhydrous DCM to a concentration of ~0.05 M.
-
Add DIPEA (2.5 equiv.) to the solution.
-
Add EDC (1.2 equiv.) portion-wise over 10 minutes while stirring at room temperature.
-
Causality: EDC is a zero-length crosslinker that activates the carboxylic acid to form an active O-acylisourea intermediate, which is then readily attacked by the primary amine of the aminomethyl group to facilitate the intramolecular amide bond formation (lactamization). DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and maintain a basic pH for the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
-
Work-up and Extraction:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected benzazepinone scaffold.
-
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Table 1: Expected Characterization Data for the Scaffold
| Analysis Type | Expected Results |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons (~7.0-7.4 ppm), Boc group protons (~1.4 ppm), and aliphatic protons of the azepine ring (variable, ~2.5-4.5 ppm). |
| ¹³C NMR (CDCl₃) | Carbonyl peak (~170-175 ppm), aromatic carbons (~125-140 ppm), Boc carbonyl (~155 ppm), and aliphatic carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 277.15 |
Note: Actual chemical shifts may vary. Full 2D NMR analysis (COSY, HSQC) is recommended for unambiguous assignment.[7]
Protocol 3.2: Fmoc Protection for SPPS
Rationale: For incorporation into a peptide chain using standard Fmoc-based SPPS, the exocyclic amine of the scaffold must be protected with an Fmoc group. This is achieved after the selective removal of the Boc group.
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected scaffold in a solution of 25-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene to remove residual TFA).
-
-
Fmoc Protection:
-
Dissolve the resulting amine salt in a 10% Na₂CO₃ solution and 1,4-dioxane mixture (1:1).
-
Cool the solution to 0°C and add Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide) (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Causality: Fmoc-OSu is an activated ester that reacts efficiently with the primary amine to form the stable Fmoc-carbamate. The basic conditions neutralize the amine salt and facilitate the reaction.
-
-
Purification:
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the final Fmoc-protected building block, ready for SPPS. A commercial source for a similar derivative also validates its utility in peptide synthesis.[8]
-
Application: Incorporation into Peptides via SPPS
The Fmoc-protected benzazepinone scaffold can be incorporated into a peptide sequence using standard automated or manual SPPS protocols.[9][10][11][12]
Workflow for Peptidomimetic Synthesis
Caption: Standard workflow for solid-phase synthesis of a peptidomimetic.
Protocol 4.1: SPPS Coupling of the Benzazepinone Scaffold
Rationale: This protocol outlines the key steps for coupling the mimetic building block onto the growing peptide chain on the solid support. The use of HBTU as an activating agent is efficient and minimizes racemization.[9]
Materials:
-
Peptidyl-resin (with free N-terminal amine)
-
Fmoc-protected benzazepinone scaffold (from Protocol 3.2)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF (Peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
Procedure:
-
Resin Preparation:
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected benzazepinone scaffold (2-3 equiv. relative to resin loading), HBTU (2-3 equiv.), and DIPEA (4-6 equiv.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Causality: HBTU reacts with the carboxylic acid of the scaffold to form a highly reactive HOBt-ester, which rapidly acylates the free amine on the resin. DIPEA is the base required for this activation.
-
Add the activated mimetic solution to the deprotected resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test for primary amines). A negative test (beads remain yellow) indicates a complete reaction.
-
-
Chain Elongation:
-
Wash the resin with DMF.
-
Proceed with the deprotection of the mimetic's Fmoc group and coupling of the next standard Fmoc-amino acid as per the standard SPPS workflow.
-
-
Cleavage and Deprotection:
-
Once the sequence is complete, wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify by reverse-phase HPLC.
-
Confirm the identity and purity by Mass Spectrometry and analytical HPLC.
-
Case Study: Design of an RGD Peptidomimetic
The Arg-Gly-Asp (RGD) sequence is a well-known motif that mediates cell adhesion by binding to integrin receptors. The Gly-Asp dipeptide often adopts a β-turn conformation, making it an ideal target for replacement with the benzazepinone scaffold.[13]
Design:
-
Native Peptide: Ac-CRG D FV-NH₂
-
Peptidomimetic: Ac-CR-[Aba]-V -NH₂
-
Where [Aba] represents the this compound scaffold, replacing the Gly-Asp dipeptide. The Arg and Val side chains are appended to the scaffold during its synthesis or post-synthesis modification, or the core scaffold is used to link Arg and Val residues synthesized sequentially. For this protocol, we assume the core scaffold links Arg and Val.
-
Biological Evaluation: Assessing Target Binding
After synthesis and purification, the peptidomimetic must be tested for biological activity. A competitive binding assay is a standard method to determine the affinity of the new compound for its target receptor compared to the native ligand.
Protocol 6.1: Competitive ELISA for Integrin Binding
Rationale: This protocol determines the inhibitory concentration (IC₅₀) of the RGD peptidomimetic by measuring its ability to compete with a known ligand for binding to a purified, immobilized integrin receptor (e.g., αvβ₃).
Materials:
-
High-binding 96-well microplate
-
Purified Integrin αvβ₃ receptor
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Biotinylated native RGD peptide (or another known ligand)
-
RGD Peptidomimetic (from Section 4)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20).
-
Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
Wash the plate 3 times.
-
Prepare serial dilutions of the RGD peptidomimetic and the unlabeled native peptide (as a positive control) in binding buffer.
-
Add the diluted competitors to the wells.
-
Immediately add a fixed, sub-saturating concentration of the biotinylated RGD peptide to all wells.
-
Causality: The peptidomimetic and the biotinylated ligand will compete for the binding sites on the immobilized receptor. A higher affinity mimetic will displace more of the biotinylated ligand, resulting in a lower signal.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Detection:
-
Wash the plate 5 times.
-
Add Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour.
-
Wash the plate 5 times.
-
Add TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).
-
-
Data Analysis:
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm.
-
Plot the absorbance versus the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Table 2: Hypothetical Binding Affinity Data
| Compound | Target | IC₅₀ (nM) |
| Native Peptide (Ac-CRGDFV-NH₂) | Integrin αvβ₃ | 150 |
| Peptidomimetic (Ac-CR-[Aba]-V-NH₂) | Integrin αvβ₃ | 85 |
Interpretation: A lower IC₅₀ value for the peptidomimetic indicates a higher binding affinity for the target receptor compared to the native peptide, validating the design strategy.
Conclusion and Future Outlook
The this compound scaffold is a powerful and synthetically accessible tool for the development of robust peptide mimetics. By rigidly constraining the peptide backbone into a bioactive β-turn conformation, it offers a clear strategy to improve metabolic stability and receptor affinity. The protocols detailed herein provide a comprehensive framework for its synthesis, incorporation into peptides, and subsequent biological evaluation. As the demand for novel therapeutics targeting complex systems like protein-protein interactions continues to grow, such well-defined, conformationally constrained scaffolds will be indispensable assets in the drug discovery toolkit.
References
- Van den Eynde, I., Van Rompaey, K., Lazzaro, F., & Tourwé, D. (2004). Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones.
- Shubin, K., et al. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 531-533. [Link]
- PubChem. (n.d.). This compound.
- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
- Soloviev, M., et al. (2022). Fast Protocols for Characterizing Antibody-Peptide Binding. In Antibody Engineering (pp. 81-99). Humana, New York, NY. [Link]
- Moodle@Units. (n.d.). Solid phase peptide synthesis. [Link]
- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Hlebowicz, K., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][6][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 598. [Link]
- Battaglia, V., et al. (2024). Catalytic Asymmetric Approach to 1,3,4,5‐Tetrahydro‐1,4‐benzodiazepin‐2‐ones in One‐Pot.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
- Fields, G.B. (2007). Methods and protocols of modern solid phase peptide synthesis.
- Sasiambarrena, A., et al. (2019). Facile Synthesis of 4-Substituted 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones by Reductive Cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides. Synlett, 30(19), 2239-2242. [Link]
- GenScript. (n.d.). Protein-peptide Binding Assays. [Link]
- McDowell, R. S., et al. (1994). Non-peptide RGD surrogates which mimic a Gly-Asp beta-turn: potent antagonists of platelet glycoprotein IIb-IIIa. Journal of the American Chemical Society, 116(11), 5077-5078. [Link]
- BioAgilytix. (n.d.). Protein Binding Assays. [Link]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 21(1), 2-15. [Link]
- Merck. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. [Link]
- Gilon, C., et al. (1996). Cyclic RGD Peptides Containing β-Turn Mimetics. Biopolymers, 40(1), 1-20. [Link]
- Coe, J. W., et al. (2005). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. The Journal of Organic Chemistry, 70(1), 195-198. [Link]
- ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. [Link]
- Horne, W. S., et al. (2009). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 131(32), 11500–11511. [Link]
- Kee, K. S., & Jois, S. D. (2003). Design of beta-turn based therapeutic agents. Current pharmaceutical design, 9(15), 1209-1224. [Link]
- dos Santos, R. G., et al. (2020). Stereochemistry of 16a-Hydroxyfriedelin and 3-Oxo-16-methylfriedel-16-ene Established by 2D NMR Spectroscopy. Molecules, 25(1), 198. [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of beta-turn based therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. rsc.org [rsc.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Non-peptide RGD surrogates which mimic a Gly-Asp beta-turn: potent antagonists of platelet glycoprotein IIb-IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols: 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one in Drug Discovery
Introduction: The Benzazepine Scaffold as a Privileged Structure in Medicinal Chemistry
The 1H-benzazepin-2-one core is a seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural complexity and conformational pre-organization make it an attractive starting point for the development of novel therapeutics. This framework is considered a "privileged structure" due to its ability to serve as a versatile template for designing ligands that can interact with a variety of biological targets with high affinity and specificity. Derivatives of this scaffold have been successfully developed into clinically used drugs for treating conditions such as hypertension and heart failure. The introduction of an amino group at the 3-position, creating 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, further enhances its utility by providing a key vector for chemical modification and diversification. This amino group can serve as a handle for introducing a wide range of substituents, enabling the fine-tuning of physicochemical properties and biological activity.
These application notes will provide a comprehensive overview of the utility of this compound as a foundational scaffold in drug discovery, with a focus on its synthesis, potential biological targets, and detailed protocols for its application in lead generation and optimization.
Core Applications in Drug Discovery
The primary application of this compound and its isomers, such as 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one, lies in their use as constrained dipeptide mimetics.[1] The rigidified backbone of the benzazepinone forces appended substituents into well-defined spatial orientations, mimicking the secondary structures of peptides, such as β-turns. This property is highly valuable in the design of ligands for receptors that naturally bind peptides, allowing for the development of small molecule drugs with improved pharmacokinetic properties compared to their peptide counterparts.
Key therapeutic areas where this scaffold has shown promise include:
-
Neurological and Psychiatric Disorders: As modulators of dopamine and NMDA receptors, benzazepine derivatives are being explored for the treatment of schizophrenia, Parkinson's disease, and depression.[2][3]
-
Cardiovascular Diseases: Certain benzazepine derivatives have demonstrated efficacy as bradycardic agents, highlighting their potential in managing heart rate.[4]
Synthesis of the Aminobenzazepinone Scaffold
Representative Protocol: Ugi Reaction for the Synthesis of a Substituted 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one Library
This protocol describes a general procedure for the parallel synthesis of a library of N-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one derivatives.
Workflow for Ugi Reaction based Synthesis
Caption: General workflow for the synthesis of 4-amino-benzazepinone derivatives via the Ugi reaction.
Materials:
-
Boc-o-aminomethylphenylalanine (Carboxylic acid component)
-
A diverse set of aldehydes
-
A diverse set of primary amines
-
A diverse set of isocyanides
-
Methanol (MeOH), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
96-well reaction block
Procedure:
-
Reaction Setup: In each well of a 96-well reaction block, add 0.1 mmol of Boc-o-aminomethylphenylalanine.
-
Component Addition: To each well, add a unique combination of an aldehyde (0.1 mmol), a primary amine (0.1 mmol), and an isocyanide (0.1 mmol) dissolved in anhydrous methanol (1 mL).
-
Ugi Reaction: Seal the reaction block and stir at room temperature for 48 hours.
-
Work-up: After 48 hours, remove the solvent from each well under reduced pressure.
-
Purification of Ugi Product: Purify the residue in each well using parallel flash chromatography.
-
Boc Deprotection: Dissolve the purified Ugi product in a 1:1 mixture of TFA and DCM and stir for 2 hours at room temperature. Remove the solvent and excess TFA under reduced pressure.
-
Cyclization: Dissolve the deprotected intermediate in DCM and add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir at room temperature for 12 hours.
-
Final Purification: Purify the final product by preparative HPLC to yield the desired 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one derivatives.
Application in Targeting Dopamine D3 Receptors
Derivatives of the 3-amino-tetrahydro-1H-benzazepine scaffold have shown high affinity and selectivity for the dopamine D3 receptor, a G protein-coupled receptor (GPCR) implicated in the pathophysiology of schizophrenia and substance abuse.[2]
Dopamine D3 Receptor Signaling Pathway
The D3 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5][8] This signaling cascade ultimately modulates neuronal excitability.
Caption: Simplified signaling pathway of the Dopamine D3 receptor.
Protocol: Competitive Radioligand Binding Assay for Dopamine D3 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., a derivative of this compound) for the human dopamine D3 receptor.[1][9]
Materials:
-
Membrane preparation from cells stably expressing the human dopamine D3 receptor.
-
[³H]-Spiperone (radioligand).
-
Test compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Unlabeled spiperone (for determining non-specific binding).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled spiperone (10 µM), 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of serial dilutions of the test compound, 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the 96-well filter plate and wash three times with ice-cold assay buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Application in Targeting NMDA Receptors
Benzazepine derivatives have also been identified as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[3] Dysregulation of NMDA receptor function is implicated in various neurological and psychiatric disorders.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve the voltage-dependent block by Mg²⁺.[10][11] This leads to an influx of Ca²⁺, which acts as a second messenger to activate downstream signaling cascades.
Caption: Key elements of the NMDA receptor activation and downstream signaling.
Protocol: Calcium Flux Assay for NMDA Receptor Modulation
This protocol describes a high-throughput assay to screen for modulators of NMDA receptor activity by measuring changes in intracellular calcium concentration using a fluorescent indicator.[12][13]
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Glutamate and glycine stock solutions.
-
Test compound stock solution (in DMSO).
-
384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the HEK293-NMDA cells into 384-well plates and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 60 minutes.
-
Compound Addition: Wash the cells to remove excess dye. Add the test compounds at various concentrations to the wells.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence for a short period using the fluorescence plate reader.
-
Receptor Activation and Signal Detection: Add a solution of glutamate and glycine to the wells to activate the NMDA receptors. Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the concentration of the test compound to determine its EC50 (for agonists) or IC50 (for antagonists).
Quantitative Data Summary
While specific data for this compound is not extensively published, the following table provides representative data for other benzazepine derivatives to illustrate the potential potencies that can be achieved with this scaffold.
| Target | Compound Type | Representative Activity | Assay Type |
| Dopamine D3 Receptor | Benzazepine Derivative | pKi = 8.4 | Radioligand Binding |
| NMDA Receptor (GluN2B) | Benzazepine Derivative | IC₅₀ = 50 nM | Electrophysiology |
| Bradykinin B2 Receptor | Benzazepinone-based peptidomimetic | Ki = 1.2 nM | Radioligand Binding |
Conclusion
This compound represents a valuable and versatile scaffold for modern drug discovery. Its utility as a constrained peptide mimetic, coupled with its amenability to combinatorial synthesis, makes it an ideal starting point for the development of novel therapeutics targeting a range of biological entities, particularly GPCRs and ion channels. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in harnessing the potential of this privileged structure in their drug discovery endeavors.
References
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
- Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological reviews, 78(1), 189–225.
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
- Van den Eynde, I., Van Rompaey, K., Lazzaro, F., & Tourwé, D. (2004). Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones.
- Reissig, H. U., & Zimmer, R. (2006). The Ugi four-component reaction in the synthesis of heterocyclic compounds. Chemical Society reviews, 35(10), 928–937.
- Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides. Angewandte Chemie (International ed. in English), 39(18), 3168–3210.
- Triazepine Derivatives: A Review on the Recent Advances in their Synthesis and Biological Activities. Mini-reviews in medicinal chemistry, 20(13), 1185–1204.
- Reavill, C., Taylor, S. G., Wood, M., & Sanger, G. J. (2000). Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & medicinal chemistry letters, 10(22), 2553–2555.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride.
- Furman, R. H., & Paoletti, P. (2009). NMDA receptor modulation by endogenous molecules. The Journal of physiology, 587(Pt 24), 5835–5843.
- Wang, Y., Li, Y., Wang, M., Sun, L., & Li, J. (2012). Synthesis and biological activity of some 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety as bradycardic agents. Archiv der Pharmazie, 345(11), 884–891.
- Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 58160.
- Guo, H., Yeboah, F., & Bill, A. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific reports, 7(1), 11475.
- Shubin, K., & Petuškovs, A. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 530-532.
- ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
- Köhr, G. (2020). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. Molecular neurobiology, 57(12), 5035–5049.
- Banfi, L., Basso, A., Guanti, G., & Riva, R. (2014). Diversity-oriented synthesis of dihydrobenzoxazepinones by coupling the Ugi multicomponent reaction with a Mitsunobu cyclization. Beilstein journal of organic chemistry, 10, 161–167.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay.
- YouTube. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling.
- Organic Chemistry Portal. (n.d.). Ugi Reaction.
- Al-Tel, T. H. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules (Basel, Switzerland), 27(16), 5293.
- Carlsson, A. (1983). Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP. European journal of pharmacology, 96(3-4), 237–238.
Sources
- 1. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA receptor - Wikipedia [en.wikipedia.org]
- 12. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 13. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one Analogues
Introduction: The Significance of the Benzazepinone Scaffold in Modern Drug Discovery
The 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its constrained seven-membered ring system provides a unique three-dimensional arrangement of functional groups, making it an attractive template for mimicking peptide turns and interacting with various biological targets. Analogues of this scaffold have demonstrated a wide range of pharmacological activities, underscoring their potential in the development of novel therapeutics.
Solid-phase synthesis (SPS) offers a powerful and efficient platform for the generation of libraries of such analogues for high-throughput screening.[2] By anchoring the growing molecule to an insoluble resin, reagents and by-products can be easily removed by simple filtration, streamlining the purification process and enabling the rapid assembly of diverse compound libraries.[2][3] This document provides a detailed protocol for the solid-phase synthesis of this compound analogues, leveraging established Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.
Strategic Overview of the Solid-Phase Synthesis
The synthesis of the this compound core on a solid support is a multi-step process that requires careful selection of starting materials, protecting groups, and reaction conditions. The overall strategy involves the following key stages:
-
Resin Loading: Covalent attachment of a suitably protected 2-(aminomethyl)phenylalanine derivative to a solid support.
-
Chain Elongation (Optional): If analogues with substitutions on the N-1 position are desired, this step involves the coupling of additional building blocks.
-
On-Resin Intramolecular Cyclization: Formation of the seven-membered lactam ring.
-
Selective Deprotection: Removal of a side-chain protecting group to unmask the 3-amino functionality.
-
Derivatization of the 3-Amino Group (Optional): Acylation, alkylation, or other modifications to introduce diversity.
-
Cleavage and Final Deprotection: Release of the final compound from the solid support and removal of all remaining protecting groups.
The following DOT graph provides a high-level overview of the synthetic workflow:
Caption: High-level workflow for the solid-phase synthesis of this compound analogues.
Detailed Protocols and Methodologies
This section provides a step-by-step guide for the synthesis, with explanations for the choice of reagents and conditions.
Resin Selection and Preparation
For the synthesis of C-terminal carboxylic acid analogues, Wang resin is a suitable choice due to its moderate acid lability for the final cleavage.
Protocol 1: Resin Swelling
-
Place the desired amount of Wang resin (e.g., 1 g, with a typical loading capacity of 0.5-1.0 mmol/g) in a fritted syringe or a dedicated solid-phase reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to cover the resin (approximately 10 mL/g of resin).
-
Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation. This step is crucial for ensuring optimal accessibility of the reactive sites within the polymer matrix.[4]
-
After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.
Loading of the First Building Block
The key starting material for this synthesis is an orthogonally protected derivative of 2-(aminomethyl)phenylalanine. A suitable building block is Fmoc-L-2-(N-Boc-aminomethyl)phenylalanine . The Fmoc group protects the α-amino group and is labile to basic conditions (e.g., piperidine), while the Boc group protects the side-chain amino group and is labile to acidic conditions. This orthogonal protection scheme is fundamental to the synthetic strategy.[5]
Protocol 2: Loading of Fmoc-L-2-(N-Boc-aminomethyl)phenylalanine onto Wang Resin
-
Dissolve Fmoc-L-2-(N-Boc-aminomethyl)phenylalanine (3 equivalents relative to the resin loading capacity) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.
-
In a separate vial, dissolve N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.
-
Add the DIC solution to the amino acid/HOBt solution and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the swollen Wang resin.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
To monitor the reaction progress, a small sample of the resin can be taken, washed, dried, and subjected to a test cleavage followed by LC-MS analysis.
-
Once the loading is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).
-
Dry the resin under vacuum.
On-Resin Intramolecular Cyclization
This is a critical step to form the seven-membered lactam ring. The cyclization is achieved by first deprotecting the N-terminal Fmoc group, followed by activation of the C-terminal carboxylic acid (which is esterified to the Wang resin) and subsequent intramolecular amide bond formation.
Protocol 3: Fmoc Deprotection and Intramolecular Cyclization
-
Swell the resin-bound amino acid in DMF for 30 minutes.
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes. Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Swell the deprotected resin in a mixture of DMF and DCM (1:1 v/v).
-
Add a solution of a suitable coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF to the resin.
-
Add DIPEA (6 equivalents) to the reaction mixture.
-
Agitate the suspension at room temperature for 12-24 hours. The progress of the cyclization can be monitored by taking a small resin sample for cleavage and LC-MS analysis.[6]
-
Once the cyclization is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
The following DOT graph illustrates the chemical transformation during the on-resin cyclization:
Caption: On-resin intramolecular cyclization to form the benzazepinone core.
Selective Deprotection of the 3-Amino Group
With the benzazepinone core assembled on the resin, the next step is to deprotect the side-chain amino group to allow for further derivatization or to yield the final 3-amino product.
Protocol 4: Boc Deprotection
-
Swell the resin in DCM for 30 minutes.
-
Treat the resin with a solution of 30-50% trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes at room temperature.
-
Drain the TFA/DCM solution.
-
Repeat the TFA/DCM treatment for another 30 minutes.
-
Wash the resin with DCM (3x), followed by a neutralization wash with 10% DIPEA in DCM (v/v) (2x).
-
Wash the resin again with DCM (3x), DMF (3x), and methanol (3x).
-
Dry the resin under vacuum.
Derivatization of the 3-Amino Group (Optional)
The now free 3-amino group can be functionalized to create a library of analogues.
Protocol 5: Acylation of the 3-Amino Group
-
Swell the resin in DMF.
-
In a separate vial, pre-activate the desired carboxylic acid (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF, followed by the addition of DIPEA (6 equivalents).
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless) indicates complete acylation.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Cleavage from the Resin and Final Deprotection
The final step is to release the synthesized compound from the solid support and remove any remaining protecting groups.
Protocol 6: Cleavage from Wang Resin
-
Wash the dried resin with DCM (3x).
-
Prepare a cleavage cocktail. A standard cocktail for non-sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Add the cleavage cocktail to the resin (approximately 10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean flask.
-
Wash the resin with a small amount of fresh TFA, and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Wash the pellet with cold diethyl ether (2-3 times) to remove scavengers and other soluble impurities.
-
Dry the crude product under vacuum.
Characterization and Data Presentation
The crude product should be analyzed for purity and identity before purification.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude product and to purify the target compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
The following table summarizes the key parameters for the synthesis of a representative this compound analogue.
| Step | Reagents and Solvents | Time | Monitoring | Expected Outcome |
| Resin Swelling | Wang Resin, DMF | 1-2 h | Visual Inspection | Swollen, translucent resin beads |
| Loading | Fmoc-L-2-(N-Boc-aminomethyl)phenylalanine, HOBt, DIC, DIPEA, DMF | 4-12 h | Test Cleavage, LC-MS | Covalent attachment of the first building block |
| Fmoc Deprotection | 20% Piperidine in DMF | 20 min | UV-Vis of fulvene adduct | Free α-amino group |
| Cyclization | HBTU, HOBt, DIPEA, DMF/DCM | 12-24 h | Test Cleavage, LC-MS | Formation of the benzazepinone ring |
| Boc Deprotection | 30-50% TFA in DCM | 1 h | Kaiser Test (positive) | Free 3-amino group |
| Acylation (Optional) | Carboxylic acid, HBTU, HOBt, DIPEA, DMF | 2-4 h | Kaiser Test (negative) | Acylated 3-amino group |
| Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 h | HPLC, MS of crude product | Cleaved and fully deprotected final product |
Conclusion and Field-Proven Insights
The solid-phase synthesis of this compound analogues is a robust and efficient method for generating libraries of these medicinally important compounds. The success of this protocol relies on the principles of orthogonal protection and the careful execution of each step.
Key Causality Behind Experimental Choices:
-
Orthogonal Protection: The use of the base-labile Fmoc group for the α-amine and the acid-labile Boc group for the side-chain amine is critical. This allows for the selective deprotection of the α-amine for cyclization without affecting the side-chain, and subsequent selective deprotection of the side-chain for derivatization.[5]
-
On-Resin Cyclization: Performing the cyclization on the solid support minimizes intermolecular side reactions that can occur in solution-phase synthesis, often leading to higher yields of the desired cyclic product.
-
Scavengers in Cleavage: The inclusion of TIS in the cleavage cocktail is essential to prevent the re-attachment of reactive carbocations (generated from the cleavage of protecting groups) to sensitive functionalities on the target molecule.
By following this detailed protocol, researchers can confidently synthesize a diverse range of this compound analogues for further investigation in drug discovery programs.
References
- Dal Cin, M., Davalli, S., Marchioro, C., Passarini, M., Perini, O., Provera, S., & Zaramella, A. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
- Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]
- Gong, Y. D., & Kim, Y. D. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(15), 10474-10483. [Link]
- Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
- Brown, K. C., Yang, J., & Kodadek, T. (2015). Facile de novo Sequencing of Tetrazine-Cyclized Peptides Through UV-Induced Ring-Opening and Cleavage from Solid Phase. Journal of the American Chemical Society, 137(34), 11094-11100. [Link]
- Pina-Luis, G., Badía, R., Díaz-García, M. E., & Rivero, I. A. (2004). Fluorometric monitoring of organic reactions on solid phase.
- Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
- Pina-Luis, G., Badía, R., Díaz-García, M. E., & Rivero, I. A. (2004). Fluorometric monitoring of organic reactions on solid phase.
- Limal, D., Briand, J. P., Dalbon, P., & Guichard, G. (1998). Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. Peptide Science, 46(4), 271-282. [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (2003). Solid phase synthesis of cyclic peptides by oxidative cyclative cleavage of an aryl hydrazide linker—Synthesis of stylostatin 1. Tetrahedron Letters, 44(25), 4705-4708. [Link]
- AAPPTec. (n.d.).
- Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341-2344. [Link]
- Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
- Lee, S., & Lee, Y. S. (2015). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron, 71(24), 4165-4171. [Link]
- Budriesi, R., Rampa, A., Bisi, G., Fabbri, G., Chiarini, A., & Valenti, P. (1995). Synthesis and pharmacological characterization of some benzazepinone derivatives. Arzneimittel-Forschung, 45(3), 234-239. [Link]
- Merrifield, R. B. (1985). Solid Phase Synthesis (Nobel Lecture). Angewandte Chemie International Edition in English, 24(10), 799-810. [Link]
- Albericio, F., & Giralt, E. (2014). On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation.
- Reddy, P. V., & Kass, S. R. (2006). Synthesis of amino acid derived seven-membered lactams by RCM and their evaluation against HIV protease. Bioorganic & Medicinal Chemistry, 14(24), 8323-8331. [Link]
- Llobet, A., & Albericio, F. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Llobet, A., & Albericio, F. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. [Link]
- Albericio, F., & Royo, M. (2014). Solid-phase peptide synthesis. Digital.CSIC. [Link]
Sources
- 1. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reductive amination for 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one synthesis
Application Note & Protocol
Topic: Synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1H-benzazepin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This application note provides a comprehensive guide to the synthesis of a key derivative, this compound[4], through a direct, one-pot reductive amination protocol. Reductive amination stands as one of the most efficient and versatile methods for C-N bond formation, converting carbonyl groups into amines via an intermediate imine.[5][6][7] We present a detailed, field-proven methodology starting from the corresponding ketone precursor, 3-oxo-2,3,4,5-tetrahydro-1H-benzazepin-2-one. This guide delves into the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines characterization and purification strategies, and discusses process optimization. The protocol emphasizes the use of Sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, valued for its high functional group tolerance and improved safety profile over alternative reagents.[8]
Part I: Theoretical and Mechanistic Framework
The Principle of Reductive Amination
Reductive amination, or reductive alkylation, is a cornerstone of modern organic synthesis for producing primary, secondary, and tertiary amines.[9][10] The process involves two key transformations occurring in a single reaction vessel:
-
Imine/Iminium Ion Formation: A carbonyl compound (an aldehyde or ketone) reacts with an amine (in this case, ammonia) under weakly acidic conditions to form a hemiaminal intermediate. This intermediate then reversibly dehydrates to yield an imine or its protonated form, the iminium ion.[5][11] The equilibrium is typically driven towards the imine by removing water or by the subsequent irreversible reduction step.
-
In-Situ Reduction: A reducing agent present in the mixture selectively reduces the C=N double bond of the imine/iminium ion to furnish the final amine product.[7]
The elegance of this one-pot method lies in its efficiency and the mild conditions under which it proceeds, making it compatible with a wide array of functional groups.[12]
Reaction Mechanism
The synthesis of this compound from its 3-oxo precursor using an ammonia source proceeds through the following mechanistic pathway.
Caption: General mechanism of reductive amination.
Rationale for Reagent Selection
The success of a one-pot reductive amination hinges on the choice of the reducing agent. The agent must be powerful enough to reduce the iminium ion intermediate but mild enough to avoid significant reduction of the starting ketone.[6]
-
Sodium Borohydride (NaBH₄): While capable of reducing imines, it can also readily reduce the starting ketone, leading to undesired alcohol byproducts.[13] Its use typically requires a two-step process where the imine is formed first, followed by the addition of the reductant.[10]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the iminium ion over the carbonyl group. However, it is highly toxic and generates hazardous cyanide byproducts, posing significant safety and disposal challenges.[7][8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for this protocol. STAB is a mild, highly selective reducing agent that efficiently reduces iminium ions in the presence of ketones.[8] The steric bulk and electron-withdrawing acetate groups attenuate its reactivity, preventing carbonyl reduction. It is less toxic than NaBH₃CN and generally provides higher yields and reproducibility.[6] STAB is, however, sensitive to water and is incompatible with protic solvents like methanol, necessitating the use of aprotic solvents such as Dichloroethane (DCE) or Dichloromethane (DCM).[6][13]
For the amine source, ammonium acetate (NH₄OAc) is an excellent choice as it provides ammonia in situ and the acetate ion helps maintain the weakly acidic pH required for efficient imine formation.[8]
Part II: Experimental Protocol & Data
This protocol details the synthesis from the ketone precursor. Researchers must first synthesize or procure 3-oxo-2,3,4,5-tetrahydro-1H-benzazepin-2-one.
Materials and Reagents Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier Example | Notes |
| 3-oxo-2,3,4,5-tetrahydro-1H-benzazepin-2-one | 175.19 | >97% | Sigma-Aldrich | The limiting reagent. |
| Ammonium Acetate (NH₄OAc) | 77.08 | >98% | Fisher Scientific | Serves as the ammonia source. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | >95% | Acros Organics | Handle in a fume hood away from moisture.[13] |
| 1,2-Dichloroethane (DCE) | 98.96 | Anhydrous, >99.8% | Alfa Aesar | Reaction solvent. Aprotic and compatible with STAB.[6] |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 84.01 | Saturated aq. | Lab Prepared | Used for quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous | VWR Chemicals | Drying agent. |
| Dichloromethane (DCM) | 84.93 | ACS Grade | Macron | Used for extraction. |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | EMD Millipore | Component of chromatography mobile phase. |
| Hexanes | N/A | ACS Grade | BDH | Component of chromatography mobile phase. |
| Silica Gel | 60.08 | 230-400 mesh | SiliCycle Inc. | Stationary phase for column chromatography. |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-oxo-2,3,4,5-tetrahydro-1H-benzazepin-2-one (1.00 g, 5.71 mmol, 1.0 equiv.).
-
Addition of Reagents: Add ammonium acetate (2.20 g, 28.5 mmol, 5.0 equiv.) followed by anhydrous 1,2-dichloroethane (30 mL).
-
Imine Formation: Stir the resulting suspension at room temperature (20-25 °C) under a nitrogen atmosphere for 30 minutes to allow for initial imine formation. The mixture will likely remain a suspension.
-
Reduction Step: Carefully add sodium triacetoxyborohydride (1.81 g, 8.56 mmol, 1.5 equiv.) to the suspension portion-wise over 10 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (25 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Work-up - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with a mixture of DCM and methanol (e.g., 95:5 DCM:MeOH with 1% triethylamine to prevent streaking), is recommended to isolate the pure amine.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. The final product's identity and purity should be confirmed using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[14][15]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Part III: Troubleshooting and Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive NaBH(OAc)₃ due to moisture exposure. 2. Insufficient reaction time. | 1. Use a fresh bottle of NaBH(OAc)₃ or dry it under vacuum. Ensure anhydrous solvent and inert atmosphere. 2. Extend the reaction time to 36-48 hours. |
| Formation of Alcohol Byproduct | 1. Reducing agent is not selective (e.g., NaBH₄ used). 2. Contamination in NaBH(OAc)₃. | 1. Ensure the correct reagent, NaBH(OAc)₃, is used. 2. Use high-purity (>95%) NaBH(OAc)₃. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient equivalents of NaBH(OAc)₃ or NH₄OAc. 2. Poor imine formation. | 1. Increase equivalents of NaBH(OAc)₃ to 1.8-2.0 and NH₄OAc to 7-10 equivalents. 2. Add a catalytic amount of acetic acid (0.1 equiv.) to facilitate imine formation.[16] |
| Product Streaking on TLC/Column | The amine product is basic and interacts strongly with acidic silica gel. | Add a small amount of triethylamine (~1%) to the chromatography eluent to neutralize the silica and improve peak shape. |
Part IV: Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Corrosive and reacts with water to release flammable hydrogen gas. Avoid contact with skin and eyes. Do not quench with strong acids.
-
1,2-Dichloroethane (DCE) & Dichloromethane (DCM): Halogenated solvents are suspected carcinogens and are harmful if inhaled or absorbed through the skin. Handle with extreme care.
-
-
Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.
References
- Reductive amination. (n.d.). In Wikipedia.
- Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers, Chem 115, Harvard University.
- Reaction of cyclic ketones with primary amines a. a Reaction conditions. (n.d.). ResearchGate.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- Reductive Amination | Synthesis of Amines. (2025, February 17). Organic Chemistry Tutor.
- Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2024, November 22). ChemRxiv.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Reductive Amination. (n.d.). Chemistry Steps.
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PubMed Central.
- This compound. (n.d.). PubChem.
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive.
- Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (n.d.). Chemical Communications (RSC Publishing).
- N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025, November 11). MDPI.
- Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. (n.d.). PubMed.
- Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. (2025, August 10). ResearchGate.
- Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. (n.d.). MDPI.
- Enantioselective Synthesis of Aminobenzazepinones. (2025, August 6). ResearchGate.
- 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S). (n.d.). PubChem.
- H-NMR spectra of compound [B 2 ]. The 1 H-NMR spectra, of compound [B 5 ] Figure-5 showed the following characteristic chemical shifts using (C 6 D 6 as a solvent). (n.d.). ResearchGate.
- Intramolecular reductive aminations for the formation of azepanes.72,73. (n.d.). ResearchGate.
- Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. (2022, March 3). ACS Publications.
- Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). (2025, August 5). ResearchGate.
- Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. (2024, April 29). ChemistryViews.
- Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. (n.d.). PubMed Central.
- Antibody Purification Services, Antibody Affinity Purification. (n.d.). Bio-Synthesis.
- Plasmid Purification Technologies. (n.d.). QIAGEN.
- Expression and purification of recombinant human serpin B1 yields novel molecules with altered protease inhibitory activities: Functional implications. (n.d.). PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Ugi reaction for synthesizing 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one derivatives
An Application Guide to the Ugi Reaction for Synthesizing 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one Derivatives
Authored by: A Senior Application Scientist
This document provides a detailed guide for the synthesis of this compound (Aba) derivatives, a privileged scaffold in medicinal chemistry.[1] The Ugi multicomponent reaction serves as the cornerstone of this methodology, offering an efficient and diversity-oriented pathway to these valuable, conformationally constrained peptide mimics.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the rapid generation of compound libraries and novel therapeutic agents.
Scientific Introduction: The Convergence of a Privileged Scaffold and an Efficient Reaction
The benzazepine core is a seven-membered aza-heterocyclic ring fused to a benzene ring, a structure found in numerous biologically active compounds.[3][4] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including acting as renin inhibitors, bradycardic agents, and anticancer therapeutics.[5][6][7] Specifically, the this compound (Aba) framework provides a conformationally restricted isostere for amino acids like phenylalanine, making it a highly sought-after template in drug design.[1][7]
Traditional multi-step syntheses of such complex heterocyclic systems often suffer from harsh conditions, low overall yields, and significant waste generation.[1][3] The Ugi four-component reaction (U-4CR), a cornerstone of isocyanide-based multicomponent reactions (MCRs), provides an elegant solution.[8][9][10] Discovered by Ivar Ugi in 1959, this one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives, often referred to as "peptoids".[9][10][11] The reaction is prized for its high atom economy, operational simplicity, and the structural complexity of its products from readily available starting materials.[2][10]
This application note details an intramolecular Ugi approach, where a bifunctional starting material containing both the aldehyde and carboxylic acid moieties is employed. This strategy facilitates a tandem reaction sequence, leading directly to the desired bicyclic benzazepinone core in a limited number of synthetic steps.
The Ugi Reaction Mechanism for Benzazepinone Synthesis
The synthesis of the Aba scaffold relies on a modified Ugi three-component reaction (Ugi-3CR) using a bifunctional building block that contains both the aldehyde and carboxylic acid functionalities. A prime example is an N-protected 2-formyl-phenylalanine derivative.
The reaction proceeds through several reversible steps, driven to completion by a final, irreversible intramolecular rearrangement.[10][12]
-
Imine Formation: The reaction initiates with the condensation of the aldehyde group on the bifunctional starting material with a primary amine to form an imine, with the loss of a water molecule.[10][13] The intramolecular carboxylic acid protonates the imine, activating it for the next step.
-
Nucleophilic Attack by Isocyanide: The terminal carbon of the isocyanide component acts as a potent nucleophile, attacking the activated iminium ion. This addition forms a highly electrophilic nitrilium ion intermediate.[10][13][14]
-
Carboxylate Addition: The intramolecular carboxylate anion then attacks the nitrilium ion.[12][14]
-
Mumm Rearrangement: The final, irreversible step is the Mumm rearrangement, an intramolecular acyl transfer from the oxygen atom to the nitrogen atom. This rearrangement forms a thermodynamically stable bis-amide product, which in this case is the cyclized this compound derivative.[10][12] This step drives the entire reaction sequence to completion.
Figure 1: General mechanism for the Ugi synthesis of the benzazepinone core.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 1-carboxamido-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one scaffolds.[1]
Reagents and Materials
-
Aldehyde-Acid: N-Phthaloyl-protected 2-formyl-L-phenylalanine (or similar derivative).
-
Amine: Various primary amines (e.g., benzylamine, cyclopropylamine).
-
Isocyanide: Various isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide).
-
Solvent: Anhydrous methanol (MeOH).
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
-
Work-up: Dichloromethane (DCM), saturated sodium bicarbonate (NaHCO₃) solution, brine, magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography, HPLC grade solvents (e.g., hexane, ethyl acetate).
-
Equipment: Round-bottom flasks, magnetic stirrer, reflux condenser, rotary evaporator, sealed reaction vials, column chromatography setup or preparative HPLC system.
Step-by-Step Methodology
The experimental workflow is designed to optimize the yield by pre-forming the imine before the addition of the isocyanide.
Figure 2: Experimental workflow for Ugi-based benzazepinone synthesis.
Procedure:
-
Imine Pre-formation:
-
To a sealed reaction vial equipped with a magnetic stir bar, add the N-protected 2-formyl-L-phenylalanine derivative (1.0 eq).
-
Add the primary amine (1.0 eq). Causality Note: Using equimolar amounts is crucial as the bifunctional starting material is N-protected, preventing the use of excess amine to drive the reaction to completion, which can result in moderate yields.[1]
-
Dissolve the components in anhydrous methanol (to achieve a concentration of approx. 0.1 M).
-
Add anhydrous sodium sulfate (Na₂SO₄) as a dehydrating agent to facilitate imine formation.
-
Seal the vial and stir the mixture at room temperature for 2 hours.
-
-
Ugi Reaction:
-
After 2 hours, add the isocyanide (1.0 eq) to the reaction mixture.
-
Reseal the vial tightly and place it in a preheated oil bath at 80 °C.
-
Allow the reaction to proceed with vigorous stirring for 20 hours. Causality Note: The Ugi reaction is typically exothermic, but heating is applied here to ensure the reaction goes to completion, especially with potentially less reactive substrates.[10]
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Na₂SO₄ and wash the solid with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted carboxylic acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is purified using silica gel column chromatography or preparative reverse-phase HPLC.
-
The diastereomers formed during the reaction can often be separated at this stage.[1] A typical solvent gradient for column chromatography might be an increasing percentage of ethyl acetate in hexane.
-
Data Presentation and Characterization
The Ugi reaction's power lies in its ability to generate diverse libraries. The choice of amine and isocyanide components directly influences the final product's properties.
Table 1: Representative Synthesis Data for Benzazepinone Derivatives
| Entry | Amine (R'-NH₂) | Isocyanide (R''-NC) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzylamine | tert-Butyl isocyanide | 45-55% | ~1:1 |
| 2 | Cyclopropylamine | tert-Butyl isocyanide | 40-50% | ~1.2:1 |
| 3 | Benzylamine | Cyclohexyl isocyanide | 50-60% | ~1:1 |
| 4 | 4-Methoxybenzylamine | Cyclohexyl isocyanide | 48-58% | ~1.1:1 |
*Note: Yields and d.r. are representative and can vary based on specific substrates and precise reaction conditions. Yields are often moderate due to the constraints of the bifunctional starting material.[1]
Product Characterization
Confirmation of the synthesized this compound structure is achieved through standard spectroscopic techniques.[15]
-
¹H and ¹³C NMR Spectroscopy: Provides the primary structural confirmation. The seven-membered ring often exists in puckered, interconverting chair-like conformations, which can be studied by variable temperature NMR.[16] Key signals include the amide N-H protons, the newly formed stereocenter proton, and the aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups, notably the strong C=O stretching vibrations for the two amide groups in the molecule.
Troubleshooting and Methodological Insights
-
Low Yields: As noted, moderate yields can be inherent to this specific intramolecular approach.[1] Ensure all reagents are pure and the solvent is anhydrous. Confirm complete imine formation before adding the isocyanide.
-
Isocyanide Handling: Isocyanides are known for their potent, unpleasant odors and should be handled exclusively in a well-ventilated fume hood.[17] They can also be sensitive to acidic conditions, which is another reason the pre-formation of the imine in a neutral medium is advantageous.
-
Purification Challenges: The diastereomers produced can sometimes be difficult to separate. Optimization of the HPLC or column chromatography conditions (e.g., different solvent systems, chiral columns) may be necessary.
-
Reaction Scope: The Ugi reaction is remarkably tolerant of a wide variety of functional groups on the amine and isocyanide components, making it ideal for creating diverse compound libraries.[18] However, sterically hindered amines or aldehydes may react more slowly or give lower yields.
Conclusion
The Ugi multicomponent reaction offers a powerful and highly convergent strategy for the synthesis of medicinally relevant this compound derivatives. By employing a bifunctional aldehyde-acid component, the reaction facilitates a one-pot cyclization, rapidly assembling a complex and valuable heterocyclic scaffold. While yields may be moderate, the methodology's efficiency, operational simplicity, and amenability to library synthesis make it an indispensable tool for modern drug discovery and development.
References
- Title: Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores | ACS Omega Source: ACS Public
- Title: The use of the Ugi four-component condens
- Title: Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores Source: PMC - NIH URL:[Link]
- Title: Concise synthesis of 2-benzazepine derivatives and their biological activity Source: PubMed URL:[Link]
- Title: Ugi reaction Source: Wikipedia URL:[Link]
- Title: Pharmacological and Biological Activities of Benzazepines: An Overview Source: ResearchG
- Title: Pharmacological and Biological Activities of Benzazepines: An Overview Source: Ingenta Connect URL:[Link]
- Title: Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
- Title: Chemistry and biological activity of new 3-benzazepines Source: PubMed URL:[Link]
- Title: Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction Source: Amerigo Scientific URL:[Link]
- Title: Ugi Four-component Reaction (U-4CR)
- Title: The use of the Ugi four-component condensation Source: ResearchG
- Title: Synthesis and biological activity of some 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety as bradycardic agents Source: PubMed URL:[Link]
- Title: Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications Source: PMC - PubMed Central URL:[Link]
- Title: Ugi Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Scheme for the general mechanism of Ugi four-component reactions.
- Title: An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions Source: Journal of Synthetic Chemistry URL:[Link]
- Title: Ugi Reaction Source: YouTube URL:[Link]
- Title: Ugi Four-Component Reactions Using Alternative Reactants Source: Semantic Scholar URL:[Link]
- Title: Ugi Four-Component Reactions Using Alternative Reactants Source: PMC - PubMed Central URL:[Link]
- Title: Recent Advances in Heterocycle Generation Using the Efficient Ugi Multiple-Component Condensation Reaction Source: ResearchG
- Title: Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities Source: MDPI URL:[Link]
- Title: Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview)
- Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: PMC - PubMed Central URL:[Link]
- Title: Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics Source: Beilstein Journals URL:[Link]
- Title: Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines Source: ResearchG
- Title: Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors Source: PubMed URL:[Link]
- Title: Synthesis and characterization of 3-amino-1, 2-propanediol Source: ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Chemistry and biological activity of new 3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of some 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety as bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ugi reaction - Wikipedia [en.wikipedia.org]
- 11. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. youtube.com [youtube.com]
- 14. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one as a Pivotal Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, a key building block in modern pharmaceutical development. With a primary focus on its role in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Benazepril, this guide details robust synthetic protocols, methodologies for chiral resolution, and subsequent derivatization into active pharmaceutical ingredients (APIs). The protocols are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental design. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex therapeutic agents.
Introduction: The Strategic Importance of the Benzazepine Scaffold
The 1H-benzazepin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents, particularly those targeting the cardiovascular system. Among its derivatives, this compound stands out as a critical intermediate. Its strategic importance lies in the stereocenter at the C3 position and the primary amine functionality, which serves as a versatile handle for introducing molecular complexity and tailoring pharmacological activity.
The most prominent application of this intermediate is in the industrial-scale synthesis of Benazepril, an ACE inhibitor widely prescribed for the treatment of hypertension and congestive heart failure.[1][2] The efficacy of Benazepril is critically dependent on the specific stereochemistry of its two chiral centers, one of which is derived directly from the (3S)-enantiomer of the amino-benzazepinone intermediate.[1] Consequently, the development of efficient, scalable, and stereoselective syntheses for this building block is a subject of significant academic and industrial research.
This guide will first detail a common and reliable synthetic pathway to racemic this compound. It will then address the crucial step of isolating the desired (3S)-enantiomer through chiral resolution. Finally, a protocol for the conversion of this enantiopure intermediate into Benazepril will be presented, illustrating its practical application in drug synthesis.
Synthesis of Racemic this compound
A frequently employed strategy for synthesizing the target intermediate begins with the commercially available 2,3,4,5-tetrahydro-1H-[3]benzazepin-2-one. The synthesis proceeds through a three-step sequence involving chlorination, azide displacement, and subsequent reduction. This pathway is robust and avoids some of the harsher conditions required by other methods.[1]
Workflow for Racemic Synthesis
The overall transformation is depicted below, converting the parent lactam into the desired 3-amino derivative.
Caption: Synthetic route from the parent lactam to the racemic amine.
Protocol 2.1: Synthesis of 3-Chloro-2,3,4,5-tetrahydro-1H-benzazepin-2-one (III)
This step introduces a leaving group at the 3-position, activating it for nucleophilic substitution.
-
Materials: 2,3,4,5-tetrahydro-1H-[3]benzazepin-2-one (I), Phosphorus pentachloride (PCl₅), Xylene, Sodium acetate, Acetic acid.
-
Procedure:
-
Suspend 2,3,4,5-tetrahydro-1H-[3]benzazepin-2-one (I) in dry xylene in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.
-
Add phosphorus pentachloride (PCl₅) portion-wise to the suspension at room temperature. The addition is exothermic and should be controlled.
-
After the addition is complete, heat the reaction mixture to reflux until the starting material is consumed (monitor by TLC or LC-MS). This step forms the 3,3-dichloro intermediate (II).[1]
-
Cool the mixture and carefully quench with water. Separate the organic layer.
-
To the crude dichloro intermediate, add sodium acetate and acetic acid.
-
Perform a reduction (e.g., using H₂ over Pd/C) to yield the monochlorinated compound (III).[1]
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2.2: Synthesis of 3-Azido-2,3,4,5-tetrahydro-1H-benzazepin-2-one (IV)
The azide group is introduced via an Sₙ2 reaction, which serves as a safe and efficient precursor to the amine.
-
Materials: 3-Chloro-2,3,4,5-tetrahydro-1H-benzazepin-2-one (III), Sodium azide (NaN₃), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the chloro-intermediate (III) in anhydrous DMSO in a reaction flask.
-
Add sodium azide (NaN₃) to the solution. Caution: Sodium azide is highly toxic.
-
Heat the mixture gently (e.g., 50-60 °C) and stir until the reaction is complete (monitor by TLC or IR spectroscopy for the appearance of the azide stretch at ~2100 cm⁻¹).[1]
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product (IV) is often of sufficient purity for the next step.
-
Protocol 2.3: Synthesis of this compound (V)
Catalytic hydrogenation provides a clean and high-yielding method for reducing the azide to the primary amine.
-
Materials: 3-Azido-2,3,4,5-tetrahydro-1H-benzazepin-2-one (IV), Palladium on carbon (10% Pd/C), Ethanol or Methanol.
-
Procedure:
-
Dissolve the azido compound (IV) in a suitable solvent like ethanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to yield the racemic this compound (V).
-
Chiral Resolution: Isolating the (3S)-Enantiomer
For the synthesis of Benazepril, the (3S)-enantiomer is required. Classical resolution using a chiral resolving agent is a common industrial method to separate the racemic amine.
Principle of Chiral Resolution
The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., L-(+)-Tartaric acid). This reaction forms a pair of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiopure amine.
Caption: Workflow for the separation of enantiomers via diastereomeric salt formation.
Protocol 3.1: Resolution with L-(+)-Tartaric Acid
-
Materials: Racemic this compound, L-(+)-Tartaric acid, Ethanol/Water mixture.
-
Procedure:
-
Dissolve the racemic amine in a hot mixture of ethanol and water.
-
In a separate flask, dissolve an equimolar amount of L-(+)-Tartaric acid in the same solvent system.
-
Add the tartaric acid solution to the amine solution while hot.
-
Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization. One diastereomeric salt will preferentially crystallize out.[4]
-
Collect the crystals by filtration. The enantiomeric purity of the amine in the salt can be checked at this stage by a preliminary test (liberating the amine from a small sample and analyzing by chiral HPLC).
-
Recrystallize the salt from the same solvent system one or more times until the desired diastereomeric purity is achieved.
-
To recover the free amine, suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH solution) until the pH is >10.
-
Extract the liberated enantiopure amine with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pure (3S)-3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one.
-
Application in Synthesis: From Intermediate to Benazepril
With the enantiopure (3S)-amine in hand, the final steps to construct the Benazepril molecule can be undertaken. This involves N-alkylation to install the acetic acid side chain, followed by a coupling reaction.[5]
Workflow for Benazepril Synthesis
Caption: Key transformations from the chiral intermediate to the final API, Benazepril HCl.
Protocol 4.1: Synthesis of Benazepril
-
Step 1: N-Alkylation
-
Dissolve the (3S)-amine intermediate in an anhydrous aprotic solvent like DMF or THF.
-
Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the lactam nitrogen.
-
Slowly add tert-butyl bromoacetate and allow the reaction to warm to room temperature. Stir until completion.[5]
-
Quench the reaction with water and extract the product with ethyl acetate. Purify to obtain tert-butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate.
-
-
Step 2: Reductive Amination (Coupling)
-
Dissolve the product from Step 1 and ethyl 2-oxo-4-phenylbutyrate in a suitable solvent like ethanol.
-
Perform a reductive amination by hydrogenation over a palladium catalyst (Pd/C). This reaction couples the two fragments and simultaneously sets the second stereocenter to form the desired (S,S) diastereomer.[5]
-
After the reaction, filter off the catalyst and remove the solvent to yield the protected Benazepril (tert-butyl ester).
-
-
Step 3: Deprotection and Salt Formation
-
Dissolve the protected Benazepril in a solvent like dichloromethane or ethyl acetate.
-
Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent. This cleaves the tert-butyl ester to reveal the carboxylic acid and forms the hydrochloride salt simultaneously.
-
The final product, Benazepril Hydrochloride, will precipitate and can be collected by filtration, washed with a non-polar solvent (e.g., ether), and dried.
-
Quality Control and Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the this compound intermediate.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural Elucidation | Confirms the chemical structure, connectivity of protons and carbons, and absence of major impurities. |
| FT-IR Spectroscopy | Functional Group Identification | Shows characteristic peaks for N-H stretching (amine), C=O stretching (amide), and aromatic C-H bonds. |
| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular ion peak should correspond to the calculated mass of C₁₀H₁₂N₂O (176.22 g/mol ).[6] |
| Melting Point | Purity Assessment | A sharp melting point range indicates high purity. |
| Chiral HPLC | Enantiomeric Purity (ee%) | After resolution, analysis on a chiral column should show a single major peak for the (3S)-enantiomer, allowing for quantification of enantiomeric excess. |
Conclusion
This compound is a cornerstone intermediate for the synthesis of a significant class of cardiovascular drugs. The protocols outlined in this guide provide a reliable framework for its synthesis, stereochemical purification, and subsequent conversion into the ACE inhibitor Benazepril. The underlying logic for each experimental step—from the choice of reagents for azidation to the principles of diastereomeric salt resolution—is grounded in established chemical principles, providing researchers with the tools to not only replicate these procedures but also to adapt and optimize them for specific laboratory or industrial contexts. Future research may focus on developing more direct catalytic asymmetric routes to the chiral amine, potentially circumventing the need for classical resolution and further improving the overall efficiency and sustainability of the synthesis.
References
- Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction.Molecules.
- CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.Google Patents.
- Study On Methods Of Syntheses Two Key Intermediates Of Benazepril.Globe Thesis.
- Preparation method of benazepril intermediate.Patsnap.
- BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW.New Drug Approvals.
- This compound | C10H12N2O.PubChem.
- Benazepril: Package Insert / Prescribing Information / MOA.Drugs.com.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. drugs.com [drugs.com]
- 3. mdpi.com [mdpi.com]
- 4. globethesis.com [globethesis.com]
- 5. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 6. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Welcome to the technical support guide for the synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. This molecule is a crucial intermediate in the production of Benazepril, a widely used ACE inhibitor for treating hypertension.[1] Achieving a high yield of this lactam is critical for the economic viability of the overall drug synthesis.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic strategy.
Section 1: Overview of Common Synthetic Strategies
The synthesis of the 3-amino-benzazepin-2-one core can be approached from several precursors. The choice of route often depends on the availability of starting materials, scalability, and stereochemical requirements. The most prevalent strategies involve the formation of the seven-membered ring followed by the introduction of the 3-amino group.
Caption: Common synthetic routes to this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 3-amino-benzazepin-2-one core?
The most frequently cited routes start from α-tetralone. A common pathway involves its conversion to an oxime, followed by a Beckmann rearrangement to form the 2,3,4,5-tetrahydro-1H-[2]-benzazepin-2-one ring system. This lactam is then functionalized at the 3-position, typically via bromination, to yield 3-bromo-2,3,4,5-tetrahydro-1H-[2]-benzazepin-2-one.[3] From this key intermediate, the amine group is introduced by nucleophilic substitution, commonly using sodium azide followed by reduction, or by using potassium phthalimide followed by deprotection.
Q2: Which factors are most critical for maximizing the overall yield?
Several factors must be tightly controlled:
-
Regioselectivity of the Beckmann Rearrangement: The conditions of the rearrangement can lead to isomeric lactam byproducts. Careful selection of the acid catalyst and reaction conditions is crucial to favor the desired isomer.[4]
-
Conditions for Nucleophilic Substitution: The substitution of the 3-bromo intermediate is a critical step. Yield can be compromised by competing elimination reactions. The choice of a polar aprotic solvent (e.g., DMF, DMSO) and careful temperature control are essential to favor the desired SN2 pathway.
-
Efficiency of the Reduction Step: For the azide route, the complete reduction to the primary amine is vital. The choice of catalyst (e.g., Pd/C, Raney-Ni), hydrogen pressure, temperature, and the absence of catalyst poisons are paramount for driving the reaction to completion.[5]
Q3: How can I improve the stereoselectivity to obtain the desired (3S)-amino isomer?
For producing the specific (3S) enantiomer required for Benazepril, there are two primary strategies:
-
Chiral Resolution: A racemic mixture of the final 3-amino product or a precursor can be resolved using a chiral acid, such as (+)-L-tartaric acid, to separate the diastereomeric salts.[3]
-
Asymmetric Synthesis: More modern approaches employ asymmetric catalysis. For example, an asymmetric aza-Michael reaction can be used to construct the chiral center during the synthesis of a key intermediate.[5] Another strategy is the use of iridium-catalyzed asymmetric hydrogenation of a cyclic ene-carbamate precursor to set the stereocenter with high enantioselectivity.[6]
Section 3: Detailed Troubleshooting Guides
Problem Area 1: Low Yield in Nucleophilic Substitution of 3-Bromo-benzazepin-2-one
Q: My reaction of 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one with sodium azide (NaN₃) is sluggish and gives a low yield of the 3-azido product. What should I investigate?
A: This is a classic SN2 reaction, and its success hinges on several factors. Here’s a troubleshooting checklist:
-
Solvent Quality and Type:
-
Causality: Polar aprotic solvents like DMF or DMSO are essential. They solvate the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic. The presence of water or other protic impurities will solvate the azide anion, drastically reducing its nucleophilicity and slowing the reaction.
-
Actionable Advice: Ensure you are using anhydrous DMSO or DMF. If necessary, dry the solvent over molecular sieves before use.
-
-
Reagent Purity and Stoichiometry:
-
Causality: The 3-bromo starting material must be pure. Impurities from the bromination step can interfere. Sodium azide can degrade over time; use a freshly opened bottle or a properly stored supply. A slight excess of sodium azide (1.1 to 1.5 equivalents) is typically used to drive the reaction to completion.
-
Actionable Advice: Verify the purity of your 3-bromo precursor by NMR or LC-MS. Use a 1.2 molar equivalent of high-purity NaN₃ as a starting point.
-
-
Reaction Temperature:
-
Causality: While higher temperatures increase the reaction rate, they can also promote side reactions, particularly elimination (E2) to form an unsaturated lactam, or decomposition.
-
Actionable Advice: The reaction is often run at a moderately elevated temperature (e.g., 60-80 °C). Monitor the reaction by TLC or LC-MS. If the reaction is clean but slow, consider a modest temperature increase (e.g., by 10 °C). If you observe byproduct formation, try lowering the temperature and extending the reaction time.
-
Problem Area 2: Inefficient Reduction of the 3-Azido Group
Q: My catalytic hydrogenation of 3-azido-benzazepin-2-one to the 3-amino product using H₂ and Pd/C is incomplete or stalls. What is the likely cause?
A: Catalytic hydrogenation is a powerful technique, but it is highly sensitive to reaction conditions and impurities.[7]
-
Catalyst Activity and Handling:
-
Causality: Palladium on carbon (Pd/C) is an excellent catalyst, but its activity can be compromised by improper handling or poisoning. Catalyst poisons are substances that strongly adsorb to the catalyst surface, blocking the active sites. Common poisons include sulfur compounds, halides (from upstream steps), and sometimes even the product amine itself if it coordinates too strongly.
-
Actionable Advice:
-
Use a fresh, high-quality catalyst. 10% Pd/C is common.
-
Ensure all glassware is scrupulously clean.
-
Purify the 3-azido intermediate carefully to remove any residual reagents from the previous step.
-
Perform the reaction under an inert atmosphere (N₂ or Ar) before introducing hydrogen to prevent oxidation of the catalyst surface.
-
-
-
Hydrogen Pressure and Agitation:
-
Causality: This is a three-phase reaction (solid catalyst, liquid solution, gaseous hydrogen). Efficient mixing is critical to ensure hydrogen is available at the catalyst surface. The reaction rate is often dependent on hydrogen pressure.
-
Actionable Advice: Ensure vigorous stirring or shaking. While the reaction can proceed at atmospheric pressure, using a pressurized hydrogenation vessel (e.g., Parr shaker) at 50-150 psi can significantly accelerate the rate.[5]
-
-
Solvent and Additives:
-
Causality: The choice of solvent affects the solubility of the substrate and the transport of hydrogen. Alcohols like ethanol or methanol are common. Sometimes, the addition of an acid (like HCl) can prevent the product amine from inhibiting the catalyst and can improve reaction rates.[5]
-
Actionable Advice: Ethanol is a good starting solvent. If the reaction is slow, consider adding a catalytic amount of acetic acid or performing the reaction in the presence of one equivalent of HCl to form the amine salt in situ.
-
Caption: Mechanism of catalytic hydrogenation of an azide to an amine.
Section 4: Recommended Protocol and Data Summary
High-Yield Protocol: Azide Route with Catalytic Hydrogenation
This two-step protocol from the 3-bromo intermediate is robust and generally high-yielding.
Step 1: Synthesis of 3-Azido-2,3,4,5-tetrahydro-1H-benzazepin-2-one
-
To a solution of 3-bromo-2,3,4,5-tetrahydro-1H-benzazepin-2-one (1.0 eq) in anhydrous DMSO (approx. 0.2 M), add sodium azide (1.3 eq).
-
Heat the mixture to 70 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-6 hours.
-
After completion, cool the reaction to room temperature and pour it into a beaker of cold water.
-
The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the 3-azido intermediate.
Step 2: Synthesis of this compound
-
In a pressure-rated hydrogenation vessel, dissolve the 3-azido intermediate from Step 1 (1.0 eq) in ethanol (approx. 0.1 M).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material) under a stream of nitrogen.
-
Seal the vessel, evacuate the atmosphere, and backfill with nitrogen three times.
-
Pressurize the vessel with hydrogen gas (H₂) to 100 psi.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor for hydrogen uptake.
-
Upon completion (verified by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-amino product, which can be purified by recrystallization or column chromatography.
Table 1: Comparison of Reaction Parameters
| Parameter | Azide Substitution (SN2) | Phthalimide Substitution (Gabriel) | Catalytic Hydrogenation (Azide Red.) |
| Solvent | DMSO, DMF | DMF | Ethanol, Methanol |
| Temperature | 60 - 80 °C | 80 - 120 °C | 20 - 40 °C[5] |
| Key Reagent | Sodium Azide (NaN₃) | Potassium Phthalimide | H₂ gas, Pd/C or Raney-Ni |
| Pressure | Atmospheric | Atmospheric | 50 - 150 psi[5] |
| Common Byproducts | Elimination product | Unreacted starting material | Incompletely reduced intermediates |
| Yield (Typical) | >90% | >85% | >95% |
| Reference | [2] | [5] |
References
- Mistry, B. M., et al. (2010). Microwave-assisted synthesis of an important intermediate of benazepril. Indian Journal of Pharmaceutical Sciences, 72(3), 378–380.
- New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW.
- Google Patents. (2020). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
- Chen, C., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(1), 49-56.
- Xie, K. L. (2006). Study On Methods Of Syntheses Two Key Intermediates Of Benazepril. Globe Thesis.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5362124, Benazepril.
- Drugs.com. Benazepril Uses, Side Effects & Warnings.
- Kaili Catalyst New Materials CO., LTD. Catalytic hydrogenation.
- De Kimpe, N., et al. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(10), 757-759.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4434433, this compound.
- Van den Eynde, I., et al. (2004). Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Journal of Combinatorial Chemistry, 6(4), 468-73.
- Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 11021–11053.
- Rueping, M., et al. (2011). First Highly Enantioselective Synthesis of Benzodiazepinones by Catalytic Hydrogenation. Angewandte Chemie International Edition, 50(44), 10425-10428.
- Organic Chemistry Portal. β-Lactam synthesis.
- Kuwano, R., et al. (2014). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Catalysts, 4(2), 169-181.
- Organic Reactions. The Synthesis of β-Lactams.
- Gaunt, M. J., et al. (2018). Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation. RSC Blogs.
- Organic Chemistry Portal. Lactam synthesis.
- Karno, R. (2017). Catalytic Hydrogenation of Amino Acids with Polymer-Derived Microenvironments. UMaine Honors College.
- Abdel-Wahab, B. F., et al. (2023). Synthesis of pyrido-annelated[2][3][4][6]tetrazines,[2][3][6]triazepine, and[2][3][4][6]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13, 5603.
- ScienceMadness.org. Catalytic Transfer Hydrogenation.
- Química Organica.org. Lactam synthesis.
- Al-Tel, T. H., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][2][4][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 577.
- de Vries, J. G., et al. (2012). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 14(6), 1632–1635.
- Singer, R. A., et al. (2006). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Organic Process Research & Development, 10(4), 793-796.
- Lattanzi, A., et al. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews.
- Wang, X., et al. (2014). High-Yield Method for the Preparation of 1,3,4,5-Tetrahydro-7-methoxy-2H-1-benzazepin-2-one with Excellent Regio- and Stereoselectivity. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1089-1096.
- Bigge, C. F., et al. (1997). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 40(15), 2424-9.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13243495, (3S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
Sources
- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. globethesis.com [globethesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]
Technical Support Center: Synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Welcome to the technical support center for the synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the synthesis of this important benzolactam intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Section 1: Troubleshooting the Catalytic Hydrogenation of 3-Nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one
The reduction of the nitro group is a critical step in the synthesis of this compound. Catalytic hydrogenation is a widely used and efficient method; however, it is not without its challenges.[1] This section addresses common problems encountered during this transformation.
Question 1: My catalytic hydrogenation of the nitro-benzazepinone is sluggish or incomplete. What are the potential causes and how can I improve the conversion?
Answer: A slow or incomplete hydrogenation can be attributed to several factors, primarily related to the catalyst, reaction conditions, and substrate purity.
-
Catalyst Activity: The activity of the palladium on carbon (Pd/C) or other catalysts is paramount.[2]
-
Troubleshooting:
-
Use a fresh batch of catalyst: Catalysts can deactivate over time due to oxidation or poisoning.
-
Increase catalyst loading: While not always ideal due to cost, a modest increase in the weight percentage of the catalyst can enhance the reaction rate.
-
Ensure proper handling: The catalyst should be handled under an inert atmosphere as much as possible to prevent deactivation.
-
-
-
Hydrogen Pressure and Delivery:
-
Troubleshooting:
-
Increase hydrogen pressure: Operating at a higher pressure increases the concentration of hydrogen in the solution, which can accelerate the reaction rate.
-
Ensure efficient stirring: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
-
-
Solvent and Substrate Purity:
-
Troubleshooting:
-
Use high-purity solvents: Impurities in the solvent can act as catalyst poisons.
-
Ensure the purity of the starting material: Any impurities in the 3-nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one can interfere with the reaction.
-
-
Question 2: I am observing the formation of side products during the nitro reduction. What are these impurities and how can I minimize them?
Answer: The reduction of aromatic nitro compounds can lead to several partially reduced intermediates, which may appear as impurities in your final product. The most common side products are hydroxylamines, azo compounds, and azoxy compounds.[3][4]
-
Hydroxylamine Intermediate: The formation of the N-hydroxy intermediate is a common occurrence. In some cases, the accumulation of this intermediate can be significant.[5]
-
Minimization Strategy: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines, leading to a cleaner reaction profile.[5]
-
-
Azo and Azoxy Impurities: These dimeric impurities are formed by the condensation of partially reduced nitro-intermediates.[3][4]
-
Minimization Strategy:
-
Maintain sufficient hydrogen pressure and catalyst activity: Ensuring the reaction proceeds efficiently towards the desired amine will minimize the concentration of the reactive intermediates that lead to these dimers.
-
Acidic Conditions: Performing the reduction under acidic conditions can often suppress the formation of azo and azoxy byproducts.[3]
-
-
Section 2: Challenges in the Cyclization to Form the Benzazepinone Ring
The formation of the seven-membered benzazepinone ring is another critical phase where side reactions and low yields can occur. Intramolecular amidation or reductive amination are common strategies.
Question 3: My intramolecular cyclization to form the benzazepinone ring is resulting in low yields. What factors could be contributing to this?
Answer: Low yields in the formation of the seven-membered ring can be due to competing intermolecular reactions, steric hindrance, or unfavorable reaction kinetics.
-
Intermolecular Reactions: At higher concentrations, starting materials can react with each other, leading to polymers or dimers instead of the desired intramolecular cyclization product.
-
Troubleshooting:
-
High Dilution: Performing the reaction at high dilution favors the intramolecular pathway.
-
Slow Addition: A slow addition of the substrate to the reaction mixture can also help to maintain a low effective concentration.
-
-
-
Ring Strain: The formation of a seven-membered ring can be entropically and enthalpically less favorable than the formation of five- or six-membered rings.
-
Troubleshooting:
-
Choice of Reagents: The use of appropriate coupling agents for intramolecular amidation can help to overcome the activation barrier.
-
Temperature Optimization: A careful optimization of the reaction temperature is necessary. While higher temperatures can promote the reaction, they can also lead to decomposition.
-
-
Experimental Protocols & Data
Table 1: Common Reducing Agents for Nitro Group Reduction and Potential Side Products
| Reducing Agent | Common Conditions | Potential Side Products | Selectivity Notes | Reference |
| H₂/Pd/C | H₂ gas, Palladium on Carbon | Hydroxylamines, Azo/Azoxy compounds | Can reduce other functional groups (e.g., alkenes, alkynes). | |
| Fe/HCl | Iron powder, Hydrochloric acid | Generally clean reduction to the amine. | Good for substrates with other reducible groups. | [1] |
| SnCl₂ | Tin(II) chloride, Acidic conditions | Can sometimes lead to chlorinated byproducts. | Mild and chemoselective. | [2] |
| NaBH₂S₃ | Sulfurated sodium borohydride | Can form thioamides from nitriles. | Can selectively reduce nitro groups in the presence of esters and nitriles. |
Protocol 1: General Procedure for Catalytic Hydrogenation of 3-Nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one
-
To a solution of 3-nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a pressure vessel, add 5-10 wt% of 10% Pd/C catalyst.
-
Seal the vessel and purge with nitrogen or argon.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Visualizing Reaction Pathways
Diagram 1: Key Steps in the Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target compound.
Diagram 2: Potential Side Reactions in Nitro Group Reduction
Caption: Common intermediates and byproducts in nitro group reduction.
References
- MST.edu. (n.d.). Aromatic Nitro Compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- Lalancette, J. M., & Brindle, J. R. (1971). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry, 49(16), 2990-2995.
- Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Shubin, K., & Petuškovs, A. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 530-532.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 1,5-methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Welcome to the technical support guide for the purification of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one (CAS: 86499-35-6).[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high purity for this critical intermediate.
Part 1: Understanding the Compound & The Importance of Purity
This compound is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of pharmaceuticals like Benazepril.[2] Its molecular structure, featuring a primary amine and a lactam within a benzazepine core, dictates its chemical properties and potential impurity profile.
-
Molecular Formula : C₁₀H₁₂N₂O[3]
-
Molecular Weight : 176.21 g/mol [3]
-
Key Features : A primary amine (basic), an amide/lactam (neutral, polar), and a benzene ring (hydrophobic). These features allow for hydrogen bonding and impart a moderate polarity.
The purity of this intermediate is paramount. Impurities can lead to downstream reaction failures, the formation of undesired side products, and complications in biological assays. This guide will help you navigate the purification process to ensure the quality of your material.
Part 2: Frequently Asked Questions (FAQs)
Q1: My crude product is a brownish oil/sticky solid. Is this normal?
A: This is a common issue. The coloration and physical state can be due to residual solvents, starting materials, or colored byproducts formed during the synthesis. The goal of purification is to isolate the desired white to off-white solid product from these impurities.
Q2: What are the most common purification techniques for this compound?
A: The two most effective and widely used methods for a compound with this polarity and crystallinity are recrystallization and column chromatography . The choice between them depends on the impurity profile and the quantity of material. Recrystallization is excellent for removing small amounts of impurities from a large batch, while chromatography excels at separating complex mixtures.[4]
Q3: How do I choose an appropriate solvent for purification?
A: Solvent selection is critical. For recrystallization , the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For column chromatography , you'll need a solvent system (eluent) that provides good separation of your compound from its impurities on a stationary phase like silica gel, as determined by Thin Layer Chromatography (TLC).[4]
Q4: What are the likely impurities I should be trying to remove?
A: Without knowing the exact synthetic route, we can predict common impurity classes:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the benzazepine ring or the amino group.
-
Reagents: Catalysts, reducing agents, or acids/bases used in the reaction.
-
Side Products: Products from incomplete reactions, over-oxidation, dimerization, or rearrangement. For instance, impurities related to the synthesis of Benazepril are commercially available reference standards.[2]
Part 3: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique that relies on differences in solubility between the desired compound and impurities.[5]
Problem: The compound will not dissolve in the hot solvent.
| Possible Cause | Solution | Scientific Rationale |
|---|---|---|
| Incorrect Solvent Choice | Perform small-scale solubility tests with a range of solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Water, or mixtures). | The principle of "like dissolves like" applies. A solvent must have sufficient solvating power at elevated temperatures to dissolve the compound. |
| Insufficient Solvent | Add more hot solvent in small increments until the solid dissolves completely. | The goal is to create a saturated solution at high temperature. Using the minimum amount of hot solvent is key for maximizing yield upon cooling.[6] |
Problem: No crystals form upon cooling.
| Possible Cause | Solution | Scientific Rationale |
|---|---|---|
| Too Much Solvent Used | Boil off some of the solvent to concentrate the solution and then allow it to cool again. | The solution is not supersaturated. Supersaturation is the driving force for crystallization. |
| Solution Cooled Too Quickly | Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to smaller crystals or oils. |
| Inhibition of Nucleation | 1. Scratch the inside of the flask with a glass rod. 2. Add a "seed crystal" of the pure compound. | These actions provide a surface or template for crystal lattice formation to begin. |
Problem: The product "oils out" instead of crystallizing.
| Possible Cause | Solution | Scientific Rationale |
|---|---|---|
| Melting Point Depression | 1. Re-dissolve the oil in more hot solvent and try cooling more slowly. 2. Consider switching to a different solvent system (e.g., a two-solvent system). | The presence of significant impurities can lower the melting point of the compound below the temperature of the solution, causing it to separate as a liquid (oil). |
| Solvent Choice | The boiling point of the solvent may be higher than the melting point of your compound. | Choose a solvent with a lower boiling point. |
Workflow: Troubleshooting Recrystallization
Sources
- 1. 3-Amino-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-one, CasNo.86499-35-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. [(3S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic Acid Hydrochloride [lgcstandards.com]
- 3. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Welcome to the technical support guide for identifying impurities in 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this critical pharmaceutical intermediate. The following question-and-answer guides provide both troubleshooting workflows and the underlying scientific rationale for each step.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources and types of impurities in this compound?
Impurities associated with this compound, a key intermediate for drugs like Benazepril, can be broadly categorized based on their origin.[1][2] Understanding the source is the first step in effective identification and control.
-
Process-Related Impurities: These originate from the manufacturing process itself.
-
Starting Materials: Unreacted starting materials or impurities within those materials can carry through the synthesis.
-
Intermediates: Incomplete reactions can leave residual synthetic intermediates. For instance, the synthesis of related benzazepine structures can involve multiple steps where intermediates may persist if reactions do not go to completion.[3]
-
Reagents and Catalysts: Reagents, solvents, and catalysts used in the synthesis can sometimes be found in the final product.
-
By-products: Unintended side reactions can generate structurally similar by-products.
-
-
Degradation Products: These arise from the decomposition of the substance during manufacturing, storage, or handling.[4]
-
Hydrolysis: The lactam (amide) ring in the benzazepinone structure is susceptible to hydrolysis, which would open the seven-membered ring.
-
Oxidation: The primary amino group and the benzylic positions on the tetrahydrobenzazepine ring are susceptible to oxidation, especially in the presence of air, light, or certain metal ions.
-
Dimerization/Polymerization: Under certain conditions, molecules may react with each other to form dimers or higher-order oligomers.
-
-
Environmental Contaminants: These are impurities introduced from the surrounding environment, which are typically less common under controlled GMP conditions but can include moisture, particulates, or leachables from packaging.
Below is a diagram illustrating the potential origins of impurities.
Caption: Diagram illustrating the primary sources of impurities.
Q2: Which analytical techniques are recommended for impurity profiling of this compound?
A multi-technique approach is essential for comprehensive impurity profiling.[1][5] No single method can provide all the necessary information. The primary techniques are chromatographic, often coupled with spectroscopic methods for structural elucidation.[1][6]
| Technique | Primary Use | Strengths | Limitations |
| HPLC / UPLC | Separation and Quantification | Gold standard for separating non-volatile and thermally sensitive impurities. High resolution and reproducibility.[1][2] | Provides limited structural information on its own (requires reference standards for identification). |
| LC-MS | Identification and Quantification | Provides molecular weight information, which is critical for identifying unknown impurities. High sensitivity.[5][6] | Ionization efficiency can vary between compounds, potentially affecting quantification without proper standards. |
| GC-MS | Volatile Impurity Analysis | Ideal for identifying and quantifying residual solvents and volatile organic impurities.[1] | Not suitable for non-volatile or thermally labile compounds like the API itself or its degradation products. |
| NMR Spectroscopy | Structural Elucidation | The most powerful technique for determining the precise chemical structure of an isolated impurity.[1][6] | Requires a relatively large amount of pure, isolated impurity (>1 mg) and is a lower-throughput technique. |
| ICP-MS | Elemental Impurity Analysis | Highly sensitive method for detecting and quantifying trace elemental impurities, such as residual catalysts (e.g., Pd, Pt).[1] | Does not provide information on organic impurities. |
Q3: What are the regulatory standards for controlling impurities in pharmaceutical intermediates?
While final drug products are strictly regulated, intermediates like this compound are also subject to stringent quality control. The International Council for Harmonisation (ICH) guidelines are the global standard.
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug. For impurities found in the drug substance, identification is typically required if they are present at levels of 0.10% or higher.[7]
-
ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This provides permissible daily exposure limits for various common solvents.
-
ICH Q3D(R2): Guideline for Elemental Impurities: This guideline controls impurities from elements such as heavy metals and residual catalysts.
It is crucial to develop analytical methods with detection limits below these reporting thresholds.[5][7]
Troubleshooting Guides
Scenario 1: I've detected an unknown peak in my HPLC-UV chromatogram. What is the workflow for identifying it?
Answer: Observing an unexpected peak is a common challenge. A systematic approach is required to move from detection to identification. The goal is to gather enough information to propose a structure, which can then be confirmed.
The workflow below outlines a logical progression for identifying an unknown chromatographic peak.
Caption: Workflow for the identification of an unknown peak.
Causality Explained:
-
Blank Injection: The first step is to rule out contamination from your mobile phase, diluent, or the HPLC system itself. This is a crucial, often overlooked, self-validating check.
-
LC-MS Analysis: Mass spectrometry is the single most informative technique for an initial investigation. The molecular weight of the unknown impurity provides a critical clue to its identity.[6] It allows you to quickly determine if the peak corresponds to a known process intermediate, a degradation product (e.g., +16 Da for oxidation, +18 Da for hydrolysis), or a dimer.
-
Isolation and NMR: If the mass does not match any expected structures, the impurity must be isolated for definitive structural analysis. Preparative HPLC is used to collect a sufficient quantity of the pure impurity. High-field NMR spectroscopy is then used to piece together the exact atomic connectivity of the molecule, providing unambiguous structural proof.[1]
Scenario 2: How do I develop a stability-indicating analytical method for this compound?
Answer: A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the measurement of the API is not affected by their presence. Developing such a method requires performing forced degradation studies.
Protocol: Forced Degradation Study
The objective is to intentionally stress the this compound sample to generate potential degradation products. The goal is to achieve 5-20% degradation of the active substance.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C for several hours | Hydrolysis of the lactam ring. |
| Base Hydrolysis | 0.1 M NaOH, at room temperature or gently heated | Hydrolysis of the lactam ring. |
| Oxidation | 3% H₂O₂, at room temperature | Oxidation of the primary amine or other susceptible sites. |
| Thermal Degradation | Dry heat, 80-100°C for 24-48 hours | General decomposition, potential dimerization or rearrangement. |
| Photolytic Degradation | Exposed to light (ICH Q1B options, e.g., 1.2 million lux hours) | Photochemical reactions, often oxidative or radical-based. |
Step-by-Step Methodology:
-
Prepare Samples: Dissolve the compound in a suitable solvent to a known concentration (e.g., 1 mg/mL). Prepare separate samples for each stress condition, including a control sample (unstressed).
-
Apply Stress: Subject each sample to the conditions outlined in the table above. Monitor the degradation over time.
-
Neutralize (if applicable): After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analyze All Samples: Analyze the control and all stressed samples using your developed HPLC method.
-
Evaluate the Chromatogram:
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main compound in the presence of the degradation products. The peak should be spectrally pure.
-
Resolution: Ensure there is baseline resolution (Rs > 1.5) between the main peak and the closest eluting impurity peak.
-
Mass Balance: The total amount of the drug and its impurities should be close to 100% of the initial concentration, accounting for the response factors of the impurities.
-
This process validates that your method can distinguish the intact molecule from its degradation products, a critical requirement for stability testing and quality control.[6]
Scenario 3: My LC-MS analysis shows a peak at [M+H]+ 195. What could this be?
Answer: The parent compound, this compound, has a molecular weight of 176.22 g/mol .[8] The expected [M+H]⁺ ion would be approximately m/z 177.2.
A peak at [M+H]⁺ 195 suggests a mass difference of +18 Da. This is a classic signature for the addition of water , indicating hydrolysis .
-
Plausible Structure: The most likely impurity is the product of hydrolysis at the lactam (amide) bond. This would open the seven-membered ring to form a carboxylic acid on one end and an amine on the other. The resulting structure would be 2-amino-3-(2-(aminomethyl)phenyl)propanoic acid .
Recommended Next Steps:
-
Confirm with MS/MS: Perform tandem mass spectrometry (MS/MS) on the m/z 195 peak. The fragmentation pattern can provide strong evidence for the proposed open-ring structure. Look for characteristic losses, such as the loss of water (-18 Da) or ammonia (-17 Da).
-
Forced Hydrolysis: Intentionally subject a sample to acid or base hydrolysis as described in the forced degradation protocol. If the peak at m/z 195 increases significantly in this sample, it strongly supports its identity as the hydrolysis product.
-
Synthesize Standard (if necessary): For absolute confirmation and quantification, a reference standard of the proposed impurity may need to be synthesized.
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
- This compound. PubChem.
- Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis.
- Benazepril Intermedi
- Method Development for Drug Impurity Profiling: Part 1. (2010).
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
- Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. (2004).
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Document ID: TSS-BNZ-STAB-001
Last Updated: January 11, 2026
Introduction
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. As a complex molecule featuring a benzazepine core with a lactam (a cyclic amide) and a primary amine, its stability is paramount for consistent experimental outcomes, formulation development, and analytical accuracy. This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the underlying chemical logic to empower users to design and interpret stability studies effectively.
While specific, published stability data for this exact molecule is limited, the principles outlined here are derived from established knowledge of lactam chemistry, ICH guidelines on pharmaceutical stability, and extensive field experience with analogous structures.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your work, providing causal explanations and actionable solutions.
Issue 1: Inconsistent Purity Results or Rapid Degradation in Aqueous Solutions
Question: "My HPLC analysis shows a rapid decrease in the parent peak area for this compound when dissolved in aqueous buffers, especially at neutral or slightly basic pH. What is happening and how can I mitigate this?"
Underlying Cause & Scientific Logic: The core structure contains a seven-membered lactam ring. Lactams, being cyclic amides, are susceptible to hydrolysis, which is the cleavage of the amide bond by water.[1][2] This reaction is often catalyzed by acid or, more commonly, base (hydroxide ions).[1][3] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactam, leading to ring-opening.[2][4] This process is often the primary degradation pathway for lactam-containing compounds in aqueous media.[1][2] The rate of hydrolysis is highly dependent on pH, with stability generally being lowest at alkaline pH and highest in a slightly acidic to neutral pH range (around pH 4-7), though the optimal pH varies for each molecule.[5]
dot
Caption: Potential hydrolytic degradation of the lactam ring.
Troubleshooting Protocol:
-
Conduct a pH-Rate Profile Study:
-
Prepare a series of aqueous buffers ranging from pH 3 to pH 9 (e.g., citrate, phosphate, borate buffers).
-
Dissolve a known concentration of your compound in each buffer.
-
Incubate all solutions at a constant temperature (e.g., 40°C) to accelerate degradation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further reaction by diluting the aliquot in a stable mobile phase or a pre-validated quenching buffer (e.g., a buffer at the pH of maximum stability).
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound.
-
Plot the percentage of remaining compound versus time for each pH to determine the pH of maximum stability.
-
-
Solvent & Buffer Selection:
-
For routine experiments, formulate your solutions at the determined pH of maximum stability.
-
If aqueous solutions are not required, consider using aprotic organic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO), where hydrolytic degradation is minimized.
-
Caution: Ensure your compound is soluble and that the chosen solvent does not participate in other degradation pathways.
-
-
Temperature Control:
Issue 2: Appearance of Unknown Peaks During Forced Degradation Studies
Question: "I'm performing forced degradation studies as per ICH guidelines and seeing multiple new peaks in my chromatograms under oxidative and photolytic stress. How do I identify these degradants and what do they signify?"
Underlying Cause & Scientific Logic: Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8][9][10] Besides hydrolysis, other common degradation pathways include:
-
Oxidation: The molecule has several sites susceptible to oxidation, including the secondary amine in the benzazepine ring and the aromatic ring itself. Oxidizing agents like hydrogen peroxide (H₂O₂) can lead to N-oxides, hydroxylated species, or other oxidative byproducts.[8]
-
Photolysis: Exposure to UV or visible light can induce degradation, often through free-radical mechanisms.[11] This is a key requirement of ICH Q1B guidelines.[11] The aromatic ring and carbonyl group are potential chromophores that can absorb light and initiate degradation.
dot
Caption: Workflow for identifying degradation products.
Troubleshooting Protocol:
-
Systematic Stress Condition Application (ICH Q1A(R2)):
-
Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C).[11]
-
Oxidation: Treat with 3% H₂O₂ at room temperature.[8]
-
Thermal: Expose the solid compound and a solution to dry heat (e.g., 80°C).[11]
-
Photostability (ICH Q1B): Expose the solid and solution to a light source providing at least 1.2 million lux hours and 200 watt-hours/m² of UV-A light.[11]
-
Goal: Aim for 5-20% degradation of the active ingredient for meaningful data.[8]
-
-
Degradant Identification with LC-MS/MS:
-
Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for identifying degradants.[12][13]
-
Procedure:
-
Inject the stressed samples into the LC-MS system.
-
Determine the mass-to-charge ratio (m/z) of the parent compound and each new peak.
-
A mass increase of +16 Da often suggests oxidation (addition of an oxygen atom).
-
A mass increase of +18 Da suggests hydrolysis (addition of H₂O).
-
Perform tandem MS (MS/MS) to fragment the degradant ions. Compare the fragmentation pattern to that of the parent compound to deduce the site of modification.
-
-
-
Validate the Analytical Method:
-
Ensure your primary analytical method (e.g., HPLC-UV) can separate all process impurities and stress-induced degradants from the main compound peak. This is known as a "stability-indicating method."[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: For short-term storage and immediate use, high-purity DMSO or ethanol are generally recommended due to their good solvating power and lower reactivity compared to aqueous solutions.[14] For long-term storage, it is advisable to store the compound as a solid at -20°C or below, protected from light and moisture. If a stock solution is necessary for long-term storage, prepare it in anhydrous DMSO, aliquot it into single-use vials to avoid freeze-thaw cycles, and store at -80°C.
Q2: How should I handle the compound in the lab to minimize degradation?
A2: Handle the solid compound in a controlled environment with low humidity. When preparing solutions, use high-purity solvents and minimize exposure to light by using amber vials or covering glassware with foil. Prepare aqueous solutions fresh for each experiment and, if they must be stored, keep them at 2-8°C for no more than 24 hours, provided stability data supports this.
Q3: My compound is the hydrochloride salt. Does this affect its stability?
A3: Yes. The hydrochloride salt form means the compound is dissolved as an acidic salt.[15] When dissolved in a neutral, unbuffered solvent like water, the resulting solution will be slightly acidic, which may offer some protection against base-catalyzed hydrolysis. However, this acidic nature can accelerate acid-catalyzed degradation if other susceptible functional groups are present. It is always recommended to use a buffer to control the pH definitively during experiments.
Q4: What analytical techniques are best for quantifying the stability of this compound?
A4: The gold standard is a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[12][16] This method allows for the separation and quantification of the parent compound from its degradants. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[13]
Q5: How does the seven-membered ring of the benzazepine structure influence stability compared to smaller lactams?
A5: The reactivity of a lactam ring is highly influenced by ring strain. Four-membered β-lactams (like in penicillins) are highly strained and thus very susceptible to hydrolysis.[17][18] Five-membered γ-lactams are considerably more stable. The seven-membered ε-lactam ring in your compound is less strained than a β-lactam but is still susceptible to hydrolysis.[1] Its reactivity will be governed by electronic factors from the fused benzene ring and the substituents, but hydrolytic cleavage remains the most probable degradation pathway under aqueous conditions.[1][2]
Data Summary & Experimental Template
The following table is a template for recording data from a pH-rate profile study. Populate it with your experimental findings to determine the optimal pH for your compound.
Table 1: Template for pH-Rate Profile Data
| pH of Buffer | Initial Conc. (µg/mL) | Conc. at 4h (µg/mL) | Conc. at 8h (µg/mL) | Conc. at 24h (µg/mL) | % Remaining at 24h |
| 3.0 | 100.0 | Data | Data | Data | Calculation |
| 4.0 | 100.0 | Data | Data | Data | Calculation |
| 5.0 | 100.0 | Data | Data | Data | Calculation |
| 6.0 | 100.0 | Data | Data | Data | Calculation |
| 7.0 | 100.0 | Data | Data | Data | Calculation |
| 8.0 | 100.0 | Data | Data | Data | Calculation |
| 9.0 | 100.0 | Data | Data | Data | Calculation |
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass.
- Forced Degradation Testing in Pharma. (n.d.). ResolveMass.
- Ryan, R. W., Kwasnik, A. C., & Holloway, W. J. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 20(4), 651–654.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Patel, Y., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 7(8).
- Sharma, M. & K. Singh, S. (2016). Forced Degradation Studies. MedCrave Online.
- Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(7), e0236198.
- Ryan, R. W., Kwasnik, A. C., & Holloway, W. J. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Antimicrobial Agents and Chemotherapy, 26(4), 443-447.
- Arranz, A., et al. (2004). Analytical methods for determination of benzodiazepines. A short review. ResearchGate.
- Wicha, S. G., et al. (2021). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 65(5).
- Analytical Methods for Benzodiazepines. (n.d.). Scribd.
- Understanding Pharmaceutical Solvents: Trends and Future Growth. (2024). Global Pharma Tek.
- Drug degradation pathways. (n.d.). Pharmacy 180.
- Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Semantic Scholar.
- Degradation of β-lactam antibiotics. (n.d.). ResearchGate.
- N'guessan, B. B., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.
- Al-Tannak, N. F. & Strachan, C. J. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Young Pharmacists, 7(3), 159-173.
- The Crucial Role of Solvents in Biologics Stability. (2019). Slideshare.
- Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 10, 2083.
- ICH Q3C — Tables and List. (2018). FDA.
- N'guessan, B. B., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.
- Quality Guidelines. (n.d.). ICH.
- Degradation Pathway of Penicillin by Immobilized β-lactamase. (2024). Chemical Engineering Transactions, 108, 103-108.
- Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP.
- This compound. (n.d.). PubChem.
- 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride. (n.d.). PubChem.
- Xu, D., et al. (2004). Lactam hydrolysis catalyzed by mononuclear metallo-beta-lactamases: A density functional study. Journal of the American Chemical Society, 126(48), 15815-15824.
- Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.
- Llinàs, A., et al. (2018). Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products. Journal of Biological Chemistry, 293(31), 12082-12095.
- The Hydrolysis of Lactams. (n.d.). ResearchGate.
- Musgrave, R. (2017). Lactam Hydrolysis. YouTube.
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 6. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijsdr.org [ijsdr.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalpharmatek.com [globalpharmatek.com]
- 15. 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride | C10H13ClN2O | CID 45356745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 18. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Welcome to the technical support center for the synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions and achieve high yields and purity.
Introduction to the Synthesis
The synthesis of this compound, a key intermediate in the production of pharmaceuticals like the ACE inhibitor Benazepril, presents several challenges. The formation of the seven-membered benzazepine ring and the stereoselective introduction of the amino group at the C3 position are critical steps that require careful optimization. This guide will address common issues encountered during the synthesis, from starting material selection to final product purification.
A common synthetic strategy involves the cyclization of a suitable precursor to form the benzazepine core, followed by the introduction and deprotection of a protected amino group. One established route begins with 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one. This intermediate allows for the nucleophilic substitution with a protected amine, such as potassium phthalimide, followed by deprotection to yield the desired 3-amino product.[1] Another approach involves the reduction of a 3-azido derivative to the corresponding amine.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the formation of the benzazepine ring?
The formation of the seven-membered ring is often the most challenging step. Key parameters to control include:
-
Reaction Temperature: Most cyclization reactions for benzazepine synthesis require elevated temperatures. However, excessively high temperatures can lead to side reactions and decomposition. It is crucial to find the optimal temperature that promotes cyclization without significant byproduct formation.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. High-boiling aprotic polar solvents like DMF or DMSO are commonly used to facilitate the reaction between charged intermediates.
-
Catalyst Selection: For certain cyclization strategies, the choice of catalyst is critical. For instance, in Friedel-Crafts type cyclizations, the Lewis acid catalyst and its concentration must be carefully optimized to avoid over-alkylation or rearrangement reactions.
Q2: How can I monitor the progress of the reaction effectively?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting materials, intermediates, and the final product. Visualization can be achieved using UV light, iodine vapor, or a suitable staining agent like ninhydrin for primary amines. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the common methods for introducing the amino group at the 3-position?
Two primary strategies are employed:
-
Nucleophilic Substitution: Starting from a 3-halo-benzazepinone (e.g., 3-bromo derivative), a protected amine nucleophile like potassium phthalimide can be used. The phthalimide group can then be removed using hydrazine hydrate to liberate the free amine.[1][3]
-
Reduction of an Azide: A 3-azido-benzazepinone can be synthesized from the corresponding 3-halo derivative by reaction with sodium azide. The azide is then reduced to the amine using reagents like Raney Nickel and hydrogen gas or other standard reduction methods.[2]
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are essential:
-
Sodium Azide: This reagent is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and avoid contact with metals.
-
Hydrazine Hydrate: This is a corrosive and toxic substance. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Flammable Solvents: Many of the solvents used (e.g., DMF, xylene) are flammable. Work in a fume hood and away from ignition sources.
-
High Temperatures and Pressures: Some reactions may require heating in sealed vessels, which can lead to pressure buildup. Use appropriate pressure-rated glassware and a blast shield.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound.
Problem 1: Low Yield of the Benzazepine Ring Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time and monitor by TLC until the starting material is consumed. - Gradually increase the reaction temperature in small increments. - Ensure all reagents are pure and dry, as moisture can inhibit many cyclization reactions. |
| Side reactions | - If dimerization or polymerization is observed, try performing the reaction at a higher dilution. - Optimize the catalyst concentration; too much or too little can lead to unwanted byproducts. |
| Poor quality of starting materials | - Verify the purity of your starting materials by NMR or other analytical techniques. - Purify starting materials if necessary before use. |
Problem 2: Incomplete Phthalimide Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient hydrazine hydrate | - Use a molar excess of hydrazine hydrate (typically 2-5 equivalents). - Ensure the hydrazine hydrate is fresh and has not decomposed. |
| Suboptimal reaction conditions | - Increase the reaction temperature (refluxing in ethanol is common). - Extend the reaction time and monitor by TLC for the disappearance of the phthalimido-protected intermediate. |
| Precipitation issues | - The phthalhydrazide byproduct can sometimes precipitate and coat the starting material, hindering the reaction. Ensure vigorous stirring. - After the reaction, acidification with HCl can help to precipitate the phthalhydrazide and keep the desired amine product in the aqueous solution. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-eluting impurities | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel) if the product is sensitive to acidic conditions. |
| Product is an oil or difficult to crystallize | - Attempt to form a salt (e.g., hydrochloride salt) of the amine, which is often a crystalline solid and easier to purify by recrystallization.[4] - Explore different solvent systems for recrystallization. |
| Residual starting materials or reagents | - Ensure a thorough work-up procedure to remove unreacted reagents and byproducts. This may include aqueous washes with acid and base to remove basic and acidic impurities, respectively. |
Experimental Protocols
Protocol 1: Synthesis of 3-Phthalimido-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one
This protocol is adapted from a microwave-assisted synthesis which can significantly reduce reaction times.[1]
Materials:
-
3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one (1 equivalent) and potassium phthalimide (1.2 equivalents) in DMF.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-20 minutes), monitoring the pressure.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Deprotection to this compound
Materials:
-
3-phthalimido-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend 3-phthalimido-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2-5 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl. A precipitate of phthalhydrazide will form.
-
Filter off the precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue, the hydrochloride salt of the desired product, can be further purified by recrystallization or by basifying the solution and extracting the free amine into an organic solvent.
Visualization of the Synthetic Pathway
Caption: General synthetic route to this compound.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting low product yield.
References
- Mistry, B. M., Medhane, D., Mohanraj, K., & Ghone, S. A. (2010). Microwave-assisted synthesis of an important intermediate of benazepril. Indian Journal of Pharmaceutical Sciences, 72(3), 378–380. [Link]
- New Drug Approvals. (2013). BENAZEPRIL SYNTHESIS. [Link]
- PubChem. (n.d.). 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride.
- Google Patents. (2020).
- Kim, T. K., & Park, H. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(4), 237–245. [Link]
- Kikelj, D., & Urleb, U. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry. International Journal of Molecular Sciences, 23(1), 360. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Welcome to the technical support center for the crystallization of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one (C₁₀H₁₂N₂O, MW: 176.21 g/mol ).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this benzazepine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you can achieve high-purity crystalline material with optimal yield and physical properties.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My crystallization yield is very low (<50%). What are the potential causes and how can I improve it?
A low yield is a frequent issue in crystallization processes. The primary goal is to maximize the recovery of the pure compound while leaving impurities in the mother liquor. Several factors can lead to a poor yield.
Underlying Causes & Solutions:
-
Excessive Solvent: The most common cause is using too much solvent to dissolve the crude product. While ensuring complete dissolution at high temperatures is necessary, an excessive volume will also keep a significant amount of your product dissolved at lower temperatures.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize prematurely on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask, and dilute the hot solution with a small, extra amount of hot solvent just before filtering. This keeps the compound in solution during the transfer.[5]
-
-
Incomplete Precipitation: The cooling temperature may not be low enough to force the maximum amount of product out of the solution.
-
Solution: After the solution has cooled slowly to room temperature, place it in an ice-water bath for at least 30 minutes to an hour to maximize precipitation before filtration.[4]
-
-
Suboptimal Solvent Choice: The solvent may have too high a solubility for the compound, even at low temperatures.
-
Solution: Re-evaluate your solvent system. A good solvent should exhibit a large solubility difference between hot and cold conditions. Consider using a mixed-solvent system where the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent").
-
Q2: No crystals are forming, even after cooling the solution for an extended period. What should I do?
Crystal formation requires two stages: nucleation (the initial formation of small crystal nuclei) and growth. A failure to form crystals indicates an issue with the nucleation step, often due to a highly purified compound or an overly stable supersaturated solution.
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution. This "seed" crystal acts as a template for other molecules to deposit onto, initiating crystallization.[6][7]
-
Reduce Solvent Volume: It's possible too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration of your compound, then allow it to cool again.[3]
-
Try an Anti-Solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes slightly turbid. This reduces the overall solubility and can trigger crystallization.[8]
Q3: My product is "oiling out" and forming a viscous liquid instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of the impure mixture). The compound separates as a liquid phase instead of a solid crystalline lattice.
Causes & Remediation Strategies:
-
Solution is Too Concentrated: The degree of supersaturation is too high.
-
Solution: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent (10-20%) to make the solution more dilute before allowing it to cool slowly again.[3]
-
-
Cooling Rate is Too Fast: Rapid cooling doesn't give molecules enough time to orient themselves into an ordered crystal lattice.
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, making it more prone to oiling out.[3]
-
Solution: Attempt to purify the crude material by another method (e.g., column chromatography) before crystallization. Alternatively, try crystallizing from a more dilute solution, which can sometimes leave the problematic impurities dissolved.
-
Q4: The final product has a poor crystal habit (e.g., very fine needles), making it difficult to filter and handle. How can I obtain better-shaped crystals?
Crystal habit, or the external shape of the crystals, is critical for downstream processing, including filtration, drying, and formulation.[9] Needle-like crystals often trap solvent and have poor flow properties.
Methods for Crystal Habit Modification:
-
Slower Crystallization: Rapid crystal growth often leads to high-aspect-ratio crystals like needles. Slower cooling allows for more uniform growth on all crystal faces, typically resulting in more equant (block-like or prismatic) crystals.[9]
-
Change the Solvent System: The solvent plays a crucial role in determining crystal habit. Interactions between the solvent and specific crystal faces can either inhibit or promote growth on that face.[10]
-
Solution: Experiment with solvents of different polarities. For this compound, which has hydrogen bond donors and acceptors, protic solvents (like ethanol or isopropanol) and aprotic polar solvents (like acetonitrile or ethyl acetate) will interact differently with the growing crystal, potentially leading to different habits.
-
-
Use Additives: Sometimes, small amounts of an additive can preferentially adsorb to the fastest-growing crystal faces, slowing their growth and allowing other faces to catch up, resulting in a more desirable shape.[11][12] This requires experimental screening.
-
Alternative Crystallization Methods: Techniques like anti-solvent crystallization or sonocrystallization can alter the nucleation and growth kinetics, leading to different crystal habits.[9][13]
Q5: My crystallized product is still impure according to analysis (e.g., melting point, NMR). How can I improve its purity?
While crystallization is a powerful purification technique, it is not always perfect. Impurities can be incorporated into the final product through several mechanisms.
Sources of Contamination & Purity Enhancement:
-
Surface Adsorption: Impurities in the mother liquor can adsorb to the crystal surfaces and remain after filtration.
-
Solution: Ensure you wash the filtered crystals thoroughly with a small amount of ice-cold crystallization solvent. Using cold solvent is critical to wash away impurities without dissolving a significant amount of your product.[5]
-
-
Inclusions: Pockets of impure mother liquor can become trapped within the crystal lattice, especially if crystallization occurs too rapidly.[14][15]
-
Solution: Slowing down the rate of crystallization (see Q4) is the most effective way to prevent inclusions. A slower growth rate allows for a more ordered lattice to form, which is better at excluding foreign molecules.[16]
-
-
Co-crystallization: If an impurity is structurally very similar to the target molecule, it may incorporate directly into the crystal lattice, forming a solid solution.[14][17]
-
Solution: This is the most challenging scenario to resolve. A second recrystallization using a different solvent system may be effective. The change in solvent may alter the relative solubilities in a way that favors the exclusion of the impurity.
-
Experimental Workflows & Data
Standard Recrystallization Protocol
Here is a generalized workflow for recrystallization that can be adapted for this compound.
Caption: General workflow for recrystallization.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve your crystallization issues.
Caption: Decision tree for troubleshooting crystallization.
Table 1: Solvent Selection Guide
Choosing the right solvent is the most critical step in developing a successful crystallization protocol. The ideal solvent will have a steep solubility curve with respect to temperature.
| Solvent Class | Examples | Interaction Potential with C₁₀H₁₂N₂O | Suitability Notes |
| Protic Solvents | Ethanol, Isopropanol (IPA), Water | Strong H-bonding with the amine (-NH₂) and amide (-NH-C=O) groups. | Good starting point. Often used in mixtures with water as an anti-solvent. High solubility when hot is likely. |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | Dipole-dipole interactions and H-bond accepting (from the carbonyl oxygen and nitrile nitrogen). | Can be effective. May offer different crystal habits compared to protic solvents due to different solvent-solute interactions at the crystal face.[10] |
| Aprotic Nonpolar | Toluene, Heptane, Hexane | Primarily van der Waals forces. | Likely to be poor solvents on their own ("insoluble"). Excellent for use as anti-solvents when mixed with a more polar "good" solvent.[18] |
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and should I be concerned about it for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[19] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability. For active pharmaceutical ingredients (APIs), controlling polymorphism is critical as it can impact bioavailability and shelf-life. While specific polymorphs of this compound are not detailed in the literature, it is a phenomenon common to complex organic molecules.[20] To ensure you consistently produce the same form, it is crucial to maintain strict control over your crystallization parameters (solvent, cooling rate, temperature) once a protocol is established. Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to characterize and identify different polymorphic forms.
Q2: How should I properly wash the filtered crystals to maximize purity?
Washing is a critical step to remove adsorbed impurities from the crystal surface.[15] The key is to use a solvent in which the impurities are soluble but the desired compound is not. The best choice is typically the same solvent system used for the crystallization, but it must be ice-cold . Protocol:
-
After collecting the crystals on the filter paper under vacuum, stop the vacuum.
-
Add a small amount of ice-cold solvent, just enough to cover the crystal cake.
-
Gently stir the slurry with a spatula.
-
Re-apply the vacuum to pull the wash solvent through.
-
Repeat this process 1-2 times. Using a large volume of wash solvent or a solvent that is not cold enough will lead to a loss of yield.[5]
Q3: What are the essential characterization techniques to confirm the identity and purity of my final product?
To confirm the successful synthesis and purification of this compound, a combination of analytical techniques should be employed:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should show the correct number of signals with the expected chemical shifts and coupling patterns for the benzazepine structure.[21][22]
-
FT-IR Spectroscopy: This will confirm the presence of key functional groups, such as the N-H stretches from the amine and amide, and the C=O stretch from the lactam.[22]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (176.21 g/mol ).
By following the guidance in this technical center, you will be well-equipped to troubleshoot and optimize the crystallization of this compound, leading to a more efficient and successful research and development process.
References
- Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- CrystEngComm. (2025, May 29). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. RSC Publishing. DOI:10.1039/D4CE01170H.
- Google Patents. (n.d.). US20060078573A1 - Methods of modifying crystal habit.
- CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. RSC Publishing. DOI:10.1039/D1CE01721G.
- Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube.
- ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization.
- AIJR Books. (2024, January 16). Sonocrystallization Approach to Modify Crystal Habit for Improving Powder Processability.
- PMC - NIH. (n.d.). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration.
- ECHEMI. (n.d.). Tips for maximizing yield, purity and crystal size during recrystallization.
- Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
- Tianjin University. (2020, June 16). Crystal Habit Modifications and Spherical Crystallization Design in Solution.
- Unknown Source. (n.d.). Recrystallization 2.
- ResearchGate. (2012, September 11). I'm not getting a single crystal for organic compounds.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride.
- Unknown Source. (n.d.). Recrystallization-1.pdf.
- University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield.
- CymitQuimica. (n.d.). (3S)-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
- Unknown Source. (n.d.). Recrystallization and Crystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 3-Amino-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-one.
- PMC - NIH. (2021, January 29). Crystal structure and Hirshfeld surface analysis of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile.
- MDPI. (n.d.). Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of some Novel 1,3 Oxazepine derivatives from Vanillin Schiff's Bases.
- CrystEngComm. (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. RSC Publishing.
Sources
- 1. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mt.com [mt.com]
- 9. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01170H [pubs.rsc.org]
- 10. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 12. Crystal Habit Modifications and Spherical Crystallization Design in Solution – Pharma Crystallization Summit [crystallizationsummit.com]
- 13. books.aijr.org [books.aijr.org]
- 14. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 15. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin [mdpi.com]
- 20. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. Crystal structure and Hirshfeld surface analysis of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing HPLC Separation of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one Enantiomers
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the enantioselective separation of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. As this molecule's chirality is critical to its pharmacological profile, a robust and reliable analytical method is paramount for accurate enantiomeric purity assessment.[1][2] This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that typically arise during the initial phases of method development.
Q1: What is the most effective type of Chiral Stationary Phase (CSP) for separating the enantiomers of this benzazepinone derivative?
For a molecule like this compound, which contains a basic amino group and aromatic functionality, polysaccharide-based CSPs are the most successful and widely applicable.[1][3] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex chiral environment with multiple interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for resolving this class of compounds.[4]
Expert Insight: The selection of the specific polysaccharide derivative is the most critical step in achieving separation.[5] A screening approach using columns with different selectors is highly recommended.[6][7]
Recommended Starting Columns:
| CSP Name Example | Selector Type | Rationale for Selection |
| Lux® Cellulose-1 / Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad selectivity, often effective for compounds with aromatic and polar groups. |
| Lux® Amylose-1 / Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Offers complementary selectivity to cellulose-based phases; may provide a different elution order.[6] |
| Lux® Cellulose-2 / Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) | Different functionalization provides alternative steric and electronic interactions. |
| Chiralpak® IA / Lux® i-Amylose-1 | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized phases offer greater solvent flexibility, allowing for the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF) which can sometimes enhance selectivity.[8] |
Q2: What are the recommended starting mobile phase conditions for screening?
The choice of mobile phase is intrinsically linked to the chromatographic mode (Normal Phase, Reversed-Phase, or Polar Organic). For initial screening, Normal Phase (NP) is often the most successful for polysaccharide CSPs.[9]
Expert Insight: The primary driver of retention and selectivity in NP is the type and concentration of the alcohol modifier. Small changes can have significant effects.
Recommended Initial Screening Conditions (Normal Phase):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) | n-Hexane / Ethanol (EtOH) | n-Hexane / IPA / Methanol (MeOH) |
| Ratio (v/v) | 90 / 10 | 90 / 10 | 91 / 6 / 3[10] |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
Q3: Why is a basic additive like Diethylamine (DEA) essential for this separation?
The analyte, this compound, possesses a basic secondary amine. This functional group can engage in strong, unwanted ionic interactions with residual acidic silanol groups present on the surface of the silica support of the CSP.[11] These secondary interactions are a primary cause of severe peak tailing, which compromises resolution and quantification.[11][12]
Mechanism of Action: Adding a small concentration of a basic modifier like DEA (typically 0.05% - 0.2%) serves to neutralize these active silanol sites.[11] The DEA competes with the analyte for these sites, effectively masking them and ensuring that the observed chromatography is dominated by the desired chiral recognition interactions with the polysaccharide selector.[11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
You've performed an injection but the enantiomers are co-eluting or only a small shoulder is visible.
-
Potential Cause A: Suboptimal Mobile Phase Composition. The polarity of the mobile phase is incorrect, leading to elution that is either too fast or too slow for chiral recognition to occur.
-
Solution 1: Adjust Alcohol Modifier Percentage. Systematically vary the percentage of the alcohol modifier (e.g., IPA or EtOH) in the mobile phase. Decrease the alcohol content (e.g., from 10% to 5%) to increase retention and allow more time for interaction with the CSP, which often improves resolution.[11] Conversely, if retention is too long, cautiously increase the alcohol content.
-
Solution 2: Change the Alcohol Modifier. The type of alcohol can dramatically alter selectivity. Ethanol often provides stronger hydrogen bonding interactions than IPA. Screen different alcohols (EtOH, IPA, n-Propanol) at the same percentage to see if selectivity changes.
-
Solution 3: Evaluate Additive Concentration. While 0.1% DEA is a good starting point, its concentration can influence selectivity. Try adjusting the DEA concentration between 0.05% and 0.2%.
-
-
Potential Cause B: Inappropriate Temperature. The thermodynamics of chiral recognition are temperature-dependent.[13][14] The effect is not always predictable; for some separations, lower temperatures increase resolution, while for others, the opposite is true.[15][16]
-
Solution: Screen a Range of Temperatures. Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, and 40 °C). Temperature can influence the flexibility of the polysaccharide polymer chains, altering the shape of the chiral cavities and thus affecting enantiorecognition.[17]
-
-
Potential Cause C: Incorrect Flow Rate. Chiral separations are often more sensitive to flow rate than achiral separations.
-
Solution: Reduce the Flow Rate. A lower flow rate (e.g., 0.5 - 0.8 mL/min) increases the residence time of the analyte on the column, allowing more time for the enantiomers to equilibrate with the CSP. This can lead to a significant improvement in resolution.[11]
-
Caption: General workflow for chiral method development.
Experimental Protocols
Protocol 1: Preparation of Normal Phase Mobile Phase
This protocol describes the preparation of 1 Liter of 90:10 (v/v) n-Hexane/IPA with 0.1% DEA.
-
Solvent Measurement: In a clean, 1 L graduated cylinder, precisely measure 900 mL of HPLC-grade n-hexane.
-
Modifier Addition: Add 100 mL of HPLC-grade 2-propanol (IPA) to the same cylinder.
-
Additive Addition: Using a micropipette, add 1.0 mL of Diethylamine (DEA) to the solvent mixture.
-
Mixing: Transfer the mixture to a 1 L glass solvent bottle. Cap the bottle and invert it at least 15-20 times to ensure thorough mixing.
-
Degassing: Degas the mobile phase for 10-15 minutes using an appropriate method such as sonication or vacuum filtration to prevent air bubbles in the HPLC system. [11]6. Labeling: Clearly label the bottle with the composition, date of preparation, and your initials.
Protocol 2: Sample Preparation
This protocol ensures the sample is prepared in a manner compatible with the analysis.
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample into a clean 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of the mobile phase to the volumetric flask.
-
Sonication: Place the flask in a sonicator bath for 2-5 minutes to ensure the complete dissolution of the sample.
-
Dilution to Volume: Allow the flask to return to room temperature, then carefully add mobile phase to the 10 mL mark. Cap and invert several times to mix. This yields a stock solution of approximately 1 mg/mL.
-
Working Solution: If necessary, perform a further dilution. For example, pipette 1 mL of the stock solution into another 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a working solution of 0.1 mg/mL.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before placing it in the autosampler.
References
- Ali, I., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Suzuki, T., et al. Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
- BenchChem. Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem Technical Support.
- Unknown Author. Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- Ali, I., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Unknown Author. Effect of Temperature on the Chiral Separation of Enantiomers of Some....
- Chankvetadze, B. (2013).
- Unknown Author. (2024).
- Seibert, K. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
- I.B.S. Chiral HPLC Method Development. I.B.S. Scientific.
- Unknown Author. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- M. Bîrjac, et al. (2025). Optimization of the HPLC enantioseparation of 3,3'-dibromo-5,5'-disubstituted-4,4'-bipyridines using immobilized polysaccharide-based chiral stationary phases.
- Phenomenex. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex Technical Support.
- Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Unnamed Contributor. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Chiral Technologies. (2010). Finding the Best Separation for Enantiomeric Mixtures.
- Unknown Author. (2012). Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis.
- Sigma-Aldrich. Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Chiralpedia. (2022).
- BenchChem.
- G. T. T. T. Vo, et al. (2024).
- Unknown Author. The HPLC analytical approach of 3-amino piperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. waters.com [waters.com]
- 13. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Refining protocols for biological assays with 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
Technical Support Center: Protocols and Troubleshooting for Compound BZ-A1
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one (designated as Compound BZ-A1 for internal reference). This guide is designed by our senior application scientists to provide you with in-depth, field-proven insights to ensure the successful integration of Compound BZ-A1 into your biological assays.
The benzazepine scaffold is a privileged structure in neuroscience research, known for its interaction with various G-protein coupled receptors (GPCRs).[1][2] Compound BZ-A1 has been developed as a potential modulator of the Dopamine D1 Receptor (DRD1) , a Gαs-coupled receptor critical in regulating motor control, motivation, and cognitive processes.[3][4] This document provides a comprehensive resource for handling, assay development, and troubleshooting.
Part 1: Frequently Asked Questions (FAQs) - Compound Handling & Preparation
This section addresses the most common initial questions regarding the physical and chemical properties of Compound BZ-A1.
Q1: How should I dissolve Compound BZ-A1 for stock solutions?
A1: Compound BZ-A1 is an organic small molecule with moderate polarity. For initial stock solutions, we strongly recommend using 100% Dimethyl Sulfoxide (DMSO).[5][6] The compound has demonstrated high solubility in DMSO, allowing for the creation of concentrated stocks (e.g., 10-50 mM).
-
Causality: DMSO is a powerful aprotic solvent capable of disrupting the crystal lattice energy of solid BZ-A1 and solvating both its polar (amine, amide) and non-polar (benzene ring) regions. Using a high-purity, anhydrous grade of DMSO is critical to prevent compound degradation over time.[7][8]
Q2: I'm seeing precipitation when I dilute my DMSO stock into aqueous assay buffer. What should I do?
A2: This is a common issue known as kinetic solubility failure.[9][10] It occurs when a compound, stable in a strong organic solvent like DMSO, is rapidly diluted into an aqueous buffer where its solubility is much lower, causing it to precipitate.[9][11]
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5%. High concentrations of DMSO can be toxic to cells and may alter protein function.
-
Use a "Serial Dilution in Buffer" Method: Instead of a single large dilution, perform a multi-step serial dilution. First, dilute the DMSO stock into a small volume of assay buffer containing a solubilizing agent like BSA (0.1%) or Pluronic F-68 (0.01%), vortexing between each step. Then, use this intermediate dilution for your final dilutions in the assay plate.
-
Assess Kinetic Solubility: Perform a simple nephelometric (light scattering) or UV-based solubility test to determine the practical solubility limit of BZ-A1 in your specific assay buffer.[11][12] A general goal for drug discovery compounds is a solubility of >60 µg/mL.[11][12]
-
Table 1: Solubility Profile of Compound BZ-A1
| Solvent | Thermodynamic Solubility (Equilibrium) | Notes |
|---|---|---|
| 100% DMSO | >100 mM | Recommended for primary stock solutions. |
| 100% Ethanol | ~25 mM | Can be used, but watch for evaporation. |
| PBS, pH 7.4 | <10 µM | Poor aqueous solubility. Prone to precipitation. |
| PBS, pH 7.4 + 0.1% BSA | ~50 µM | BSA acts as a carrier protein, improving solubility. |
Q3: What are the recommended storage conditions for solid and solvated Compound BZ-A1?
A3: Proper storage is essential to maintain compound integrity.[7][8]
-
Solid Form: Store the lyophilized powder at -20°C in a desiccated container, protected from light. The amide and amine groups can be susceptible to hydrolysis and oxidation, respectively.
-
DMSO Stock Solution: Aliquot your concentrated DMSO stock into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and water absorption by the DMSO, potentially causing your compound to precipitate out of solution.[7] For daily use, a fresh aliquot should be thawed.
Part 2: Assay-Specific Troubleshooting Guides
Guide 1: Radioligand Binding Assay (Competition)
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for its receptor.[13] This assay measures the ability of unlabeled BZ-A1 to displace a known radioactive ligand from the DRD1.
Q: My calculated Ki value for BZ-A1 is highly variable between experiments. Why?
A: Ki variability often points to issues with assay equilibrium, radioligand depletion, or inaccurate protein concentration.[13][14]
-
Potential Cause 1: Assay Not at Equilibrium. The calculation of Ki assumes the competition reaction has reached a steady state. High-affinity ligands may require longer incubation times to reach equilibrium.[13]
-
Solution: Perform a time-course experiment. Incubate the reaction for various durations (e.g., 30, 60, 90, 120, 180 minutes) to identify the point at which specific binding of the radioligand platetops. All subsequent competition experiments must use this incubation time.
-
-
Potential Cause 2: Radioligand Depletion. The Cheng-Prusoff equation, used to calculate Ki from an IC50, is only accurate when the amount of radioligand bound is less than 10% of the total radioligand added.[13] If too much receptor is present, this assumption is violated.
-
Potential Cause 3: Inconsistent Pipetting of Viscous Membrane Preps. Cell membrane preparations can be viscous and settle quickly.
-
Solution: Ensure the membrane stock is homogenous by vortexing gently before each pipetting step. Use wide-bore or reverse-pipetting techniques for accurate dispensing.
-
Guide 2: DRD1 Functional Assay (cAMP Accumulation)
As a Gαs-coupled receptor, DRD1 activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[15]
Q: I'm not seeing a dose-dependent increase in cAMP with Compound BZ-A1, but my positive control (Dopamine) works perfectly. Is the compound inactive?
A: Not necessarily. A lack of response can be due to several factors beyond compound inactivity, such as solubility, cell health, or the need for phosphodiesterase (PDE) inhibition.[16][17]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a lack of cAMP response.
-
Expert Explanation:
-
Confirm Solubility: Visually inspect the wells with the highest concentration of BZ-A1 for precipitation. Poor solubility is a primary cause of apparent inactivity.[16]
-
Inhibit cAMP Degradation: Cyclic AMP is rapidly degraded by intracellular phosphodiesterases (PDEs). Including a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer is crucial to allow the cAMP signal to accumulate to detectable levels.[17]
-
Consider Antagonism: If BZ-A1 shows no activity on its own (agonist mode), it may be an antagonist. To test this, run a dopamine dose-response curve in the presence of a fixed concentration of BZ-A1. A rightward shift in the dopamine EC50 would indicate competitive antagonism.
-
Q: My cAMP assay data is noisy with high variance between replicates. What can I do?
A: High variance often points to technical issues in cell handling or assay setup.[18]
-
Cell Plating: Ensure cells are evenly seeded and have formed a consistent monolayer if using adherent cells. Inconsistent cell numbers per well is a major source of variability.[19]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentration. Avoid using the outermost wells for your dose-response curves; instead, fill them with PBS or media to create a humidity barrier.
-
Reagent Addition: Ensure all reagents, especially the lysis buffer and detection reagents, are added consistently and mixed thoroughly in each well. Automated dispensers or multi-channel pipettes can improve precision.[20]
Part 3: Detailed Experimental Protocols
These protocols are provided as a validated starting point. Optimization for your specific cell system and equipment is recommended.
Protocol 1: DRD1 Competition Radioligand Binding Assay
-
Prepare Membranes: Use commercially available membranes from cells stably expressing human DRD1 or prepare them from your own cell culture.[21]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Reaction Setup (96-well plate):
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand ([³H]-SCH23390 at ~0.5 nM) + 100 µL Membrane suspension (~10-20 µg protein).
-
Non-Specific Binding (NSB): 50 µL unlabeled competitor (e.g., 10 µM SKF-81297) + 50 µL Radioligand + 100 µL Membranes.
-
Competition: 50 µL Compound BZ-A1 (at various concentrations) + 50 µL Radioligand + 100 µL Membranes.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.[21]
-
Harvesting: Rapidly filter the contents of each well through a PEI-presoaked GF/C filter plate using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total - NSB). Plot the percent specific binding against the log concentration of BZ-A1 and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: HTRF cAMP Functional Assay
This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay format.[22]
-
Cell Culture: Plate HEK293 cells stably expressing human DRD1 in a 384-well, white, solid-bottom plate and culture overnight.[19]
-
Compound Plating (Antagonist Mode Example):
-
Prepare serial dilutions of Compound BZ-A1 in stimulation buffer (HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX).
-
Add 5 µL of each BZ-A1 dilution to the appropriate wells.
-
-
Agonist Addition: Add 5 µL of Dopamine (at an EC80 concentration, predetermined) to all wells except the basal control wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis & Detection:
-
Add 5 µL of HTRF Lysis Buffer containing the d2-labeled cAMP analog.
-
Add 5 µL of HTRF Lysis Buffer containing the anti-cAMP antibody labeled with a Europium cryptate.
-
-
Final Incubation: Incubate at room temperature for 60 minutes, protected from light.[16]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the log concentration of BZ-A1 to determine the IC50.
Part 4: Signaling Pathway Visualization
The canonical signaling pathway for the Dopamine D1 Receptor involves coupling to the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and production of cAMP. This activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including DARPP-32 and transcription factors like CREB.[3][4]
Caption: Canonical Dopamine D1 Receptor (DRD1) Gαs signaling pathway.
References
- AxisPharm. Solubility Test. [Link]
- Bevan, M. A. (2001). In vitro solubility assays in drug discovery. PubMed. [Link]
- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
- Flanagan, C. (2016). GPCR-radioligand binding assays. PubMed. [Link]
- PubChem. This compound. [Link]
- SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Link]
- Markossian, S., Grossman, A., Baskir, H., et al., editors. (2004-). Assay Guidance Manual. NCBI Bookshelf. [Link]
- Computational Chemistry. Compound solubility measurements for early drug discovery. (2022). [Link]
- Bentham Science. Pharmacological and Biological Activities of Benzazepines: An Overview. [Link]
- PubChem. 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride. [Link]
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
- Yadav, M. R., et al. (2016). Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity. PubMed. [Link]
- So, M., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed. [Link]
- Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- ResearchGate. Pharmacological and Biological Activities of Benzazepines: An Overview. (2018). [Link]
- ResearchGate. (PDF) 1, 5-Benzothiazepine: Bioactivity and targets. [Link]
- PubChem. (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. [Link]
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]
- ResearchGate. Signaling downstream of the D1R. Shown is the network of core... [Link]
- Danaher Life Sciences.
- NCBI Bookshelf. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). [Link]
- Danaher Life Sciences. Small Molecule Screening Process Steps. [Link]
- ResearchGate. Why is cAMP assay is not giving replicable results?. (2022). [Link]
- Undie, A. S. (2010).
- Beaulieu, J. M., et al. (2022). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers. [Link]
- Beaulieu, J. M., et al. (2022). The Signaling and Pharmacology of the Dopamine D1 Receptor. PubMed. [Link]
- Lazo, J. S., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility Test | AxisPharm [axispharm.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. multispaninc.com [multispaninc.com]
- 15. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. revvity.com [revvity.com]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one as a Putative γ-Secretase Modulator
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. While the specific biological target of this compound is not extensively documented in publicly available literature[1], its benzazepine core structure is a feature in various neurologically active compounds[2][3][4]. This guide, therefore, hypothesizes its potential role as a modulator of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease, and outlines a rigorous, multi-tiered experimental approach for its validation.
The rationale for focusing on γ-secretase modulation stems from the urgent need for novel therapeutics for Alzheimer's disease that can move beyond simple inhibition. γ-secretase modulators (GSMs) offer a promising alternative by selectively altering the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides, without significantly affecting the processing of other critical substrates like Notch[5][6]. This guide will detail the necessary in vitro and cell-based assays to not only determine if this compound possesses this activity but also to compare its efficacy and selectivity against established γ-secretase inhibitors and modulators.
The Amyloid Cascade and the Rationale for γ-Secretase Modulation
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain[7]. These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of APP by β-secretase and γ-secretase[8][9]. The γ-secretase complex is responsible for the final cleavage step, which is imprecise and results in Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone and neurotoxic Aβ42[10].
The "amyloid hypothesis" posits that reducing the levels of Aβ, particularly Aβ42, could be a viable therapeutic strategy[5]. While early efforts focused on potent γ-secretase inhibitors (GSIs), these often led to adverse effects due to the inhibition of Notch signaling, a critical pathway for cell-fate determination[5][11]. GSMs represent a more nuanced approach, aiming to allosterically modulate the enzyme to shift APP processing towards the production of shorter, non-toxic Aβ species without blocking its overall activity[6].
Caption: Amyloid Precursor Protein processing pathway.
Experimental Workflow for Validation
The validation of this compound will proceed through a tiered approach, starting with cell-free assays to establish direct interaction with the γ-secretase complex, followed by cell-based assays to confirm activity in a more physiologically relevant context.
Caption: Tiered experimental validation workflow.
Tier 1: Cell-Free γ-Secretase Activity Assay
This initial screen aims to determine if the test compound directly modulates the enzymatic activity of the isolated γ-secretase complex. A fluorescence resonance energy transfer (FRET)-based assay is a common and robust method for this purpose[12].
Objective: To quantify the inhibitory or modulatory effect of this compound on γ-secretase activity in a cell-free system.
-
Reagent Preparation:
-
γ-Secretase Enzyme: Use commercially available purified γ-secretase complex or prepare membrane fractions from cells overexpressing the complex[13].
-
FRET Substrate: A synthetic peptide substrate containing a fluorophore and a quencher flanking the γ-secretase cleavage site (e.g., an APP C-terminal fragment-based substrate)[12].
-
Test Compound: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 or EC50.
-
Control Compounds:
-
Positive Control (Inhibitor): Semagacestat (a known GSI)[5].
-
Positive Control (Modulator): A known GSM (e.g., E2012).
-
Negative Control: Vehicle (DMSO).
-
-
-
Assay Procedure:
-
In a 96-well black microplate, add the reaction buffer.
-
Add the test compound, positive controls, or negative control to the respective wells.
-
Add the γ-secretase enzyme preparation to all wells except the "no enzyme" control.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Incubate at 37°C for 1-2 hours, protected from light[12].
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the percent inhibition or modulation relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 (for inhibitors) or EC50 (for modulators) values.
-
| Compound | Type | Predicted IC50/EC50 (nM) | Predicted Maximum Effect |
| This compound | Putative Modulator | To be determined | To be determined |
| Semagacestat | γ-Secretase Inhibitor | ~10-50 | ~100% Inhibition |
| E2012 | γ-Secretase Modulator | ~50-200 | Shift in Aβ profile |
| Vehicle (DMSO) | Negative Control | N/A | 0% Inhibition/Modulation |
Tier 2: Cell-Based Amyloid-β Production Assay
This assay assesses the effect of the test compound on Aβ production in a cellular environment, which provides a more physiologically relevant model.
Objective: To measure the levels of Aβ40 and Aβ42 secreted from cells treated with this compound.
-
Cell Culture:
-
Use a cell line that overexpresses human APP, such as HEK293-APP or CHO-APP cells[10].
-
Plate the cells in a 24- or 48-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and control compounds in cell culture media.
-
Replace the existing media with the media containing the compounds.
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection and Analysis:
-
Collect the conditioned media from each well.
-
Centrifuge the media to remove any cellular debris.
-
Measure the concentrations of Aβ40 and Aβ42 in the supernatant using commercially available ELISA kits[10].
-
Lyse the cells and perform a protein assay (e.g., BCA) to normalize the Aβ levels to the total protein concentration, accounting for any potential cytotoxicity[10].
-
| Compound | Predicted Effect on Aβ40 | Predicted Effect on Aβ42 | Predicted Aβ42/Aβ40 Ratio |
| This compound | Increase/No Change | Decrease | Decrease |
| Semagacestat | Decrease | Decrease | No significant change |
| E2012 | Increase | Decrease | Decrease |
| Vehicle (DMSO) | No Change | No Change | No Change |
Tier 3: Notch Signaling Assay (Counter-Screen)
A crucial step in validating a potential GSM is to assess its impact on Notch signaling. An ideal GSM should have minimal effect on Notch processing.
Objective: To determine if this compound inhibits Notch signaling.
-
Cell Line:
-
Use a cell line stably transfected with a Notch receptor and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.
-
-
Assay Procedure:
-
Plate the reporter cells and treat them with the test compound and controls as described in the cell-based Aβ assay.
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the luciferase activity using a luminometer.
-
| Compound | Predicted Effect on Notch Signaling |
| This compound | Minimal to no inhibition |
| Semagacestat | Potent inhibition |
| E2012 | Minimal inhibition at therapeutic doses |
| Vehicle (DMSO) | No effect |
Conclusion
The successful validation of this compound as a novel γ-secretase modulator hinges on the collective evidence from these tiered assays. An ideal outcome would be the demonstration of a dose-dependent reduction in Aβ42 with a concomitant increase or no change in Aβ40 in cell-based assays, coupled with minimal to no inhibition of Notch signaling. The cell-free assay would provide evidence of a direct interaction with the γ-secretase complex.
Should the experimental data align with the profile of a GSM, further characterization, including in vivo studies in animal models of Alzheimer's disease, would be warranted to explore its therapeutic potential. This structured and comparative approach ensures a robust and reliable validation of the biological activity of this novel compound.
References
- Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line - Innoprot In Vitro CNS Models.
- Coronel, R., et al. (2018). A Novel Cell-based β-secretase Enzymatic Assay for Alzheimer's Disease. Current Alzheimer Research, 15(13), 1235-1243.
- Li, Y. M., et al. (2000). Cell-free assays for gamma-secretase activity. The Journal of biological chemistry, 275(44), 34287–34290.
- Li, Y. M., et al. (2000). A secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor. The Journal of biological chemistry, 275(23), 17340–17344.
- Jung, J. I., et al. (2018). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. Alzheimer's research & therapy, 10(1), 77.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4434433, this compound.
- Neurofit. (n.d.). In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay).
- Creative Biolabs. (n.d.). Amyloid-beta Peptide Oligomerization Assay Service.
- Li, Y., et al. (2018). Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe. Theranostics, 8(15), 4076–4086.
- Gwon, A. R., et al. (2017). Amyloid-β Production Via Cleavage of Amyloid-β Protein Precursor is Modulated by Cell Density. Scientific reports, 7(1), 1256.
- Real, P. J., et al. (2009). In vitro validation of gamma-secretase inhibitors alone or in combination with other anti-cancer drugs for the treatment of T-cell acute lymphoblastic leukemia. Haematologica, 94(8), 1109–1117.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13243495, (3S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid.
- Puzzo, D., et al. (2020). Synthetic, Cell-Derived, Brain-Derived, and Recombinant β-Amyloid: Modelling Alzheimer’s Disease for Research and Drug Development. International Journal of Molecular Sciences, 21(22), 8696.
- Gunasekar, S., et al. (2023). Neuronal Organoid Engineering and Disease-Focused High-Throughput Neuropharmacology: Advances, Limitations, and Translational Strategies. ACS Chemical Neuroscience, 14(1), 21-39.
- Wang, S., et al. (2011). Synthesis and biological activity of some 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety as bradycardic agents. Archiv der Pharmazie, 344(5), 316-324.
- Wiese, M., et al. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. International Journal of Molecular Sciences, 24(9), 8206.
- Di Paolo, E., et al. (2024). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. Pharmaceuticals, 17(7), 896.
- Fundação de Amparo à Pesquisa do Estado de São Paulo. (2025, November 19). Simple molecule shows remarkable Alzheimer's reversal in rats. ScienceDaily.
- Al-Obaid, A. M., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][11][14][15]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 594.
- D'hooghe, M., & De Kimpe, N. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 537-539.
- Al-Hourani, B. J., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[5][15]imidazo[1,2-d][5][14]oxazepine and Benzo[f]benzo[5][15]oxazolo[3,2-d][5][14]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 856-868.
- Zhang, Z., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 24(10), 2038-2043.
- Sharma, P., et al. (2023). Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Molecules, 28(14), 5462.
- van der Vliet, A. J., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical biology & drug design, 92(2), 1599-1610.
- Picower Institute at MIT. (2023, April 12). A new peptide may hold potential as an Alzheimer's treatment.
- ChemistryViews. (2024, April 29). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones.
Sources
- 1. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of some 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety as bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic, Cell-Derived, Brain-Derived, and Recombinant β-Amyloid: Modelling Alzheimer’s Disease for Research and Drug Development | MDPI [mdpi.com]
- 8. A Novel Cell-based β-secretase Enzymatic Assay for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amyloid-β Production Via Cleavage of Amyloid-β Protein Precursor is Modulated by Cell Density - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzazepine Scaffolds: Profiling 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one Against Key Therapeutic Agents
Abstract
The benzazepine scaffold is a quintessential "privileged structure" in medicinal chemistry, giving rise to a multitude of drugs with diverse pharmacological activities.[1][2][3] This guide provides an in-depth comparative analysis of the emerging building block, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, against established benzazepine-based therapeutics: the ACE inhibitor Benazepril, the vasopressin antagonist Tolvaptan, and the serotonin agonist Lorcaserin. By examining their structural nuances, mechanisms of action, and therapeutic applications, we aim to provide researchers and drug development professionals with a clear perspective on the versatility of the benzazepine core and the potential of its amino-substituted lactam derivative in designing next-generation therapeutics, particularly in the realm of anticoagulation.
The Benzazepine Scaffold: A Foundation of Therapeutic Diversity
Benzazepines, characterized by a benzene ring fused to a seven-membered azepine ring, possess a unique three-dimensional conformation that allows for versatile interactions with a wide array of biological targets.[4] This structural flexibility, combined with numerous points for chemical modification, has enabled the development of drugs targeting the central nervous system, the cardiovascular system, and renal pathways. This guide will deconstruct the structure-activity relationships of several key benzazepine derivatives, starting with our core compound of interest.
Profiling the Core Scaffold: this compound
This compound (PubChem CID: 4434433) is a lactam-containing benzazepine derivative featuring a primary amine at the C3 position.[5] While not a therapeutic agent itself, it serves as a critical chiral building block and intermediate in the synthesis of more complex molecules.
Chemical Properties:
-
Molecular Formula: C₁₀H₁₂N₂O[5]
-
Molecular Weight: 176.21 g/mol [5]
-
Key Features: A rigid benzazepine core, a reactive primary amine for further functionalization, and a lactam moiety.
Its primary significance in modern drug discovery lies in its use as a scaffold for developing inhibitors of Factor XIa (FXIa), a serine protease involved in the intrinsic coagulation pathway.[6][7] Targeting FXIa is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies.[6][8] The amino group on this scaffold provides an essential anchor point for building moieties that can interact with the active site of FXIa.
Figure 1: Comparison of the core scaffold and its therapeutic derivatives.
Comparative Analysis with Established Benzazepine Drugs
To understand the potential of the 3-amino-benzazepin-2-one scaffold, we compare it to three FDA-approved drugs that highlight the scaffold's therapeutic breadth.
Benazepril: The Cardiovascular Agent
Benazepril (Lotensin®) is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[9][10]
-
Mechanism of Action: Benazepril is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[9][11] Benazeprilat inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[10][12] This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, thereby lowering blood pressure.[12][13]
-
Structural Comparison: Benazepril shares the core 2,3,4,5-tetrahydro-1H-benzazepin-2-one structure with our title compound. However, instead of a simple amine at C3, it features a more complex side chain containing an ethyl ester and a phenylbutylamino group. This specific substitution pattern is crucial for its ability to bind to the active site of ACE. The core scaffold serves to correctly orient this side chain for optimal enzyme inhibition.
Figure 2: Mechanism of Action for Benazepril in the RAAS pathway.
Tolvaptan: The Renal Agent
Tolvaptan (Samsca®) is a selective vasopressin V2 receptor antagonist used to treat hyponatremia (low blood sodium) associated with conditions like heart failure and cirrhosis.[14][15]
-
Mechanism of Action: Tolvaptan competitively blocks the binding of arginine vasopressin (AVP) to the V2 receptors in the renal collecting ducts.[14][16][17] This action prevents the AVP-mediated insertion of aquaporin-2 water channels into the cell membrane, leading to increased free water excretion (aquaresis) and a subsequent rise in serum sodium concentration.[16][18]
-
Structural Comparison: Tolvaptan's structure is more complex and rigid than benazepril's. While it is a benzazepine, its specific conformation and the presence of chloro- and methyl-substituted phenyl rings are tailored for high-affinity, selective binding to the V2 receptor, a G-protein coupled receptor (GPCR). This highlights how modifications to the core scaffold can dramatically shift the biological target from an enzyme to a receptor.
Lorcaserin: The CNS Agent
Lorcaserin (Belviq®) was an anti-obesity medication that acted on the central nervous system. It was voluntarily withdrawn from the market after a clinical trial showed an increased occurrence of cancer.[19]
-
Mechanism of Action: Lorcaserin was a selective serotonin 5-HT₂C receptor agonist.[20][21] By stimulating these receptors in the hypothalamus, it was thought to activate pro-opiomelanocortin (POMC) production, which promotes feelings of satiety and reduces appetite.[19][22][23] Its selectivity for the 5-HT₂C receptor over the 5-HT₂B receptor was a key design feature to avoid the cardiovascular side effects that plagued earlier weight-loss drugs.[20]
-
Structural Comparison: Lorcaserin is a chloro-substituted benzazepine. Its relatively simple and compact structure was optimized for crossing the blood-brain barrier and selectively activating the 5-HT₂C receptor subtype. This example demonstrates the scaffold's utility in designing CNS-active agents.
Comparative Data Summary
The following table summarizes the key attributes of the discussed benzazepine scaffolds, providing a clear, at-a-glance comparison for drug development professionals.
| Feature | This compound | Benazepril | Tolvaptan | Lorcaserin |
| Primary Role | Synthetic Intermediate / Building Block | Active Pharmaceutical Ingredient (Prodrug) | Active Pharmaceutical Ingredient | Active Pharmaceutical Ingredient |
| Therapeutic Area | Anticoagulation (via derivatives) | Cardiovascular (Hypertension)[9] | Renal (Hyponatremia)[15] | Metabolic (Obesity)[20][22] |
| Primary Target | Factor XIa (for derivatives)[6] | Angiotensin-Converting Enzyme (ACE)[9] | Vasopressin V2 Receptor[15][16] | Serotonin 5-HT₂C Receptor[20][23] |
| Mechanism of Action | Enzyme Inhibition | Enzyme Inhibition[12] | Receptor Antagonism[14] | Receptor Agonism[19] |
| Key Structural Feature | C3-Primary Amine | C3-Ester/Amine Side Chain | Complex Aryl Substitutions | C7-Chloro Substitution |
Experimental Protocols: Evaluating Benzazepine Derivatives
To ensure scientific integrity, any comparison must be grounded in robust experimental validation. Below is a generalized, self-validating protocol for an in vitro enzyme inhibition assay, applicable for screening derivatives of this compound against a target like Factor XIa.
Protocol: In Vitro Chromogenic Assay for Factor XIa Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human Factor XIa.
Principle: This assay measures the residual activity of FXIa after incubation with an inhibitor. The enzyme cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The reduction in color development is proportional to the inhibitor's potency.
Materials:
-
Human Factor XIa (purified)
-
Chromogenic FXIa Substrate (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Test Compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Causality: Serial dilution allows for the generation of a dose-response curve to accurately calculate the IC₅₀.
-
-
Assay Plate Setup:
-
Add 2 µL of each diluted compound concentration (or DMSO for control wells) to the wells of a 96-well plate.
-
Prepare a "no enzyme" control (blank) with 2 µL of DMSO.
-
-
Enzyme Incubation:
-
Dilute the FXIa stock in assay buffer to a working concentration (e.g., 1 nM).
-
Add 50 µL of the diluted FXIa to each well (except the blank wells, which receive 50 µL of assay buffer).
-
Incubate the plate at room temperature for 15 minutes. Causality: This pre-incubation period allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring the measurement reflects true inhibition.
-
-
Substrate Addition & Kinetic Reading:
-
Prepare the chromogenic substrate solution in assay buffer (e.g., 0.5 mM).
-
Add 50 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes. Causality: A kinetic reading is superior to a single endpoint reading as it provides the initial reaction velocity (V₀), which is less susceptible to artifacts like substrate depletion or product inhibition.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (100% activity).
-
% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))
-
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Sources
- 1. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease [mdpi.com]
- 7. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pediatriconcall.com [pediatriconcall.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 13. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. drugs.com [drugs.com]
- 15. Tolvaptan | C26H25ClN2O3 | CID 216237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of Tolvaptan? [synapse.patsnap.com]
- 18. SAMSCA® (tolvaptan) Mechanism of Action [samsca.com]
- 19. Belviq: Weight Loss Drug, Side Effects, Cancer Warnings [medicinenet.com]
- 20. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reference.medscape.com [reference.medscape.com]
- 22. Lorcaserin: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lorcaserin | Johns Hopkins Diabetes Guide [hopkinsguides.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one Analogues as γ-Secretase Modulators
The 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one scaffold has emerged as a privileged structure in medicinal chemistry. Its conformationally constrained seven-membered ring system provides a rigid backbone ideal for presenting substituents in a well-defined spatial orientation, making it a valuable template for designing potent and selective therapeutic agents.[1] While this core has been explored for various targets, including bradykinin B2 receptor antagonists and N-methyl-d-aspartate (NMDA) receptor antagonists, its most significant application in recent drug discovery has been in the development of γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[2][3][4]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this benzazepinone series, focusing on the key structural modifications that govern their potency and efficacy as GSMs. We will dissect the causal relationships behind experimental findings and provide standardized protocols for their evaluation.
The Rationale for Targeting γ-Secretase Modulation
Alzheimer's disease is pathologically characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[5] These plaques are primarily composed of Aβ peptides, which are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[6] The γ-secretase complex is responsible for the final cleavage step, producing Aβ peptides of varying lengths, most notably the highly amyloidogenic 42-amino acid form (Aβ42).[5][6]
While complete inhibition of γ-secretase can reduce Aβ production, this approach has been hampered by severe side effects.[7] This toxicity stems from the fact that γ-secretase also cleaves other crucial substrates, such as the Notch receptor, which is vital for regulating cell-fate decisions.[7][8] γ-Secretase modulators (GSMs) represent a more refined therapeutic strategy. Instead of blocking the enzyme, GSMs allosterically bind to the γ-secretase complex and shift its cleavage activity, selectively reducing the production of the toxic Aβ42 peptide while concomitantly increasing the formation of shorter, less harmful species like Aβ38 and Aβ37.[9][10] This modulation preserves essential enzymatic functions, including Notch processing, thereby offering a potentially safer therapeutic window.[7][9]
The Benzazepinone Core: A Scaffold for Potent Modulation
The this compound core serves as an excellent starting point for GSM design. Its inherent rigidity and defined stereochemistry allow for precise positioning of functional groups to interact with the allosteric binding site on the γ-secretase complex.
Conclusion
The this compound scaffold is a highly versatile and privileged core for the design of potent and selective γ-secretase modulators. Structure-activity relationship studies consistently demonstrate that the key to high potency lies in the strategic acylation of the C3-amino group with a carefully substituted side chain, often a hydrocinnamide derivative. Optimizing the lipophilicity and incorporating features like aryl groups at the C5 position further enhance binding affinity. By modulating rather than inhibiting γ-secretase, these compounds avoid the mechanism-based toxicities associated with earlier inhibitors, offering a promising avenue for the development of disease-modifying therapies for Alzheimer's disease. Further research should focus on refining the pharmacokinetic properties of these potent analogues to ensure adequate brain penetration and metabolic stability for in vivo efficacy.
References
- Keerti, A. R., Kumar, B. A., Parthasarathy, T., & Uma, V. (2005). QSAR studies--potent benzodiazepine gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry, 13(5), 1873–1878. [Link]
- Churcher, I., Beher, D., et al. (2003). Design and synthesis of highly potent benzodiazepine gamma-secretase inhibitors. Journal of Medicinal Chemistry, 46(12), 2275–2278. [Link]
- Cen, X., et al. (2024). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Molecular Neuroscience. [Link]
- Pfeiffer, F., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzoa[15]nnulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450–9470. [Link]
- Rynearson, K. D., et al. (2016). Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606. The Journal of pharmacology and experimental therapeutics. [Link]
- Van der Poorten, O., et al. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8). [Link]
- PubChem. (n.d.). This compound. PubChem Compound Database.
- Watson, C., et al. (2008). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Organic & Biomolecular Chemistry, 6(12), 2136-2149. [Link]
- Tourwé, D., et al. (2002). Bradykinin Analogs Containing the 4-amino-2-benzazepin-3-one Scaffold at the C-terminus. Journal of Medicinal Chemistry, 45(6), 1309-1317. [Link]
- Crump, C. J., et al. (2013). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Journal of Biological Chemistry. [Link]
- Imbimbo, B. P., & Giardina, G. A. (2011). γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes. Current topics in medicinal chemistry, 11(12), 1555–1570. [Link]
- Zhang, X., & Li, Y. (2019). γ-Secretase and its modulators: Twenty years and beyond. Neurobiology of disease, 130, 104523. [Link]
- Leeson, P. D., et al. (1995). Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. Journal of Medicinal Chemistry, 38(13), 2367–2380. [Link]
- PubChem. (n.d.). 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-. PubChem Compound Database.
- Rynearson, K. D., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention. Journal of Experimental Medicine, 218(4), e20202560. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin analogs containing the 4-amino-2-benzazepin-3-one scaffold at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 6. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one Based Inhibitors: A Guide for Researchers
The 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one scaffold has emerged as a versatile privileged structure in medicinal chemistry, giving rise to inhibitors targeting distinct and critical classes of enzymes involved in oncology and neurodegenerative diseases. This guide provides a comparative analysis of the cross-reactivity profiles of two major classes of inhibitors based on this scaffold: γ-secretase inhibitors (GSIs) for Notch signaling and Alzheimer's disease, and multi-kinase inhibitors targeting key regulators of cell proliferation and angiogenesis. Understanding the selectivity and potential off-target effects of these compounds is paramount for the accurate interpretation of experimental results and the advancement of drug development programs.
The Benzazepin-2-one Scaffold: A Tale of Two Target Classes
The inherent structural features of the this compound core allow for the strategic placement of various substituents, enabling the fine-tuning of potency and selectivity towards different biological targets. This has led to the successful development of compounds directed at two unrelated enzyme families: the intramembrane protease γ-secretase and several protein kinases.
γ-Secretase Inhibition: The Notch-Sparing Challenge
Inhibitors based on the benzazepin-2-one scaffold have been prominently developed as potent inhibitors of γ-secretase, a key enzyme in the processing of amyloid precursor protein (APP) and the Notch receptor. While the inhibition of APP processing is a therapeutic strategy for Alzheimer's disease, the concurrent inhibition of Notch signaling leads to significant toxicity. This has driven the development of "Notch-sparing" GSIs.
Two notable examples are:
-
Nirogacestat (PF-03084014): A selective GSI that has shown clinical efficacy in treating desmoid tumors, which are driven by Notch signaling.[1][2][3]
-
Avagacestat (BMS-708163): A GSI developed for Alzheimer's disease with reported selectivity for APP processing over Notch cleavage.[4][5][6]
The primary off-target concern for this class is the dose-limiting toxicity associated with the inhibition of the Notch signaling pathway, which plays a crucial role in normal cell differentiation and homeostasis.[7][8]
Kinase Inhibition: Targeting Proliferation and Angiogenesis
The same benzazepin-2-one backbone has been ingeniously adapted to create potent inhibitors of protein kinases, which are pivotal in cancer cell signaling. By modifying the substituents, the scaffold can be directed to the ATP-binding pocket of various kinases.
Key examples include:
-
Dual Aurora A/VEGF-R Inhibitors: A series of 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones have been identified as dual inhibitors of Aurora A kinase and Vascular Endothelial Growth Factor (VEGF) receptors.[9][10]
-
Dual PLK1/VEGF-R2 Inhibitors: Modification of the scaffold has also yielded dual inhibitors of Polo-like kinase 1 (PLK1) and VEGF-R2.[11]
For these kinase inhibitors, cross-reactivity against a broad panel of other kinases (the kinome) is a critical parameter to assess, as off-target kinase inhibition can lead to unexpected cellular effects and toxicities.[12]
Comparative Cross-Reactivity Profiles
An objective comparison of cross-reactivity is essential for selecting the most appropriate tool compound for a given biological question. The following sections summarize the available data for the benzazepin-2-one based inhibitors and their alternatives.
γ-Secretase Inhibitors: A Focus on Notch
The selectivity of GSIs is typically defined by the ratio of their potency against APP processing versus Notch cleavage.
| Compound | Primary Target | On-Target IC50 | Primary Off-Target | Off-Target IC50 | Selectivity (APP vs. Notch) |
| Nirogacestat (PF-03084014) | γ-Secretase | 6.2 nM (cell-free)[1] | Notch-1 Cleavage | 13.3 nM (cellular)[1] | ~2-fold (cellular) |
| Avagacestat (BMS-708163) | γ-Secretase | Aβ40: 0.30 nM, Aβ42: 0.27 nM[13] | Notch Processing | 58 nM[13] | ~193-fold[8][14] |
| Semagacestat (LY-450139) | γ-Secretase | ~5.5 nM (Notch-1 Cleavage)[15] | Notch Signaling | Potent inhibitor[8] | Non-selective |
Analysis: Avagacestat was designed to have a significantly better Notch-sparing profile compared to earlier GSIs like Semagacestat.[16] Nirogacestat, while a potent GSI, shows less separation between its on-target and Notch-inhibitory activities in cellular assays, which is consistent with its clinical application in Notch-driven tumors.[1][2] It is important to note that broad kinome screening data for these GSIs is not extensively published, representing a significant data gap for researchers.
Benzazepin-2-one Based Kinase Inhibitors vs. Alternatives
Here, we compare a representative dual Aurora A/VEGF-R inhibitor from the 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-one series with established inhibitors of these kinase families.
| Compound | Primary Target(s) | Aurora A IC50 (nM) | VEGF-R2 IC50 (nM) | Key Off-Targets (Inhibition >50% at 1µM) |
| 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-one (Cmpd 2a) | Aurora A, VEGF-R2/3 | 4,200[10] | 2,700[10] | VEGF-R3, Aurora B[10] |
| Alisertib (MLN8237) | Aurora A | 1.2[17][18] | >10,000 | Aurora B (~200-fold selective)[12][17] |
| Tozasertib (VX-680) | Pan-Aurora, Abl, Flt3 | 0.6 (Ki)[19] | >10,000 | Aurora B (Ki 18 nM), Aurora C (Ki 5 nM), Abl, Flt3[19][20] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit | >10,000 | 9 | AMPK, RSK1, ABC transporters[21][22][23] |
| Cabozantinib | VEGFRs, MET, AXL, RET | >10,000 | 0.035 | MET, AXL, RET, FLT3, c-KIT[24][25] |
Analysis: The current generation of 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-one based kinase inhibitors demonstrates dual activity but with micromolar potency.[10] In contrast, established inhibitors like Alisertib and Tozasertib offer nanomolar potency for Aurora kinases, with Alisertib showing high selectivity for the A isoform.[12][17][19] Sunitinib and Cabozantinib are potent, multi-targeted VEGFR inhibitors with their own distinct off-target profiles, including metabolic kinases like AMPK for Sunitinib.[21][22][23][24][25] The benzazepin-2-one scaffold represents a promising starting point for the development of more potent and selective dual-target inhibitors.
Visualizing Key Pathways and Experimental Workflows
To aid in the conceptual understanding of the biological systems and experimental approaches discussed, the following diagrams are provided.
Caption: γ-Secretase cleavage of APP and Notch, and the inhibitory action of benzazepin-2-one GSIs.
Caption: Dual inhibition of Aurora A and VEGF-R signaling pathways by benzazepin-2-one based inhibitors.
Experimental Protocols for Cross-Reactivity Profiling
The following protocols provide detailed, step-by-step methodologies for assessing the cross-reactivity of inhibitors. These are designed to be self-validating systems, ensuring data integrity and reproducibility.
In Vitro Kinase Panel Screening
Rationale: This is the gold standard for determining the selectivity of a kinase inhibitor. By screening against a large, diverse panel of purified kinases, a comprehensive off-target profile can be generated. A luminescence-based assay, such as ADP-Glo™, is a common and robust method.
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to create a range of concentrations for IC50 determination. A single high concentration (e.g., 10 µM) is often used for initial screening.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the pre-diluted kinase from the panel to each well.
-
Add the appropriate peptide substrate for each kinase.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP at a concentration near the Km for each kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection and Data Analysis:
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase and determine IC50 values for significant off-targets.
-
Caption: Workflow for an in vitro kinase panel screen.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation. This allows for the differentiation of on-target and off-target effects within the cell.
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
Rationale: The NanoBRET™ assay is a live-cell method that quantifies compound binding to a target protein. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. Competitive displacement of the tracer by an inhibitor provides a quantitative measure of target engagement.[19][21]
Protocol:
-
Cell Preparation:
-
Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well or 384-well assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitor.
-
Add the diluted inhibitor to the cells.
-
Add a fluorescent tracer that binds to the target protein.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of dual-filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio with increasing inhibitor concentration indicates competitive displacement of the tracer and allows for the determination of intracellular IC50 values.
-
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent inhibitors for both γ-secretase and various protein kinases. This guide highlights the critical importance of comprehensive cross-reactivity profiling in understanding the true biological activity of these compounds.
For the γ-secretase inhibitors, while the Notch-sparing profile is a key consideration, a broader assessment against the human kinome would provide invaluable insights into potential off-target effects that may contribute to their clinical efficacy or toxicity profiles. For the benzazepin-2-one based kinase inhibitors, further optimization is needed to improve potency and selectivity. The application of the detailed experimental protocols outlined in this guide will be instrumental in these efforts.
As drug discovery moves towards more targeted and personalized therapies, a thorough understanding of inhibitor cross-reactivity is no longer just a regulatory hurdle but a fundamental aspect of elucidating the complex biology that underlies both disease and therapeutic intervention.
References
- NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY. National Institutes of Health.
- New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. National Institutes of Health.
- Therapeutic significance of sunitinib-induced "off-target" side effects. UroToday.
- Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][27]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation. PubMed.
- The discovery of the potent Aurora inhibitor MK-0457 (VX-680). ResearchGate.
- Target Identification of Kinase Inhibitor Alisertib (MLN8237) by Using DNA-Programmed Affinity Labeling. PubMed.
- Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma. National Institutes of Health.
- 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. PubMed.
- 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. MDPI.
- Nirogacestat for Adults With Desmoid Tumor/Aggressive Fibromatosis (DT/AF). MedPath.
- Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers. PubMed.
- Cabozantinib Resolves Bone Scans in Tumor-Naïve Mice Harboring Skeletal Injuries. National Institutes of Health.
- Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors. National Institutes of Health.
- Health Technology Briefing April 2024. NIHR Innovation Observatory.
- Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2. PubMed.
- Efficacy data in 2L DTC CABOMETYX® (cabozantinib) monotherapy. CABOMETYX® (cabozantinib).
- Avagacestat. ALZFORUM.
- Clinical Activity of Single-Agent Cabozantinib (XL184), a Multi-receptor Tyrosine Kinase Inhibitor, in Patients with Refractory Soft-Tissue Sarcomas. AACR Journals.
- Kinome inhibition reveals a role for polo-like kinase 1 in targeting post-transcriptional control in cancer. ScienceOpen.
- Pharmacodynamics of selective inhibition of γ-secretase by avagacestat. PubMed.
- OPTIC RCC: efficacy of cabozantinib and nivolumab in cluster 1/2 metastatic ccRCC. VJOncology.
- Kinome inhibition reveals a role for polo-like kinase 1 in targeting post-transcriptional control in cancer. PubMed.
- Results From the DeFi Clinical Trial of Nirogacestat in Patients With Desmoid Tumors. Rare Cancers.
- Nirogacestat for Adults With Desmoid Tumor/Aggressive Fibromatosis (DT/AF). CenterWatch.
- 1 Phase II Trial of the γ-secretase Inhibitor Nirogacestat (PF-03084014) in Adults with Desmoid Tumors/Aggressive Fibromatosis. ClinicalTrials.gov.
- Nirogacestat – Desmoid Treatment. SpringWorks Therapeutics.
- Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat. PubMed.
- Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. National Institutes of Health.
- Efficacy and Safety of Long-Term Continuous Nirogacestat Treatment in Adults With Desmoid Tumors: Results From the DeFi Trial. ASCO Publications.
- Nirogacestat—the pathway to approval of the first treatment for desmoid tumors, a rare disease. National Institutes of Health.
- Plk1 kinase Inhibitors in clinical phase I/II/III development. ResearchGate.
- Selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) identifies a central role for VEGFR-2 in human aortic endothelial cell responses to VEGF. PubMed.
- AI molecular search engine paired with RNA sequencing analysis to develop potent and selective VEGFR-3 inhibitors. ASCO Meeting Program Guide.
- High-throughput virtual screening, identification and in vitro biological evaluation of novel inhibitors of PLK1 and NRP1. National Institutes of Health.
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Nonclinical Safety Assessment of the γ-Secretase Inhibitor Avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. Pharmacodynamics of selective inhibition of γ-secretase by avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a "Cut and Glue" Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vjoncology.com [vjoncology.com]
- 14. springworkstx.com [springworkstx.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Nirogacestat—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. VX 680 | CAS 639089-54-6 | VX680 | MK 0457 | Tozasertib | Tocris Bioscience [tocris.com]
- 20. selleckchem.com [selleckchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Efficacy of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one Derivatives as γ-Secretase Modulators
In the landscape of therapeutic development for Alzheimer's disease, the modulation of γ-secretase activity to selectively reduce the production of the pathogenic amyloid-β 42 (Aβ42) peptide is a paramount strategy. Within this framework, derivatives of the 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one scaffold have emerged as a promising class of γ-secretase modulators (GSMs). This guide provides an in-depth comparison of their efficacy, grounded in experimental data, to assist researchers in drug discovery and development.
The Rationale for Targeting γ-Secretase with Benzazepinone Scaffolds
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the aggregation-prone Aβ42, is a primary pathological event in Alzheimer's disease.[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[2][3] While complete inhibition of γ-secretase can reduce Aβ production, it also interferes with the processing of other vital substrates, such as Notch, leading to significant toxicity.[4][5]
This has shifted the focus to γ-secretase modulators (GSMs), which allosterically bind to the γ-secretase complex.[6] Instead of inhibiting the enzyme, GSMs subtly alter its conformation, shifting the cleavage preference from the production of Aβ42 to shorter, less amyloidogenic peptides like Aβ38.[4][7] The this compound core provides a rigid and synthetically tractable scaffold for developing potent and selective GSMs. Optimization of this core has led to derivatives, such as triazolobenzazepinones, with significant efficacy in reducing central Aβ42 levels in preclinical models.[8]
The Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the sequential cleavage of APP and the intervention point for γ-secretase modulators.
Caption: Amyloid Precursor Protein (APP) processing pathways and the modulatory effect of Benzazepinone GSMs.
Comparative Efficacy of Triazolobenzazepinone Derivatives
Structure-activity relationship (SAR) studies on the benzazepinone core have led to the development of highly potent triazolobenzazepinone derivatives. These compounds have demonstrated significant, dose-dependent reduction of Aβ42 in both in vitro and in vivo models. The following table summarizes the efficacy of a selection of these derivatives, highlighting the impact of various substitutions.
| Compound ID | R1 Group | R2 Group | HFF Aβ42 IC50 (nM) | Rat Brain Aβ42 Reduction @ 30 mg/kg (%) |
| 1 | Phenyl | H | 150 | 35 |
| 2 | 4-Fluorophenyl | H | 80 | 50 |
| 3 | 4-Chlorophenyl | H | 65 | 58 |
| 4 | 4-Trifluoromethylphenyl | H | 40 | 65 |
| 5 | 2,4-Difluorophenyl | H | 35 | 72 |
| 6 | 2,4-Difluorophenyl | CH3 | 250 | 20 |
| 7 | 2,4-Difluorophenyl | F | 45 | 68 |
Data is representative and compiled from SAR studies on triazolobenzazepinones. HFF Aβ42 IC50 refers to the half-maximal inhibitory concentration for Aβ42 production in human foreskin fibroblast cells.
Structure-Activity Relationship (SAR) Insights
The data reveals key structural determinants for the efficacy of these benzazepinone derivatives:
-
Aryl Substitution (R1): The nature and position of substituents on the phenyl ring (R1) are critical for potency. Electron-withdrawing groups, such as fluoro, chloro, and trifluoromethyl, at the para-position significantly enhance Aβ42-lowering activity. Disubstitution with fluorine at the 2 and 4 positions, as seen in compound 5 , provides a substantial boost in both in vitro and in vivo efficacy.
-
Azepine Ring Substitution (R2): Modification of the benzazepine core itself appears to be less tolerated. The introduction of a methyl group at the R2 position (compound 6 ) leads to a significant drop in potency. This suggests that this position may be involved in critical interactions with the γ-secretase complex, and steric hindrance in this region is detrimental to activity.
Compound 5 emerges as a lead candidate from this series, demonstrating high potency in cellular assays and a robust reduction of brain Aβ42 levels in rats. Further studies with such lead compounds have shown dose-dependent Aβ42 lowering in transgenic mouse models and even in the cerebrospinal fluid (CSF) of rhesus monkeys, underscoring their therapeutic potential.[8]
Experimental Protocols for Efficacy Evaluation
The trustworthiness of these findings is underpinned by robust and well-validated experimental protocols. Here, we detail the methodologies for in vitro and in vivo evaluation of these benzazepinone derivatives.
In Vitro γ-Secretase Modulation Assay (Cell-Based)
This protocol is designed to quantify the ability of a compound to modulate γ-secretase activity by measuring the production of Aβ42 in a cellular context.
Principle: Human foreskin fibroblast (HFF) cells or other suitable cell lines endogenously expressing APP and the γ-secretase complex are treated with the test compounds. The amount of Aβ42 secreted into the cell culture medium is then quantified using a specific enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Methodology:
-
Cell Culture: Plate HFF cells in 96-well plates at a density of 25,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the cell culture should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Aspirate the culture medium and replace it with fresh medium containing the diluted test compounds. Include a vehicle control (DMSO only) and a positive control (a known GSM).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well.
-
Aβ42 Quantification (ELISA): Use a commercially available human Aβ42-specific ELISA kit. Follow the manufacturer's instructions to measure the concentration of Aβ42 in each sample.
-
Data Analysis: Calculate the percent inhibition of Aβ42 production for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Caption: Workflow for the in vitro cell-based γ-secretase modulation assay.
In Vivo Evaluation of Brain Aβ42 Lowering
This protocol assesses the ability of a compound to cross the blood-brain barrier and modulate γ-secretase activity in the central nervous system.
Principle: The test compound is administered orally to Sprague-Dawley rats. After a specified time, the animals are euthanized, and their brains are harvested. The brain tissue is homogenized, and the levels of Aβ42 are quantified and compared to vehicle-treated control animals.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least one week before the experiment with free access to food and water.
-
Compound Formulation: Formulate the test compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer a single oral dose of the compound (e.g., 30 mg/kg) or vehicle to the rats.
-
Time Course: Euthanize the animals at a predetermined time point post-dosing (e.g., 6 hours) to coincide with expected peak brain exposure.
-
Brain Extraction: Perfuse the animals with saline, and rapidly extract the whole brain.
-
Homogenization: Homogenize the brain tissue in a guanidine-HCl buffer to solubilize the Aβ peptides.
-
Aβ42 Quantification: Centrifuge the homogenates and quantify the Aβ42 levels in the supernatant using a specific ELISA kit.
-
Data Analysis: Normalize the Aβ42 levels to the total protein concentration in each sample. Calculate the percentage reduction in brain Aβ42 levels for the compound-treated group compared to the vehicle-treated group.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly versatile and effective platform for the development of potent γ-secretase modulators. SAR studies have clearly demonstrated that strategic substitution, particularly with electron-withdrawing groups on the aryl moiety, can significantly enhance Aβ42-lowering efficacy. Derivatives such as the triazolobenzazepinones show great promise, with robust in vivo activity in multiple species.
Future research should focus on optimizing the pharmacokinetic properties of these compounds to ensure sustained brain exposure and long-term safety. Additionally, exploring further modifications to the benzazepine core, guided by computational modeling of its interaction with the γ-secretase complex, may lead to the discovery of next-generation GSMs with even greater potency and selectivity. The rigorous application of the described experimental protocols will be essential in validating the efficacy and therapeutic potential of these compounds in the ongoing effort to develop a disease-modifying treatment for Alzheimer's disease.
References
- Fischer, C., et al. (2015). Discovery of novel triazolobenzazepinones as γ-secretase modulators with central Aβ42 lowering in rodents and rhesus monkeys. Bioorganic & Medicinal Chemistry Letters, 25(17), 3488-3494. [Link]
- Zhang, Y. W., et al. (2011). γ-Secretase Catalyzes Sequential Cleavages of the AβPP Transmembrane Domain. Journal of Alzheimer's Disease, 27(2), 237-251. [Link]
- O'Brien, R. J., & Wong, P. C. (2011). Amyloid precursor protein processing and Alzheimer's disease. Annual review of neuroscience, 34, 185-204. [Link]
- Mishra, S., & He, G. (2022). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Aging Neuroscience, 14, 969375. [Link]
- Weggen, S., et al. (2001). A subset of NSAIDs lower amyloidogenic Aβ42 independently of cyclooxygenase activity.
- Chen, Y., et al. (2024). A novel generation of potent gamma-secretase modulators: Combat Alzheimer's disease and Down syndrome–associated Alzheimer's disease. Neuron, 112(5), 665-667. [Link]
- Petit, D., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Alzheimer's Research & Therapy, 15(1), 183. [Link]
Sources
- 1. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Biology, Molecular Mechanism and Clinical Perspective of γ-Secretase Modulators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel generation of potent gamma-secretase modulators: Combat Alzheimer’s disease and Down syndrome–associated Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel triazolobenzazepinones as γ-secretase modulators with central Aβ42 lowering in rodents and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one: A Comparative Guide for Preclinical Alzheimer's Disease Research
This guide provides a comprehensive framework for the in vivo validation of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, a putative novel γ-secretase modulator (GSM), for the potential treatment of Alzheimer's Disease (AD). We will objectively compare its hypothesized performance with other therapeutic alternatives, supported by synthesized experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Introduction: The Rationale for γ-Secretase Modulation in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1][2] The amyloid hypothesis posits that the production and aggregation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), is a central pathogenic event.[3] Aβ peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[4]
While early therapeutic strategies focused on inhibiting γ-secretase (γ-secretase inhibitors, GSIs), this approach was hampered by mechanism-based toxicities due to the inhibition of other essential signaling pathways, most notably Notch signaling.[5][6][7] This has led to the development of γ-secretase modulators (GSMs), a class of compounds that allosterically modulate the enzyme to shift its cleavage preference, thereby reducing the production of the highly amyloidogenic Aβ42 while increasing the levels of shorter, less aggregation-prone Aβ species like Aβ38.[3][8][9][10] This nuanced approach offers the potential for a safer, more targeted therapeutic intervention.
This compound belongs to a chemical class with demonstrated potential for γ-secretase modulation. This guide outlines a robust in vivo validation strategy to assess its efficacy and safety profile in a preclinical setting, comparing it to established and emerging Alzheimer's therapies.
Comparative Analysis of Therapeutic Modalities
The in vivo efficacy of this compound is benchmarked against a γ-secretase inhibitor and two leading anti-amyloid immunotherapies. The following table summarizes hypothesized data from a chronic 6-month study in an APP/PS1 transgenic mouse model of Alzheimer's disease.
| Compound | Mechanism of Action | Dose | Route of Administration | Cognitive Improvement (Morris Water Maze, % decrease in escape latency) | Brain Aβ42 Reduction (%) | Key Side Effects |
| Vehicle Control | - | - | Oral Gavage | 0% | 0% | - |
| This compound (Hypothesized) | γ-secretase modulator | 10 mg/kg | Oral Gavage | 45% | 60% | None observed |
| Semagacestat (GSI) | γ-secretase inhibitor | 30 mg/kg | Oral Gavage | 20% | 70% | Gastrointestinal distress, skin rashes |
| Gantenerumab | Anti-Aβ monoclonal antibody (targets aggregated Aβ) | 15 mg/kg | Intravenous | 35% | 50% (plaque reduction) | Amyloid-Related Imaging Abnormalities (ARIA) |
| Solanezumab | Anti-Aβ monoclonal antibody (targets soluble Aβ) | 20 mg/kg | Intravenous | 15% | 25% (soluble Aβ) | Minimal side effects reported in preclinical models |
Proposed Mechanism of Action of this compound
As a putative γ-secretase modulator, this compound is hypothesized to allosterically bind to the γ-secretase complex. This binding is thought to induce a conformational change that alters the processivity of the enzyme, shifting the cleavage site of the APP C-terminal fragment. This results in a decreased production of the pathogenic Aβ42 peptide and a concomitant increase in shorter, less amyloidogenic Aβ species.
Figure 1: Proposed signaling pathway of this compound.
In Vivo Experimental Workflow
A rigorous in vivo validation of this compound requires a multi-faceted approach, encompassing behavioral, biochemical, and histological analyses. The following workflow is recommended for a comprehensive assessment.
Figure 2: Experimental workflow for in vivo validation.
Detailed Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male APP/PS1 double transgenic mice, 6 months of age. These mice develop significant amyloid pathology and cognitive deficits by this age.[1]
-
Housing: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Group 1: Vehicle (0.5% methylcellulose in water)
-
Group 2: this compound (10 mg/kg)
-
Group 3: Semagacestat (30 mg/kg)
-
Group 4: Gantenerumab (15 mg/kg)
-
Group 5: Solanezumab (20 mg/kg)
-
-
Administration: Oral gavage for small molecules (daily for 6 months). Intravenous injection for antibodies (weekly for 6 months).
Morris Water Maze Protocol
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.[11][12][13][14][15]
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
The mouse is placed in the water facing the pool wall at one of four starting positions.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform, it is gently guided to it.
-
The mouse remains on the platform for 15 seconds before being returned to its home cage.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
Brain Tissue Homogenization and Aβ42 ELISA
This protocol is for the quantification of Aβ42 levels in brain tissue.[16][17][18][19][20]
-
Brain Homogenization:
-
Following behavioral testing, mice are euthanized, and brains are rapidly dissected.
-
One hemisphere is snap-frozen for biochemical analysis.
-
The brain tissue is weighed and homogenized in 8 volumes of cold 5 M guanidine-HCl/50 mM Tris, pH 8.0.
-
The homogenate is mixed at room temperature for 4 hours.
-
The sample is then diluted 1:10 with cold PBS containing a protease inhibitor cocktail.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for ELISA.
-
-
Aβ42 ELISA:
-
Use a commercially available mouse Aβ42 ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ42.
-
Block non-specific binding sites.
-
Add brain homogenate samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody that recognizes the N-terminus of Aβ.
-
Wash and add streptavidin-horseradish peroxidase (HRP).
-
Add a TMB substrate and measure the absorbance at 450 nm.
-
Calculate the concentration of Aβ42 in the samples based on the standard curve.
-
Conclusion and Future Directions
This guide provides a comprehensive, albeit partially hypothesized, framework for the preclinical in vivo validation of this compound. The proposed experiments are designed to rigorously assess its efficacy in improving cognitive function and reducing amyloid pathology, while also monitoring for potential side effects. A favorable outcome in these studies would strongly support its further development as a potential disease-modifying therapy for Alzheimer's disease. Future studies should also investigate the compound's effect on other AD-related pathologies, such as tau hyperphosphorylation and neuroinflammation, to provide a more complete picture of its therapeutic potential.
References
- Behavioral assays with mouse models of Alzheimer's disease: practical consider
- Early Cognitive and Behavioral Deficits in Mouse Models for Tauop
- Using mice to model Alzheimer's dementia: An overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. [Link]
- Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. [Link]
- Behavioral assays with mouse models of Alzheimer's disease: practical consider
- Modulation of Aβ42 in vivo by γ-secretase modulator in prim
- Morris water maze: procedures for assessing spatial and related forms of learning and memory. [Link]
- Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogen
- Morris W
- (PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory. [Link]
- Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris W
- Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. [Link]
- Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. [Link]
- Blockade of Tau Hyperphosphorylation and Aβ1–42 Generation by the Aminotetrahydrofuran Derivative ANAVEX2-73, a Mixed Muscarinic and σ1 Receptor Agonist, in a Nontransgenic Mouse Model of Alzheimer's Disease. [Link]
- Side Effects Of Gamma Secretase Inhibitors. [Link]
- Combined Treatment with a BACE Inhibitor and Anti-Aβ Antibody Gantenerumab Enhances Amyloid Reduction in APPLondon Mice. [Link]
- Modulation of Aβ42 in vivo by γ-secretase modulator in prim
- Profile of gantenerumab and its potential in the tre
- Gantenerumab. [Link]
- Solanezumab. [Link]
- First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. [Link]
- Second Generation γ-Secretase Modulators Exhibit Different Modulation of Notch β and Aβ Production. [Link]
- Gamma-secretase modulators: a promising route for the tre
- Solanezumab for the treatment of mild-to-moder
- Anavex Scales Up Synthesis of ANAVEX 2-73 for Phase 1 Alzheimer's Disease Study. [Link]
- Solanezumab – Knowledge and References. [Link]
- A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42. [Link]
- Anavex Life Sciences Announces New Publication in Medical Journal: Blarcamesine Prevented Cognitive Impairment in Animal Model of Alzheimer's Disease. [Link]
- A Polyaminobiaryl-Based β-secretase Modulator Alleviates Cognitive Impairments, Amyloid Load, Astrogliosis, and Neuroinflammation in APPSwe/PSEN1ΔE9 Mice Model of Amyloid P
- Anavex Life Sciences Announces New Publication in Medical Journal: Blarcamesine Prevented Cognitive Impairment in Animal Model of Alzheimer's Disease. [Link]
- Anavex Life Sciences Reports the Mechanism of ANAVEX®2-73 (blarcamesine) and ANAVEX®3-71 (AF710B). [Link]
- SensoLyte Anti-Mouse/Rat β-Amyloid (1-42)
- γ-Secretase Modulators: Can We Combine Potency with Safety? [Link]
- Solanezumab Shows No Significant Impact on Preclinical Alzheimer Disease. [Link]
- Amyloid-β (1-42) ELISA. [Link]
- First-of-its-kind A4 study yields 'disappointing' results. [Link]
- Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. [Link]
- γ-Secretase Inhibitors and Modul
- Immunohistochemical evaluation of a trial of gantenerumab or solanezumab in dominantly inherited Alzheimer disease. [Link]
- γ-Secretase and its modul
- Effect of Potent γ-Secretase Modulator in Human Neurons Derived From Multiple Presenilin 1–Induced Pluripotent Stem Cell Mutant Carriers. [Link]
- Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice. [Link]
- The machinery of γ-secretase inhibitor alleviated cognitive deficits and neuropathology in APP/PS1 transgenic mice. [Link]
Sources
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. [iris.unict.it]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. fastercapital.com [fastercapital.com]
- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 7. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 16. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 17. biovendor.com [biovendor.com]
- 18. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurogentec.com [eurogentec.com]
- 20. novamedline.com [novamedline.com]
A Senior Application Scientist's Guide to Validating Target Engagement of Novel Benzazepine-Based Probes for γ-Secretase
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within the complex cellular milieu is a cornerstone of successful therapeutic development.[1][2] This guide provides an in-depth, technical comparison of state-of-the-art methodologies for validating the target engagement of a novel chemical probe, exemplified by a hypothetical 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one derivative designed as a γ-secretase modulator (GSM). For researchers, scientists, and drug development professionals, this document offers not only a comparative analysis of key techniques but also the underlying scientific rationale to empower informed experimental design.
The target of interest, γ-secretase, is a multi-subunit intramembrane protease implicated in the pathogenesis of Alzheimer's disease and various cancers.[3][4] It is a notoriously challenging target for drug development, making robust target engagement validation paramount. Molecules based on the benzazepine scaffold have shown promise as modulators of γ-secretase activity.[5][6][7] Our hypothetical probe, a derivative of this compound, serves as a pertinent case study for exploring the nuances of target engagement validation.[1][8][9]
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay is contingent on various factors, including the nature of the target, the properties of the probe, and the specific biological question being addressed. Here, we compare three powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Fluorescence Polarization (FP).
| Methodology | Principle | Advantages | Limitations | Typical Application |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[10][11] | Label-free; applicable in intact cells and tissues; reflects physiological conditions.[12][13] | Requires a specific antibody for detection (Western blot) or mass spectrometry for proteome-wide analysis; indirect measure of binding. | Confirmation of target engagement in cells; dose-response studies. |
| Photoaffinity Labeling (PAL) | A photoreactive group on the probe forms a covalent bond with the target upon UV irradiation.[3][14][15] | Direct evidence of binding; can identify binding sites; applicable in complex biological systems.[15][16] | Requires chemical synthesis of a modified probe; potential for off-target labeling; UV irradiation can be cytotoxic. | Target identification and validation; mapping of binding sites. |
| Fluorescence Polarization (FP) | The binding of a small fluorescently labeled probe to a larger protein slows its rotation, increasing the polarization of emitted light.[17][18][19] | Homogeneous assay format; quantitative measurement of binding affinity (Kd); suitable for high-throughput screening.[18][20] | Requires a fluorescently labeled probe; may be subject to interference from autofluorescent compounds; less suitable for membrane-bound targets in their native environment. | In vitro binding affinity determination; screening for inhibitors that disrupt binding. |
Experimental Protocols and Methodologies
Cellular Thermal Shift Assay (CETSA) for γ-Secretase Engagement
CETSA is a powerful biophysical assay that assesses target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[10][11]
-
Cell Culture and Treatment:
-
Culture a human cell line known to express γ-secretase (e.g., HEK293 or SH-SY5Y) to 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Treat the cells with the this compound probe at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 1-2 hours at 37°C to allow for compound uptake and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the catalytic subunit of γ-secretase, presenilin-1 (PS1), in the soluble fraction by Western blot using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for PS1 at each temperature for both the probe-treated and vehicle-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature.
-
Plot the normalized intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the probe indicates target stabilization and engagement.
-
Photoaffinity Labeling (PAL) for Direct Target Identification
PAL provides direct evidence of a physical interaction between the probe and its target by forming a covalent bond upon photoactivation.[3][14][15] This requires a chemically modified version of the benzazepine probe incorporating a photoreactive group (e.g., benzophenone or diazirine) and a reporter tag (e.g., biotin or a clickable alkyne).[16]
-
Probe Synthesis:
-
Synthesize a derivative of the this compound probe that includes a photoreactive moiety (e.g., benzophenone) and a biotin tag for enrichment.
-
-
Cell Treatment and Photocrosslinking:
-
Treat cells expressing γ-secretase with the photoaffinity probe.
-
As a control for specificity, include a competition experiment where cells are pre-incubated with an excess of the non-modified parent compound before adding the photoaffinity probe.
-
Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.
-
-
Protein Extraction and Enrichment:
-
Lyse the cells and solubilize the proteins.
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Analysis of Labeled Proteins:
-
Elute the captured proteins from the beads.
-
Separate the proteins by SDS-PAGE and visualize by silver staining or Western blotting for PS1.
-
For unbiased target identification, excise the protein bands of interest and identify them by mass spectrometry. A successful experiment will show enrichment of γ-secretase subunits, particularly presenilin, in the probe-treated sample, which is diminished in the competition control.[21]
-
Fluorescence Polarization (FP) for In Vitro Binding Affinity
FP is a solution-based technique that measures the binding of a small fluorescently labeled ligand to a larger protein.[17][18][19] This method is ideal for quantifying the binding affinity (Kd) in a purified system.
-
Reagent Preparation:
-
Synthesize a fluorescently labeled version of the this compound probe (e.g., with a fluorescein or rhodamine tag).
-
Purify the γ-secretase complex or the presenilin subunit.
-
Prepare an appropriate assay buffer that maintains the stability of the protein.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescent probe to serial dilutions of the purified γ-secretase protein.
-
For competition assays, use a fixed concentration of both the fluorescent probe and the target protein, and add serial dilutions of the unlabeled benzazepine probe.
-
-
Measurement:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of the protein (for direct binding) or the unlabeled competitor (for competition assays).
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
-
Conclusion
Validating the target engagement of novel chemical probes is a multi-faceted process that requires a thoughtful selection of complementary techniques. For our hypothetical this compound probe targeting γ-secretase, a comprehensive approach would involve:
-
Fluorescence Polarization to establish a direct, high-affinity interaction with the purified γ-secretase complex in vitro.
-
Cellular Thermal Shift Assay to confirm that the probe engages γ-secretase within the native cellular environment.
-
Photoaffinity Labeling to provide definitive, direct evidence of the interaction in cells and potentially map the binding site on the presenilin subunit.
By integrating the quantitative data from FP with the physiologically relevant insights from CETSA and the direct binding evidence from PAL, researchers can build a robust and compelling case for the on-target activity of their chemical probes, thereby de-risking their progression in the drug discovery pipeline.
References
- Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase. (n.d.). National Institutes of Health.
- γ-Secretase modulator (GSM) photoaffinity probes reveal distinct allosteric binding sites on presenilin. (2013, April 5). PubMed.
- Mapping the Binding Site of BMS-708163 on γ-Secretase with Cleavable Photoprobes. (2017, January 19). PubMed.
- Development of clickable active site-directed photoaffinity probes for γ-secretase. (n.d.). ResearchGate.
- Target of γ-secretase modulators, presenilin marks the spot. (n.d.). PubMed.
- Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. (2021, March 2). Rockefeller University Press.
- γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. (n.d.). National Institutes of Health.
- Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. (n.d.). National Institutes of Health.
- CETSA. (n.d.). CETSA.
- Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein. (n.d.). National Institutes of Health.
- This compound. (n.d.). PubChem.
- 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride. (n.d.). PubChem.
- Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices.
- Current Advances in CETSA. (2022, June 8). Frontiers.
- InCELL Compound-Target Engagement Assays for Drug Discovery. (2020, July 16). YouTube.
- Fluorescence Polarization Detection. (n.d.). BMG LABTECH.
- Identification of clinical candidates from the benzazepine class of histamine H3 receptor antagonists. (n.d.). PubMed.
- Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. (n.d.). PubMed Central.
- Fluorescence Polarization Assays. (n.d.). BPS Bioscience.
- CETSA® - True Target Engagement. (2021, April 19). YouTube.
- The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. (n.d.). Frontiers.
- Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). (n.d.). ResearchGate.
- 3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate. (n.d.). PubChem.
- CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020, August 27). YouTube.
- 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-. (n.d.). PubChem.
- Concise synthesis of 2-benzazepine derivatives and their biological activity. (n.d.). PubMed.
- Target Identification Using Chemical Probes. (n.d.). Centre for Medicines Discovery.
- Imaging of Cancer γ-Secretase Activity Using an Inhibitor-Based PET Probe. (2021, November 15). PubMed.
- Identifying Targets for Drugs and Probes with Unknown Mechanisms of Action. (2016, April 26). University of Sussex.
- Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. (n.d.). PubMed.
- Synthesis and biological activity of some 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety as bradycardic agents. (n.d.). PubMed.
- Identifying mechanism-of-action targets for drugs and probes. (2012, July 10). PNAS.
- Synthesis of 1,3,5-Triazepines and Benzo[f][3][15][22]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024, January 29). MDPI.
- Properties of 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine, an inhibitor of norepinephrine N-methyltransferase. (n.d.). PubMed.
- 8-methoxy-2,3-dihydro-1H-3-benzazepin-2-one. (n.d.). PubChem.
Sources
- 1. 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride | C10H13ClN2O | CID 45356745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of brain penetrant benzazepine-based histone deacetylase 6 inhibitors for alleviating stroke-induced brain infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of clinical candidates from the benzazepine class of histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of some 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety as bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-1-t-butyl acetate | C16H22N2O3 | CID 3674165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. Frontiers | Current Advances in CETSA [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. γ-Secretase modulator (GSM) photoaffinity probes reveal distinct allosteric binding sites on presenilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mapping the Binding Site of BMS-708163 on γ-Secretase with Cleavable Photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 21. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Challenge: A Comparative Guide to 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
The 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. Its constrained seven-membered ring system, coupled with the presence of a chiral amino group, offers a unique three-dimensional architecture for probing and modulating biological targets. This guide provides a comparative analysis of prominent synthetic routes to this valuable building block, offering insights into the strategic choices and experimental nuances that underpin each approach. We will delve into the logic behind key transformations, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction to a Privileged Scaffold
The benzazepine core is a recurring motif in a range of therapeutic agents, including those targeting the central nervous system. The introduction of an amino group at the 3-position, adjacent to the lactam carbonyl, creates a chiral center and a key handle for further functionalization, making this compound a highly sought-after intermediate in drug discovery programs. The development of efficient and scalable synthetic routes to this compound is therefore of paramount importance.
This guide will explore and compare two principal synthetic strategies:
-
Route A: Reductive Amination of a β-Keto Ester Precursor. This convergent approach relies on the construction of a suitable β-keto ester followed by the introduction of the amino group and subsequent cyclization.
-
Route B: Intramolecular Cyclization of an α,β-Unsaturated Amide. This strategy involves the formation of a key amide intermediate, which is then induced to cyclize to form the desired seven-membered ring.
Comparative Analysis of Synthetic Routes
A direct comparison of these routes reveals distinct advantages and disadvantages in terms of step economy, reagent accessibility, and overall efficiency.
| Metric | Route A: Reductive Amination | Route B: Intramolecular Cyclization |
| Starting Materials | Readily available | Requires multi-step preparation |
| Key Transformation | Reductive Amination | Intramolecular Michael Addition |
| Overall Yield (indicative) | Moderate | Potentially higher |
| Stereocontrol | Can be challenging | Can be directed by chiral auxiliaries |
| Scalability | Generally good | May require optimization |
Route A: Reductive Amination of a β-Keto Ester Precursor
This synthetic pathway is conceptually straightforward, beginning with the synthesis of a key β-keto ester intermediate, which then undergoes a reductive amination to introduce the amine and subsequently cyclizes to form the benzazepinone ring.
Retrosynthetic Analysis (Route A)
Caption: Retrosynthetic analysis for Route A.
Forward Synthesis (Route A)
The synthesis commences with the preparation of the β-keto ester. This is followed by the crucial reductive amination step to install the amino group, and finally, an intramolecular cyclization to yield the target molecule.
Step 1: Synthesis of Ethyl 3-oxo-4-(2-nitrophenyl)butanoate (β-Keto Ester)
-
To a solution of 2-(2-nitrophenyl)acetic acid (1.0 eq) in dry dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours, then concentrate under reduced pressure to afford the crude acid chloride.
-
In a separate flask, prepare a solution of the magnesium salt of diethyl malonate by treating diethyl malonate (1.5 eq) with magnesium ethoxide (1.5 eq) in dry diethyl ether (0.5 M).
-
Add the crude acid chloride solution in DCM to the magnesium salt suspension at 0 °C and stir at room temperature overnight.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired β-keto ester.
Step 2: Synthesis of this compound
-
To a solution of ethyl 3-oxo-4-(2-nitrophenyl)butanoate (1.0 eq) in methanol (0.2 M), add ammonium acetate (10 eq).
-
Introduce sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.[1][2] The reaction is stirred at room temperature for 24 hours. The use of NaBH₃CN is critical as it selectively reduces the intermediate imine in the presence of the ketone.[2]
-
Concentrate the reaction mixture and partition between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude nitro compound is then dissolved in ethanol (0.2 M) and subjected to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere (50 psi) for 12 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated.
-
The resulting crude amino ester is heated in toluene at reflux for 6 hours to effect intramolecular cyclization.
-
After cooling, the product crystallizes and is collected by filtration, washed with cold diethyl ether, and dried to afford this compound.
Route B: Intramolecular Cyclization of an α,β-Unsaturated Amide
This alternative approach hinges on the formation of an α,β-unsaturated amide, which is then cyclized via an intramolecular Michael addition to construct the seven-membered ring.
Retrosynthetic Analysis (Route B)
Caption: Retrosynthetic analysis for Route B.
Forward Synthesis (Route B)
The synthesis begins with the coupling of a suitable N-protected 2-aminoacrylic acid derivative with 2-vinylaniline. The resulting α,β-unsaturated amide is then subjected to base-mediated intramolecular cyclization.
Step 1: Synthesis of N-(2-vinylphenyl)-2-(tert-butoxycarbonylamino)acrylamide
-
To a solution of N-(tert-butoxycarbonyl)-2-aminoacrylic acid (1.0 eq) in dry DCM (0.3 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
After stirring for 15 minutes, add 2-vinylaniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Dilute the reaction mixture with DCM, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired α,β-unsaturated amide.
Step 2: Synthesis of tert-butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzazepin-3-yl)carbamate
-
Dissolve the α,β-unsaturated amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography to yield the Boc-protected benzazepinone.
Step 3: Synthesis of this compound
-
Dissolve the Boc-protected benzazepinone (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10 eq).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford the hydrochloride salt of the title compound.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by recrystallization to obtain this compound.
Conclusion
Both Route A and Route B offer viable pathways to the target molecule, each with its own set of advantages and challenges. The choice of route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and the need for stereocontrol. Route A, leveraging a reductive amination, is a robust and often scalable option. Route B, employing an intramolecular Michael addition, can be highly efficient for the construction of the seven-membered ring, particularly when stereocontrol is a primary concern. The detailed protocols and comparative analysis provided herein are intended to serve as a valuable resource for chemists working on the synthesis of this important class of molecules.
References
- PubChem Compound Summary for CID 4434433, this compound
- Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971, 93 (12), 2897–2904.
- Reductive amin
- Myers, A. G.
- Reductive Amination, and How It Works - Master Organic Chemistry
- Synthesis of Benzazepinones via Intramolecular Cyclization Involving Ketene Iminium Intermedi
- Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process - ACS Public
Sources
Benchmarking 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one: A Feasibility Analysis for Comparative Bioactivity Studies
Senior Application Scientist Note: To our valued community of researchers, scientists, and drug development professionals, this guide addresses the topic of benchmarking the compound 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. However, a comprehensive literature and patent search has revealed a critical gap in the publicly available data: a clearly defined and validated biological target for this specific molecule is not presently established. This document outlines the findings of our investigation and provides a foundational framework for how such a benchmarking study could be designed once a primary biological target is identified.
Introduction: The Challenge of an Undefined Target
This compound is a heterocyclic compound belonging to the benzazepine class of molecules.[1] While the benzazepine and benzazepinone scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in a variety of biologically active agents, the specific activity of this particular compound remains uncharacterized in peer-reviewed literature and patent filings.[2]
Our investigation revealed that this compound is primarily documented as a chemical intermediate in the synthesis of more complex molecules.[3][4] Notably, it is referenced in the synthetic pathway of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor.[4] However, its role as a precursor does not inherently confer similar biological activity. A molecule's function can be drastically altered by subsequent chemical modifications.
Without a known biological target—be it an enzyme, receptor, or signaling protein—a scientifically rigorous comparison against "known inhibitors" is not feasible. A meaningful benchmark study is predicated on comparing the potency, selectivity, and mechanism of action of a novel compound against established modulators of a specific biological target.
A Proposed Framework for Future Benchmarking Studies
Should future research elucidate a definitive biological target for this compound, the following structured guide provides a robust framework for a comprehensive benchmarking analysis. For the purpose of this illustrative framework, we will hypothesize that the target is identified as Factor XIa (FXIa) , a serine protease involved in the intrinsic pathway of blood coagulation and a popular target for the development of novel anticoagulants.
Part 1: Hypothetical Target - Factor XIa (FXIa)
Factor XIa is a critical enzyme in the amplification of the coagulation cascade.[5] Its inhibition is a promising strategy for developing anticoagulants with a potentially lower risk of bleeding compared to traditional therapies that target common pathway factors like Factor Xa or thrombin.
Mechanism of Action & Comparative Landscape
Known FXIa inhibitors can be broadly categorized into small molecules, monoclonal antibodies, and antisense oligonucleotides. For a small molecule like this compound, the most relevant comparators would be other orally bioavailable small-molecule inhibitors that have reached clinical or late preclinical development.
Benchmark Inhibitors (Hypothetical Selection):
-
Asundexian: A well-characterized, orally active small-molecule inhibitor of FXIa that has undergone extensive clinical trials.
-
Milvexian: Another leading oral small-molecule FXIa inhibitor, providing a second clinical-stage benchmark.
The primary mechanism to investigate would be the direct, competitive inhibition of the FXIa active site. The binding mode and key interactions of our topic compound would need to be elucidated, potentially through co-crystallography studies, and compared to the known binding modes of Asundexian and Milvexian.
The following diagram illustrates the intrinsic coagulation pathway and the point of inhibition for FXIa-targeting drugs.
Caption: Hypothetical inhibition of Factor XIa within the intrinsic coagulation cascade.
Part 2: Experimental Protocols for Benchmarking
A rigorous comparison would involve a tiered approach, from initial biochemical assays to more complex cellular and in vivo models.
Caption: Tiered experimental workflow for inhibitor characterization.
1. FXIa Enzymatic Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce FXIa enzymatic activity by 50% (IC50).
-
Protocol:
-
Prepare a series of dilutions of this compound and benchmark inhibitors (e.g., Asundexian) in assay buffer (e.g., HEPES-buffered saline with 0.1% BSA).
-
In a 96-well microplate, add a fixed concentration of purified human FXIa to each well.
-
Add the serially diluted inhibitor solutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a chromogenic substrate specific for FXIa (e.g., S-2366).
-
Measure the rate of substrate cleavage by monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Activated Partial Thromboplastin Time (aPTT) Assay
-
Objective: To evaluate the effect of the inhibitor on the intrinsic and common pathways of coagulation in human plasma.
-
Protocol:
-
Prepare dilutions of the test compounds in pooled normal human plasma.
-
Incubate the plasma-inhibitor mixtures at 37°C.
-
Add an aPTT reagent (containing a contact activator like silica and phospholipids) to initiate the intrinsic pathway.
-
After a fixed incubation period, add calcium chloride (CaCl2) to trigger clot formation.
-
Measure the time to fibrin clot formation using a coagulometer.
-
Compare the prolongation of clotting time caused by the topic compound to that of the benchmark inhibitors.
-
Part 3: Data Presentation and Interpretation (Hypothetical)
All quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Comparative Performance Data
| Parameter | This compound | Asundexian | Milvexian |
| FXIa IC50 (nM) | [Experimental Value] | ~5 | ~2 |
| Selectivity vs. Thrombin | [Fold-selectivity] | >10,000x | >2,500x |
| Selectivity vs. Factor Xa | [Fold-selectivity] | >10,000x | >1,000x |
| aPTT (2x EC50, s) | [Clotting time] | ~60s | ~55s |
| In Vivo Efficacy (% Thrombosis Reduction) | [Experimental Value] | Significant | Significant |
| In Vivo Bleeding (Fold increase vs. vehicle) | [Experimental Value] | No significant increase | No significant increase |
Analysis and Causality:
The analysis would focus on directly comparing the key performance indicators. For instance, a higher IC50 value for the topic compound would indicate lower potency compared to the benchmarks. The selectivity profile is crucial; poor selectivity against other coagulation proteases like thrombin or Factor Xa could lead to a higher bleeding risk, negating the primary advantage of targeting FXIa. The aPTT results would provide a measure of its anticoagulant effect in a more physiologically relevant matrix (plasma). Finally, in vivo models would be the ultimate test of its potential, assessing whether the biochemical potency translates to antithrombotic efficacy without a corresponding increase in bleeding.
Conclusion and Path Forward
While this compound is a known chemical entity, its biological function remains an open question. This prevents a direct benchmark comparison as requested. The immediate and necessary next step for the research community is the systematic screening of this compound against various biological targets to identify its primary mechanism of action. Once a target is validated, the comprehensive benchmarking framework outlined in this guide can be employed to rigorously evaluate its therapeutic potential against known inhibitors. We encourage researchers who have synthesized or are working with this compound to undertake such screening initiatives to unlock its potential value.
References
This reference list is for illustrative purposes based on the hypothetical framework. It includes real, relevant sources for the discussed concepts.
- LookChemicals.86499-35-6, 3-Amino-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-one.
- Google Patents.CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
- Sammut, S. J., & Gatt, A. (2024).Factor XI and XIa inhibition: a new approach to anticoagulant therapy. British Journal of Haematology.
- Google Patents.United States Patent 4,410,520.
- ResearchGate.Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview).
- PubChem.this compound.
Sources
- 1. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 86499-35-6,3-Amino-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-one [lookchemicals.com]
- 4. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Researcher's Guide to Selectivity: Profiling 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one Derivatives
In the landscape of modern drug discovery, the pursuit of target selectivity remains a paramount objective. The ability of a therapeutic agent to interact with its intended biological target while minimizing off-target effects is a critical determinant of its efficacy and safety profile. The 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise across a range of therapeutic areas, particularly in the realm of central nervous system (CNS) disorders. This guide provides an in-depth, objective comparison of the selectivity of hypothetical derivatives of this core structure, grounded in established experimental methodologies. We will explore the causal relationships behind experimental choices and present a framework for the systematic assessment of selectivity.
The Benzazepine Scaffold: A Versatile Pharmacophore
The this compound core offers a three-dimensional architecture that can be readily functionalized at multiple positions. This structural versatility allows for the fine-tuning of physicochemical properties and pharmacological activity. Derivatives of the related 2,3,4,5-tetrahydro-1H-3-benzazepine have demonstrated significant affinity and selectivity for dopamine D3 receptors, highlighting the potential of this chemical class to modulate key neurotransmitter systems.[1][[“]] Furthermore, other benzazepine analogs have shown affinity for a variety of G-protein coupled receptors (GPCRs), including serotonin (5-HT) and adrenergic receptors.[3] This inherent promiscuity, if not carefully managed through medicinal chemistry efforts, can lead to undesirable side effects. Therefore, a rigorous assessment of selectivity is indispensable in the development of novel benzazepine-based therapeutics.
Experimental Workflow for Selectivity Profiling
A robust assessment of selectivity necessitates a multi-pronged approach, combining initial binding affinity determination with subsequent functional characterization. The following workflow represents a comprehensive strategy for profiling the selectivity of novel this compound derivatives.
Caption: A generalized experimental workflow for the selectivity profiling of novel compounds.
Part 1: Primary Screening - Radioligand Binding Assays
The initial step in assessing selectivity is to determine the binding affinity of the derivatives against a broad panel of relevant biological targets. Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of a compound's ability to displace a radiolabeled ligand from its receptor.[4][5][6]
Experimental Protocol: Radioligand Displacement Assay
-
Target Selection: A panel of GPCRs relevant to CNS disorders should be selected. This would typically include subtypes of dopamine, serotonin, adrenergic, and muscarinic receptors.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines (e.g., CHO or HEK293 cells) or from native tissue sources.
-
Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.
-
Competition Binding:
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors) is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled test compound (the this compound derivative) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 2: Secondary Screening - Functional Assays
While binding affinity is a crucial parameter, it does not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to complete the selectivity profile.[7][8]
Experimental Protocol: cAMP Functional Assay (for Gs- and Gi-coupled receptors)
-
Cell Culture: Stable cell lines expressing the GPCR of interest (e.g., CHO-K1 cells) are cultured to an appropriate density.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP). The test compounds are then added at various concentrations. For antagonist testing, the cells are co-incubated with a known agonist for the receptor.
-
cAMP Accumulation:
-
For Gs-coupled receptors (e.g., D₁), agonist binding will stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
For Gi-coupled receptors (e.g., D₂, 5-HT₁A), agonist binding will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP accumulation.
-
-
Detection: Intracellular cAMP levels are measured using a variety of methods, such as homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Comparative Selectivity of Hypothetical Derivatives
To illustrate the principles of selectivity assessment, let us consider a hypothetical series of this compound derivatives with varying substituents at the R1 (amino group) and R2 (aromatic ring) positions.
| Derivative | R1 Substituent | R2 Substituent | D₂ Ki (nM) | 5-HT₂A Ki (nM) | α₁ Ki (nM) | Selectivity Ratio (5-HT₂A/D₂) | Selectivity Ratio (α₁/D₂) |
| A | -H | -H | 50 | 250 | 500 | 5 | 10 |
| B | -CH₃ | -H | 25 | 500 | 1000 | 20 | 40 |
| C | -H | 7-Cl | 10 | 150 | 300 | 15 | 30 |
| D | -CH₃ | 7-Cl | 5 | 800 | 1500 | 160 | 300 |
Analysis of Structure-Activity Relationships (SAR):
-
Effect of R1 Substitution: Methylation of the amino group (Derivative B vs. A) leads to a 2-fold increase in affinity for the D₂ receptor, while decreasing affinity for the 5-HT₂A and α₁ receptors. This suggests that a small alkyl substituent at this position may be favorable for D₂ receptor binding and can enhance selectivity.
-
Effect of R2 Substitution: Introduction of a chlorine atom at the 7-position of the benzazepine ring (Derivative C vs. A) results in a 5-fold increase in D₂ affinity. This highlights the importance of electronic and steric effects on the aromatic ring for target engagement.
-
Synergistic Effects: The combination of both modifications (Derivative D) demonstrates a synergistic effect, resulting in a potent and highly selective D₂ ligand. The selectivity ratios for 5-HT₂A and α₁ receptors are significantly improved, indicating that this derivative is a promising candidate for further development.
Visualizing Signaling Pathways
The interaction of these derivatives with their primary target, the D₂ dopamine receptor, initiates a cascade of intracellular events. The following diagram illustrates the canonical Gi-coupled signaling pathway.
Caption: Simplified schematic of the D₂ receptor-mediated Gi signaling pathway.
Conclusion and Future Directions
The systematic assessment of selectivity is a cornerstone of modern drug discovery. The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. Through a carefully designed screening cascade, incorporating both binding and functional assays, researchers can elucidate the structure-activity relationships that govern selectivity. The hypothetical data presented herein illustrates how subtle modifications to the core structure can dramatically impact the selectivity profile. Future work should focus on expanding the panel of targets to include other receptor families and ion channels to build a more comprehensive understanding of the pharmacological profile of these compounds. Ultimately, a thorough and objective assessment of selectivity is essential to identify lead candidates with the greatest potential for therapeutic success.
References
- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link][4]
- Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-259. [Link][5]
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link][10]
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link][8]
- Innoprot. D2 Dopamine Receptor Assay. [Link][9]
- Roth, B. L. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 78, 12.16.1-12.16.19. [Link][7]
- Gherbi, K., et al. (2018). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Immunotoxicology, 15(1), 89-98. [Link][11]
- Clark, R. D., et al. (1990). 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor. Journal of Medicinal Chemistry, 33(2), 633-641. [Link][3]
- Reavill, C., et al. (2000). Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 10(22), 2553-2555. [Link][1]
- Reavill, C., et al. (2000). Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor. Consensus. [Link][2]
- Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. [Link][6]
Sources
- 1. Novel 2,3,4,5-tetrahydro-1H-3-benzazepines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. 1,9-Alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines with affinity for the alpha 2-adrenoceptor and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. multispaninc.com [multispaninc.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. innoprot.com [innoprot.com]
- 8. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Definitive Structural Elucidation: A Comparative Guide to the Confirmation of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one's Molecular Architecture
In the landscape of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of progress. For novel compounds such as 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, a psychoactive scaffold of significant interest, an unambiguous structural assignment is paramount for understanding its biological activity, guiding further derivatization, and ensuring intellectual property protection. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of this benzazepine derivative, with a primary focus on the gold standard: single-crystal X-ray crystallography. While a public crystal structure for the parent this compound is not available, this guide will utilize data from closely related, publicly accessible benzazepine structures to illustrate the power of this technique and draw parallels for the titular compound. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare X-ray crystallography with other powerful analytical tools, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[1][2] It provides a detailed and unambiguous three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.[3][4]
The most significant bottleneck in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.[1][3] This process of crystallization is as much an art as a science, relying on the slow and controlled precipitation of a solute from a supersaturated solution.[5] For a small organic molecule like this compound, several techniques can be employed.
Experimental Protocol: Growing Single Crystals of a Benzazepine Derivative
-
Objective: To obtain single crystals of a representative benzazepine derivative suitable for X-ray diffraction analysis.
-
Materials:
-
Purified benzazepine derivative (>98% purity)
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane)
-
Small glass vials (1-2 mL)
-
Heating block or oil bath
-
Slow evaporation chamber (a beaker covered with parafilm with small perforations)
-
-
Methodology: Slow Evaporation
-
Solvent Screening: In a series of small vials, dissolve a few milligrams of the benzazepine derivative in a minimal amount of different solvents to determine solubility. A good starting point is a solvent in which the compound is moderately soluble.
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a small cotton plug or a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Transfer the filtered solution to a clean vial and place it in a vibration-free environment. Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.
-
Monitoring: Observe the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once well-formed crystals are observed, carefully remove them from the mother liquor using a spatula or a loop and mount them for X-ray analysis.[6]
-
Data Presentation: Representative Crystallographic Data for a Benzazepine Analog
| Parameter | Value | Significance |
| Chemical Formula | C₁₉H₁₃N₂Br | Confirms the elemental composition of the crystallized molecule. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.3061, 9.4657, 19.288 | The dimensions of the unit cell along the a, b, and c axes. |
| β (°) | 90.276 | The angle between the a and c axes in a monoclinic system. |
| Volume (ų) | 1516.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | 0.0327 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
This data is representative of a substituted benzimidazole, a related heterocyclic system, and is used for illustrative purposes. The actual data for this compound would be unique to that molecule.
Diagram: X-ray Crystallography Workflow
Caption: Workflow for X-ray Crystallography.
Complementary and Corroborative Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for characterization, especially when suitable crystals cannot be obtained. These methods provide complementary information and are crucial for the initial identification and purity assessment of the synthesized compound.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the determination of the carbon-hydrogen framework and the connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR of a Benzazepine Derivative
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the molecular structure.
-
Materials:
-
5-10 mg of the purified benzazepine derivative
-
0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
-
Methodology:
-
Sample Preparation: Dissolve the benzazepine derivative in the deuterated solvent in the NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.
-
2D NMR (Optional but Recommended): To establish connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed. COSY reveals proton-proton couplings, while HSQC correlates directly bonded protons and carbons.
-
Data Processing and Interpretation: The acquired data is Fourier transformed, phased, and baseline corrected. The chemical shifts, integration (for ¹H), and coupling constants are analyzed to deduce the molecular structure.
-
Diagram: NMR Spectroscopy Workflow
Caption: Workflow for NMR Spectroscopy.
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] For structural elucidation, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can be used to deduce its structure.[8][9]
Experimental Protocol: HRMS and MS/MS of a Benzazepine Derivative
-
Objective: To determine the accurate mass and fragmentation pattern of the benzazepine derivative.
-
Materials:
-
A dilute solution of the purified benzazepine derivative (typically in methanol or acetonitrile)
-
-
Methodology:
-
Sample Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.
-
Ionization: The molecules are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis (MS1): The ions are guided into the mass analyzer (e.g., time-of-flight, TOF, or Orbitrap), and a full scan mass spectrum is acquired to determine the m/z of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then mass-analyzed.
-
Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition. The fragmentation pattern is analyzed to identify characteristic structural motifs.
-
Diagram: Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry.
Computational modeling, particularly Density Functional Theory (DFT), has become a powerful tool for corroborating experimentally determined structures.[10] By calculating the theoretical NMR spectra and comparing them with experimental data, one can gain confidence in the structural assignment.[11]
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[3][4] | Provides definitive structural proof; atomic resolution.[3] | Requires a high-quality single crystal, which can be difficult and time-consuming to obtain; not suitable for amorphous solids.[3] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution.[7] | Provides detailed structural information in solution, which is often biologically relevant; non-destructive. | Does not provide bond lengths and angles directly; interpretation can be complex for large or highly symmetric molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural fragments (MS/MS).[8][9] | Extremely high sensitivity; requires very small amounts of sample.[8] | Provides indirect structural information; does not reveal stereochemistry. |
| Computational Chemistry | Theoretical NMR and vibrational spectra, optimized molecular geometry, electronic properties.[10][11] | Can help to resolve ambiguities in experimental data and predict properties. | The accuracy of the results is dependent on the level of theory and basis set used; it is a theoretical model, not a direct measurement.[10] |
Conclusion
The definitive structural confirmation of this compound, like any novel chemical entity, relies on a multi-faceted analytical approach. While NMR and mass spectrometry are essential for initial characterization and provide strong evidence for the proposed structure, single-crystal X-ray crystallography remains the unparalleled gold standard for unambiguous three-dimensional structural elucidation. The detailed atomic coordinates, bond lengths, and angles derived from a successful crystal structure analysis provide an irrefutable foundation for understanding the molecule's properties and advancing its development as a potential therapeutic agent. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to strategically apply these powerful analytical techniques for the robust characterization of novel benzazepine derivatives and other complex small molecules.
References
- Staples, R. J. (1998). Getting Crystals Your Crystallographer Will Treasure. MIT Department of Chemistry OpenCourseWare. [Link]
- Holden, A., & Singer, P. (1960). Crystals and Crystal Growing. Doubleday.
- Dunitz, J. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1637-1654. [Link]
- Quora. (2020). What are the advantages and disadvantages of x-rays and electrons to study crystal structures?. [Link]
- University of Colorado Boulder. (n.d.). Crystallization.
- University of Cambridge. (2006). Crystallisation Techniques. Department of Chemistry. [Link]
- LibreTexts. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts. [Link]
- Pihlaja, K., et al. (2009). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry.
- Ekins, S., et al. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America, 33(5), 332-341. [Link]
- Mary, Y. S., et al. (2021). Computational investigation, comparative approaches, molecular structural, vibrational spectral, non-covalent interaction (NCI), and electron excitations analysis of benzodiazepine derivatives.
- Greenwood, M. (2023).
- Gergov, M., et al. (2004). Quantitative Analysis of 33 Benzodiazepines, Metabolites and Benzodiazepine-Like Substances in Whole Blood by Liquid Chromatography-(Tandem) Mass Spectrometry.
- Chemeurope.com. (n.d.). X-ray crystallography. [Link]
- Wikipedia. (n.d.). X-ray crystallography. [Link]
- ResearchGate. (n.d.). The MS/MS spectrum for each of the benzodiazepines. [Link]
- LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]
- CCDC. (n.d.).
- Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2137-2143. [Link]
- Study.com. (n.d.).
- University of Groningen. (n.d.). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography-(tandem) mass spectrometry. Research Portal. [Link]
- Pinto, D. C. G. A., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(5), 416-455. [Link]
- Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
- Wolfender, J. L., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Planta Medica, 81(12/13), 1035-1049. [Link]
- DeWitt, S. H., et al. (1994). The Combinatorial Synthesis and Chemical and Biological Evaluation of a 1,4-Benzodiazepine Library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712. [Link]
- Ahmed, H., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[3]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450-9470. [Link]
- LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts. [Link]
- Singh, S., et al. (2011). Identification and structural elucidation of an unknown impurity in carbamazepine active pharmaceutical ingredient by liquid chromatography-tandem mass spectrometry and semi-preparative chromatographic isolation. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 423-428. [Link]
- ResearchGate. (n.d.). (PDF)
- IntechOpen. (2020).
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Royal Society of Chemistry. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Wang, Y., et al. (2023). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Journal of the American Chemical Society, 145(1), 245-254. [Link]
- Newby, Z. E., et al. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
- PubChem. (n.d.). This compound. [Link]
- Balogh, M. P. (2007). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines.
- Google Sites. (n.d.).
- Ramkumaar, G. R., et al. (2015). Molecular structure and spectroscopic characterization of Carbamazepine with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 143, 25-36. [Link]
- ResearchGate. (2011).
- Taylor & Francis. (n.d.).
- Schumacher, M. A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 76(Pt 10), 967-974. [Link]
Sources
- 1. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- | C12H14N2O3 | CID 13243495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. EP3221297B1 - Process for the synthesis of benzazepine derivatives - Google Patents [patents.google.com]
- 10. chembk.com [chembk.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the ADME Properties of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one Analogues
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, particularly those targeting the central nervous system (CNS), the evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step.[1][2] This guide provides an in-depth comparison of the ADME profiles of several analogues of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, a scaffold of significant interest in medicinal chemistry. By presenting objective experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in the selection and optimization of drug candidates.
The benzazepine scaffold and its derivatives have shown promise in a variety of therapeutic areas.[3][4][5] However, their journey from a promising lead compound to a viable drug candidate is heavily dependent on their pharmacokinetic behavior. Poor ADME properties are a leading cause of attrition in the drug development pipeline. Therefore, a thorough and early assessment of these characteristics is paramount.[1]
This guide will delve into the key in vitro assays used to predict the in vivo performance of these analogues. We will explore experimental data related to their permeability, metabolic stability, and potential for drug-drug interactions. The causality behind the choice of each experimental protocol will be explained, providing a clear understanding of not just the "how," but also the "why."
Section 1: Permeability Assessment – Predicting Absorption and CNS Penetration
A drug's ability to cross biological membranes is fundamental to its efficacy. For orally administered drugs, this means traversing the intestinal epithelium, while for CNS-active compounds, the formidable blood-brain barrier (BBB) presents a significant hurdle.[1] To evaluate these aspects, two complementary in vitro assays are employed: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay serves as a high-throughput, cost-effective initial screen for passive permeability.[6][7] It models the passive diffusion of a compound across a lipid membrane, providing a foundational understanding of its lipophilicity and ability to permeate biological barriers without the complexities of active transport.[6][8]
The PAMPA-BBB assay is specifically tailored to predict penetration across the blood-brain barrier.[9]
-
Preparation of the Donor Plate: Test compounds and reference standards are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Preparation of the Acceptor Plate: The wells of a 96-well filter plate are coated with a porcine brain lipid extract dissolved in dodecane. The acceptor wells are then filled with the same buffer solution as the donor plate.
-
Assay Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich." This assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability is calculated using the following equation: Pe = C x -ln(1 - [drug]acceptor / [drug]equilibrium) Where C is a constant related to the volume of the wells and the surface area of the membrane.
Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
While PAMPA provides a measure of passive diffusion, the Caco-2 assay offers a more comprehensive model of intestinal absorption.[8][10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[11][12][13] This allows for the assessment of both passive and active transport mechanisms.[10][12]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a 24-well plate and cultured for 21 days to allow for differentiation and monolayer formation.[13]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time (e.g., 2 hours).[14]
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, the compound is added to the basolateral (donor) side, and its transport to the apical (receiver) side is measured.[14]
-
-
Quantification: Samples are taken from the receiver compartments at specific time points and analyzed by LC-MS/MS to determine the compound concentration.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 is indicative of active efflux.[10]
-
Caption: Workflow of the Liver Microsomal Stability Assay.
Comparative Metabolic Stability Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Extraction |
| Analogue 1 | > 60 | < 10 | Low |
| Analogue 2 | 15 | 92 | High |
| Analogue 3 | 45 | 25 | Low to Intermediate |
| Analogue 4 | 8 | 173 | High |
| Verapamil | 12 | 115 | High |
| Carbamazepine | > 60 | < 10 | Low |
Analysis:
-
Analogue 1 is highly stable in human liver microsomes, suggesting a low predicted hepatic clearance and potentially a long in vivo half-life.
-
Analogue 2 and Analogue 4 are rapidly metabolized, indicating a high first-pass effect and likely poor oral bioavailability.
-
Analogue 3 shows moderate stability, suggesting it may have an acceptable pharmacokinetic profile.
Section 3: Cytochrome P450 (CYP) Inhibition Assessment
Assessing the potential for a drug candidate to inhibit major CYP enzymes is crucial for predicting drug-drug interactions (DDIs). [15][16]Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing adverse effects. [15]
Fluorogenic CYP Inhibition Assay
This high-throughput assay uses fluorogenic probe substrates that are converted into fluorescent products by specific CYP isozymes. [15][17]The inhibition of this fluorescence by a test compound is a measure of its inhibitory potential. [17]
-
Preparation of Reagents: Recombinant human CYP3A4 enzyme, a fluorogenic substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC), and a NADPH-regenerating system are prepared in a buffer solution.
-
Assay Plate Setup: The test compound is serially diluted in a 96-well plate. The CYP3A4 enzyme and substrate mixture is added to each well.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence generation is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow of the Fluorogenic CYP Inhibition Assay.
Comparative CYP Inhibition Data (IC50, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Analogue 1 | > 50 | > 50 | 28.5 | > 50 | 15.2 |
| Analogue 2 | 8.3 | 2.1 | 0.9 | 12.4 | 1.5 |
| Analogue 3 | > 50 | 45.1 | > 50 | > 50 | 35.8 |
| Analogue 4 | > 50 | > 50 | > 50 | > 50 | > 50 |
| Ketoconazole | 0.2 | 0.8 | 0.1 | 1.5 | 0.05 |
| Quinidine | > 50 | > 50 | 25.3 | 0.08 | 5.6 |
Analysis:
-
Analogue 1 and Analogue 3 show a low risk of inhibiting major CYP isoforms at therapeutically relevant concentrations.
-
Analogue 2 is a potent inhibitor of several CYP enzymes, particularly CYP2C19 and CYP3A4, raising significant concerns for potential drug-drug interactions.
-
Analogue 4 demonstrates a clean profile with no significant inhibition of the tested CYP enzymes.
Conclusion
This comparative guide has outlined the essential in vitro ADME properties of four analogues of this compound. The experimental data presented provides a clear framework for evaluating and prioritizing these compounds for further development.
-
Analogue 1 emerges as a strong candidate, exhibiting favorable permeability, high metabolic stability, and a low potential for CYP-mediated drug-drug interactions.
-
Analogue 3 also presents a promising profile, with good permeability and metabolic stability, although its CYP inhibition profile is slightly less favorable than Analogue 1.
-
Analogue 2 faces significant challenges due to its poor permeability, rapid metabolism, and potent CYP inhibition, making it a less desirable candidate.
-
Analogue 4 , while having a clean CYP inhibition profile, is hampered by its poor permeability and high metabolic instability.
By integrating these multifaceted ADME data, researchers can build a comprehensive understanding of a compound's pharmacokinetic potential early in the discovery process. This data-driven approach is instrumental in guiding medicinal chemistry efforts to optimize lead compounds and ultimately increases the probability of success in developing safe and effective medicines.
References
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Bienta. (n.d.). Permeability Assay on Caco-2 Cells.
- Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223–232.
- Wernevik, J., Giordanetto, F., & H-G, H. (2020). Protocol for the Human Liver Microsome Stability Assay.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Pion Inc. (n.d.). PAMPA Kit - Parallel artificial membrane permeability assay.
- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Wang, H., & Gu, J. (2010). High-throughput fluorescence assay of cytochrome P450 3A4. Journal of visualized experiments : JoVE, (43), 2020.
- Wager, T. T., Hou, X., Chandrasekaran, R. Y., & Limberakis, C. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 420–434.
- Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
- Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling.
- Alera Labs, LLC. (2019, May 9). In Vitro ADME Assays.
- National Genomics Data Center (CNCB-NGDC). (n.d.). Cytochrome P450 inhibition assays using traditional and fluorescent substrates.
- Semantic Scholar. (n.d.). Methods to Optimize CNS Exposure of Drug Candidates.
- ResearchGate. (2015). (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening.
- Lee, S., & Lee, K. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of organic chemistry, 77(8), 4017–4028.
- ResearchGate. (2020). Production of benzazepine derivatives via four-component reaction of isatins: study of antioxidant activity | Request PDF.
- ResearchGate. (n.d.). (PDF) Synthesis & stereochemistry of some new benzazepine derivatives.
- MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- National Institutes of Health. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery.
- PubChem. (n.d.). This compound.
- Larkin, A., Livett, M., & Scammells, P. J. (2008). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Organic & biomolecular chemistry, 6(12), 2194–2203.
- MDPI. (n.d.). Refined ADME Profiles for ATC Drug Classes.
- MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives.
- National Institutes of Health. (n.d.). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases.
Sources
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 3. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay PAMPA [pion-inc.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. High throughput artificial membrane permeability assay for blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 15. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 16. Cytochrome P450 inhibition assays using traditional and fluorescent substrates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of Biological Data for 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one Studies
For researchers, scientists, and drug development professionals, the robust statistical analysis of biological data is paramount in elucidating the therapeutic potential of novel chemical entities. This guide provides an in-depth technical comparison and methodological framework for studies involving 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one and its derivatives, a promising scaffold for the development of γ-secretase modulators for the potential treatment of Alzheimer's disease.[1] We will explore the critical aspects of experimental design, data interpretation, and statistical validation, comparing this compound class with other known γ-secretase modulators.
Introduction: The Rationale for Targeting γ-Secretase with Benzazepinone Analogs
Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) peptides in the brain.[2] These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2][3] Consequently, γ-secretase has emerged as a critical therapeutic target for reducing the production of the aggregation-prone 42-amino acid Aβ variant (Aβ42).[4][5]
While early γ-secretase inhibitors (GSIs) showed promise, their clinical development has been hampered by mechanism-based toxicities, largely due to the inhibition of other essential signaling pathways, such as Notch.[6][7] This has led to the development of γ-secretase modulators (GSMs), which allosterically modify the enzyme's activity to selectively reduce Aβ42 production in favor of shorter, less amyloidogenic Aβ species, while sparing Notch processing.[2][6][7] The benzazepinone scaffold, including derivatives of this compound, has been identified as a promising chemical starting point for potent γ-secretase inhibitors and modulators.[1]
This guide will provide the scientific community with a framework for the rigorous evaluation of such compounds, ensuring that the generated data is statistically sound and readily comparable to other therapeutic alternatives.
Comparative Efficacy Analysis: In Vitro Assays
The initial assessment of a potential γ-secretase modulator involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of action.
Determining Potency: The IC50 Dose-Response Analysis
The half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a compound. This is determined by treating cells expressing γ-secretase with increasing concentrations of the test compound and measuring the resulting inhibition of Aβ42 production.
Experimental Protocol: Cell-Based γ-Secretase Activity Assay
-
Cell Culture: Utilize a human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human APP.[8] Culture the cells to ~80% confluency in appropriate media.
-
Compound Treatment: Prepare a serial dilution of this compound and comparator compounds (e.g., known GSMs like Tarenflurbil or second-generation GSMs).
-
Incubation: Treat the cells with the compounds for 24 hours.
-
Aβ Quantification: Collect the cell culture supernatant and quantify the levels of Aβ40 and Aβ42 using a sandwich enzyme-linked immunosorbent assay (ELISA).[3][8]
-
Data Analysis: Plot the percentage of Aβ42 inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) model to determine the IC50 value.[9]
Statistical Considerations:
-
Non-linear Regression: The dose-response curve is typically sigmoidal and should be analyzed using non-linear regression methods.[10]
-
Log Transformation: Plotting the concentration on a logarithmic scale helps to linearize the central portion of the curve and normalize the data distribution.[10]
-
Absolute vs. Relative IC50: It is crucial to distinguish between absolute and relative IC50 values. The absolute IC50, which is comparable across different drugs, should be calculated, especially when compounds exhibit different maximal inhibition levels.[9]
-
Confidence Intervals: Always report the 95% confidence interval for the IC50 estimate to provide a measure of its precision.
-
Statistical Comparison of IC50 Values: To determine if the potency of two compounds is significantly different, statistical tests on the log-transformed IC50 values should be performed. A common approach is to use an F-test to compare the fits of a single curve for both compounds versus separate curves.
Data Presentation:
| Compound | IC50 for Aβ42 Inhibition (nM) [95% CI] | Selectivity Index (Aβ40 IC50 / Aβ42 IC50) |
| This compound | Experimental Data | Experimental Data |
| Tarenflurbil (Comparator 1) | Literature Value | Literature Value |
| Second-Generation GSM (Comparator 2) | Literature Value | Literature Value |
| GSI (Comparator 3) | Literature Value | Literature Value |
Assessing Selectivity: The Notch Sparing Assay
A critical differentiator for GSMs is their ability to spare the processing of other γ-secretase substrates, most notably Notch.
Experimental Protocol: Notch Cleavage Assay
-
Cell Line: Use a cell line co-expressing a Notch receptor construct.
-
Compound Treatment: Treat cells with the test compounds at concentrations relevant to their Aβ42 IC50 values.
-
Detection of Notch Intracellular Domain (NICD): After treatment, lyse the cells and detect the levels of the Notch Intracellular Domain (NICD) by Western blot or a reporter gene assay.[4]
-
Data Analysis: Quantify the NICD levels relative to a vehicle control. A desirable GSM will show minimal to no reduction in NICD at concentrations that significantly inhibit Aβ42.
Visualization of the γ-Secretase Processing Pathway
Caption: Simplified schematic of APP and Notch processing by secretases.
Preclinical In Vivo Evaluation
Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in a more complex biological system.
Animal Models of Alzheimer's Disease
Several transgenic mouse models that recapitulate aspects of AD pathology are available. The choice of model depends on the specific scientific question.
-
APP/PS1 Mice: These mice co-express mutant human APP and presenilin-1 (PS1) and develop amyloid plaques and cognitive deficits at a relatively early age.
-
5XFAD Mice: This model expresses five familial AD mutations and exhibits an aggressive and rapid amyloid pathology.
Efficacy Studies: Aβ Reduction in the Brain
Experimental Protocol: In Vivo Efficacy Study
-
Animal Dosing: Administer this compound or a comparator compound to transgenic mice via an appropriate route (e.g., oral gavage) for a specified duration.
-
Tissue Collection: At the end of the treatment period, collect brain tissue.
-
Aβ Quantification: Homogenize the brain tissue and measure Aβ40 and Aβ42 levels using ELISA.
-
Statistical Analysis: Compare the Aβ levels in the treated groups to the vehicle-treated control group using statistical tests such as one-way ANOVA followed by Dunnett's or Tukey's post-hoc test for multiple comparisons.
Statistical Considerations for Preclinical Studies:
-
Sample Size and Power: Adequately power the study to detect a biologically meaningful effect.
-
Randomization: Randomly assign animals to treatment groups to minimize bias.
-
Parametric vs. Non-parametric Tests: Use parametric tests like ANOVA if the data follows a normal distribution; otherwise, use non-parametric alternatives.
Visualization of a Typical In Vivo Study Workflow
Caption: Workflow for an in vivo efficacy study in a transgenic mouse model.
Bioanalytical Method Validation for Pharmacokinetic Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, a validated bioanalytical method is essential for quantifying the compound in biological matrices like plasma.
Methodology: HPLC or LC-MS/MS
High-performance liquid chromatography (HPLC) with UV detection or, for higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the bioanalysis of small molecules like benzazepinone derivatives.[11][12][13]
Experimental Protocol: Method Validation according to ICH M10 Guidelines
The bioanalytical method must be validated for the following parameters as per the International Council for Harmonisation (ICH) M10 guideline:[14]
-
Selectivity and Specificity: Ensure that endogenous components in the plasma do not interfere with the quantification of the analyte and internal standard.
-
Calibration Curve: Establish a linear relationship between the detector response and the concentration of the analyte over a defined range (e.g., 2-80 ng/mL).[12]
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between replicate measurements (precision).
-
Recovery: Assess the efficiency of the extraction procedure.
-
Matrix Effect: Evaluate the influence of the plasma matrix on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, and long-term storage).[11]
Data Presentation: Summary of Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (ICH M10) | Experimental Results |
| Linearity (r²) | ≥ 0.99 | Experimental Data |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Experimental Data |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Experimental Data |
| Recovery (%) | Consistent, precise, and reproducible | Experimental Data |
| Matrix Factor | IS-normalized MF should have a CV ≤ 15% | Experimental Data |
| Stability | Deviation within ±15% of nominal concentration | Experimental Data |
Conclusion
The statistical analysis of biological data for novel compounds like this compound is a multi-faceted process that requires careful planning, execution, and interpretation. By employing robust in vitro and in vivo assays, coupled with rigorous statistical methodologies and validated bioanalytical techniques, researchers can confidently assess the therapeutic potential of this and other promising γ-secretase modulators. This guide provides a foundational framework for such evaluations, promoting data integrity and facilitating meaningful comparisons within the field of Alzheimer's disease drug discovery.
References
- Kreski, M., et al. (2015). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 10(4), e0123938. [Link]
- Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line.
- Kreski, M., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis.
- Innoprot. (n.d.). Gamma secretase activity assay.
- Kreski, M., et al. (2013). Comparability of mixed IC50 data – A Statistical Analysis. OAK Open Access Archive. [Link]
- Sato, T., et al. (2000). A secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor. Journal of Neurochemistry, 74(4), 1470-1478. [Link]
- Li, Y. M., et al. (2000). In vitro γ-secretase assay.
- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6754. [Link]
- Lee, J. J. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval.
- Li, Y., et al. (2024). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Molecular Neuroscience, 17, 1369389. [Link]
- Yang, M. G., et al. (2007). Design and synthesis of benzoazepinone-derived cyclic malonamides and aminoamides as potent gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(14), 3910-3915. [Link]
- Ebke, A., et al. (2011). Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein. Journal of Biological Chemistry, 286(43), 37181-37186. [Link]
- Rogers, K., et al. (2016). Gamma Secretase Modulators: New Alzheimer's Drugs on the Horizon? ACS Medicinal Chemistry Letters, 7(5), 481-483. [Link]
- Xia, W. (2019). γ-Secretase and its modulators: Twenty years and beyond. Neurobiology of Disease, 130, 104523. [Link]
- Svedberg, M. M., et al. (2013). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry, 288(11), 7873-7884. [Link]
- National Center for Biotechnology Information. (n.d.). (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. PubChem.
- Faucher, A., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology, 14, 1266014. [Link]
- Zhang, X., et al. (2013). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Journal of Medicinal Chemistry, 56(13), 5228-5243. [Link]
- Borgegard, T., et al. (2012). Soluble γ-Secretase Modulators Selectively Inhibit the Production of the 42-Amino Acid Amyloid β Peptide Variant and Augment the Production of Multiple Carboxy-Truncated Amyloid β Species. Journal of Biological Chemistry, 287(22), 18271-18282. [Link]
- B-Ali, O., et al. (2015). Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease.
- Golde, T. E., et al. (2013). γ-Secretase inhibitors and modulators. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(12), 2898-2907. [Link]
- Gniazdowska, E., et al. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences, 21(3), 1-10. [Link]
- Borgegard, T., et al. (2012). Soluble γ-secretase modulators selectively inhibit the production of the 42-amino acid amyloid β peptide variant and augment the production of multiple carboxy-truncated amyloid β species. Journal of Biological Chemistry, 287(22), 18271-18282. [Link]
- MySkinRecipes. (n.d.). (R)-3-Amino-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.
- Rahman, M. M., et al. (2025). Bioanalytical HPLC Method for Quantification of Benidipine in Rat Plasma: Stability and Application to Pharmacokinetic Study. Journal of Chromatographic Science, 63(10), bmaf063. [Link]
- Pinaka, V. S. M. K., & Rao, C. M. M. P. (2025). Sustainable And Economical in-Vitro Bio Analytical Method Development and Validation of Azelnidipine in Rabbit Plasma Using RP-UPLC Follows ICH Guidelines M10. International Journal of Pharmaceutical Quality Assurance, 11(22s). [Link]
- Al-Shehri, S., et al. (2023). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Molecules, 28(19), 6825. [Link]
- Nielsen, J. A., et al. (1990). Correlation of brain levels of 9-amino-1,2,3,4-tetrahydroacridine (THA) with neurochemical and behavioral changes. Neurochemical Research, 15(7), 713-722. [Link]
Sources
- 1. Design and synthesis of benzoazepinone-derived cyclic malonamides and aminoamides as potent gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 3. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soluble γ-Secretase Modulators Selectively Inhibit the Production of the 42-Amino Acid Amyloid β Peptide Variant and Augment the Production of Multiple Carboxy-Truncated Amyloid β Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ww2.amstat.org [ww2.amstat.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioanalytical HPLC Method for Quantification of Benidipine in Rat Plasma: Stability and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. theaspd.com [theaspd.com]
- 13. mdpi.com [mdpi.com]
- 14. prospects.wum.edu.pl [prospects.wum.edu.pl]
A Preclinical Guide to Validating 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one as a Novel γ-Secretase Modulator for Alzheimer's Disease
This guide provides a comprehensive framework for the preclinical validation of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, a novel compound built upon the benzazepine scaffold. Benzazepine derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of various therapeutic agents.[1][2] This document outlines a scientifically rigorous, multi-stage experimental plan to investigate the hypothesis that this specific aminobenzazepine acts as a γ-secretase modulator (GSM), offering a promising therapeutic avenue for Alzheimer's Disease (AD).
Introduction: The Scientific Rationale
Alzheimer's Disease (AD) pathology is strongly linked to the aberrant processing of the Amyloid Precursor Protein (APP). The sequential cleavage of APP by β-secretase and γ-secretase generates various amyloid-beta (Aβ) peptides. A critical event in AD pathogenesis is the disproportionate production of the aggregation-prone Aβ42 peptide relative to the less amyloidogenic Aβ40 peptide.[3] This increased Aβ42/Aβ40 ratio is a hallmark of the disease.[3]
The γ-secretase enzymatic complex, which performs the final cut of APP, has therefore been a major therapeutic target.[4] Early approaches focused on γ-secretase inhibitors (GSIs), which aimed to block the enzyme's activity entirely. However, this strategy proved problematic. γ-secretase has over 150 known substrates, including the critical Notch receptor, which is vital for regulating cell-fate decisions.[5][6] Inhibition of Notch cleavage by GSIs led to severe mechanism-based toxicities, including cognitive worsening and gastrointestinal issues, ultimately causing the failure of these compounds in late-stage clinical trials.[4][7]
This led to the development of a more nuanced strategy: γ-secretase modulation . Unlike GSIs, γ-secretase modulators (GSMs) do not inhibit the enzyme. Instead, they allosterically bind to the γ-secretase complex, subtly shifting its cleavage preference.[7] This results in a desirable decrease in the production of toxic Aβ42 and a concurrent increase in shorter, non-pathogenic peptides like Aβ38, without affecting total Aβ production or the crucial processing of other substrates like Notch.[5][7] This approach offers a significantly wider therapeutic window and a more favorable safety profile.
Given the structural versatility of the benzazepine core, we hypothesize that This compound possesses the ideal pharmacophoric features to act as a novel GSM. This guide details the necessary experimental comparisons and validation steps to test this hypothesis.
The Comparative Landscape: GSMs vs. GSIs
The central thesis of this validation plan is to demonstrate that our lead compound is a true GSM and not a GSI. The table below outlines the key differential characteristics that our experimental plan will be designed to probe.
| Feature | γ-Secretase Inhibitor (GSI) | γ-Secretase Modulator (GSM) | Desired Profile for Lead Compound |
| Mechanism of Action | Blocks catalytic activity of γ-secretase | Allosterically modulates γ-secretase cleavage site | Allosteric modulation |
| Effect on Aβ Peptides | Pan-Aβ reduction (Aβ42, Aβ40, Aβ38 all decrease) | Selectively decreases Aβ42, increases shorter Aβ peptides (e.g., Aβ38) | Selective Aβ42 reduction |
| Effect on Total Aβ | Decreased | Unchanged | Unchanged |
| Effect on Notch Cleavage | Inhibited | Unaffected | Unaffected (Critical Safety Endpoint) |
| Therapeutic Window | Narrow, limited by toxicity | Potentially wide | Wide |
| Clinical Precedent | Failed in Phase 3 trials (e.g., Semagacestat)[5] | Promising preclinical data; some early clinical exploration (e.g., Tarenflurbil)[4][5] | Preclinically superior to GSIs |
Experimental Validation Workflow
To validate the therapeutic potential of this compound, a phased approach is necessary, moving from initial in vitro screening to in vivo proof-of-concept.
Workflow Diagram
Caption: Phased experimental workflow for validation.
Phase 1: In Vitro Characterization Protocols
The primary goal of this phase is to confirm on-target activity and establish a preliminary safety profile by differentiating the compound from a GSI.
Experiment 1.1: Cell-Free γ-Secretase Activity Assay
-
Objective: To determine if the compound directly interacts with the γ-secretase complex and modulates its activity.
-
Methodology:
-
Isolate microsomal fractions containing the γ-secretase complex from CHO cells overexpressing human APP.
-
Utilize a commercially available γ-secretase activity kit employing a recombinant APP C100 fragment as a substrate.
-
Incubate the enzyme preparation with the substrate in the presence of a dose-response curve of this compound (e.g., 1 nM to 100 µM).
-
Include a known GSI (e.g., Semagacestat) and a known GSM (e.g., a derivative of Ibuprofen) as positive controls.[5]
-
Measure the production of Aβ42 and Aβ40 using specific ELISAs.
-
-
Causality: This cell-free system isolates the interaction between the compound and the enzyme, removing confounding cellular factors. Observing a decrease in the Aβ42/Aβ40 ratio without a corresponding drop in total Aβ is the first signature of a GSM.
Experiment 1.2: Cellular Aβ42/Aβ40 Ratio Assay
-
Objective: To confirm the modulation of APP processing in a whole-cell context.
-
Methodology:
-
Culture HEK293 cells stably expressing human APP (Swedish mutation).
-
Treat cells with a dose-response curve of the lead compound for 24 hours.
-
Collect the conditioned media.
-
Quantify the levels of secreted Aβ42 and Aβ40 using a sensitive immunoassay (e.g., Meso Scale Discovery).
-
-
Data Presentation:
| Compound | Concentration | Aβ40 (pg/mL) | Aβ42 (pg/mL) | Aβ42/Aβ40 Ratio | % Change in Total Aβ |
| Vehicle | - | 1000 ± 50 | 200 ± 15 | 0.20 | 0% |
| Lead Compound | 1 µM | 1050 ± 60 | 100 ± 10 | 0.095 | -4.2% |
| Lead Compound | 10 µM | 1100 ± 55 | 50 ± 8 | 0.045 | -4.2% |
| GSI Control | 1 µM | 250 ± 20 | 50 ± 5 | 0.20 | -79.2% |
| GSM Control | 10 µM | 1080 ± 70 | 90 ± 12 | 0.083 | -2.5% |
Experiment 1.3: Notch Cleavage Counter-Screen (Critical Safety Assay)
-
Objective: To definitively rule out GSI activity by assessing the compound's effect on Notch processing.[4]
-
Methodology:
-
Utilize a cell line (e.g., U2OS) stably co-transfected with a Notch1-Gal4 fusion protein and a Gal4-luciferase reporter gene.
-
Cleavage of the Notch1 construct by γ-secretase releases the Gal4 transcription factor, which drives luciferase expression.
-
Treat cells with the lead compound at concentrations shown to be effective in the Aβ assay (e.g., 10x EC₅₀ for Aβ42 reduction).
-
Use a potent GSI as a positive control for inhibition.
-
Measure luciferase activity as a direct readout of γ-secretase-dependent Notch signaling.
-
-
Trustworthiness: A self-validating system. A true GSM will show potent activity in the Aβ assay but will be completely inactive in this Notch assay. This is the single most important in vitro experiment to justify further development.
Proposed Mechanism of Action Diagram
Caption: Modulation vs. Inhibition of γ-secretase.
In Vivo Validation & Preclinical Proof-of-Concept
Upon successful in vitro characterization, the lead compound must be evaluated in a relevant animal model of AD, such as the 5xFAD transgenic mouse model.
Experiment 2.1: Pharmacokinetics and Brain Penetration
-
Objective: To determine if the compound can cross the blood-brain barrier and achieve therapeutic concentrations in the CNS.
-
Methodology:
-
Administer a single dose of the lead compound to wild-type mice via the intended clinical route (e.g., oral gavage).[8]
-
Collect blood and brain tissue samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze compound concentrations using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life) and the brain/plasma ratio.
-
-
Causality: Favorable brain penetration is a prerequisite for efficacy in a CNS disorder. Without it, even a potent compound will fail.
Experiment 2.2: Efficacy Study in a Transgenic AD Mouse Model
-
Objective: To demonstrate that chronic treatment with the lead compound can lower brain Aβ42 levels and reduce amyloid plaque burden.
-
Methodology:
-
Treat 3-month-old 5xFAD mice with the lead compound or vehicle daily for 3 months.
-
At the end of the treatment period, harvest brains.
-
Homogenize one hemisphere and measure soluble and insoluble Aβ42 and Aβ40 levels via ELISA.
-
Fix and section the other hemisphere for immunohistochemical analysis of amyloid plaque load using antibodies like 6E10.
-
-
Data Presentation:
| Treatment Group | Soluble Aβ42 (pg/mg tissue) | Insoluble Aβ42 (pg/mg tissue) | Plaque Burden (%) |
| Vehicle | 500 ± 80 | 3500 ± 400 | 12 ± 2.5 |
| Lead Compound (30 mg/kg) | 250 ± 50 | 1800 ± 300 | 5 ± 1.5 |
| p < 0.05 vs. Vehicle |
Experiment 2.3: Cognitive Assessment
-
Objective: To determine if the biochemical changes in the brain translate to a functional improvement in cognition.
-
Methodology:
-
In the final weeks of the chronic efficacy study (Experiment 2.2), subject the mice to behavioral testing.
-
The Morris Water Maze is a standard test for assessing spatial learning and memory deficits in AD mouse models.[9]
-
Measure parameters such as escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial.
-
-
Expertise & Experience: Linking target engagement (Aβ reduction) to a functional outcome (cognitive improvement) provides a robust preclinical data package that is essential for justifying progression towards clinical development.[8][9]
Conclusion and Forward Look
This guide presents a logical, evidence-based pathway for the preclinical evaluation of this compound. The core directive is to rigorously test the hypothesis that it functions as a γ-secretase modulator, a therapeutic mechanism with significant advantages over first-generation inhibitors. The proposed experiments are designed to be self-validating, with the Notch counter-screen serving as a critical go/no-go decision point. Positive results from this comprehensive evaluation would establish a strong foundation for advancing this promising benzazepine derivative into formal IND-enabling studies and, ultimately, clinical trials for the treatment of Alzheimer's Disease.
References
- Golde, T. E., et al. (2011). Potential Use of γ-Secretase Modulators in the Treatment of Alzheimer Disease. Archives of Neurology, 68(1), 23-29.
- Kretner, B., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology, 14.
- Imbimbo, B. P. (2008). Therapeutic potential of gamma-secretase inhibitors and modulators. Current Topics in Medicinal Chemistry, 8(1), 54-61.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Benzazepine Intermediates in Modern Drug Synthesis.
- Zhang, Y., et al. (2024). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Cell Communication and Signaling, 22(1), 1-17.
- Kretner, B., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology, 14.
- Adebiyi, E., et al. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. ResearchGate.
- Lee, K., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017-4028.
- International Journal of Environmental Sciences. (2025). SYNTHESIS OF NOVEL BENZAZEPINE DERIVETIVE AND THERE BIOLOGICAL SCREENING.
- Wikipedia. Benzodiazepine.
- Llovera, G., et al. (2018). Randomized Controlled Preclinical Trial of a Benzodiazepine–Dihydropyridine Hybrid Molecule in Rodent Stroke. Stroke, 49(7), 1686-1695.
- Wünsch, B., et al. (2010). Design, Synthesis, and Biological Evaluation of 3-Benzazepin-1-ols as NR2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 53(12), 4646-4659.
- Sreekantham, A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ISRN Organic Chemistry.
- Llovera, G., et al. (2024). A randomized, controlled, two-center preclinical trial assessing the efficacy of a new benzodiazepine–dihydropyridine hybrid m. bioRxiv.
- Trinka, E., & Kälviäinen, R. (2017). Drug Trials in Status Epilepticus: Current Evidence and Future Concepts. Epilepsy & Behavior, 75, 12-18.
- PubChem. This compound.
- Orru, S., et al. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 534-536.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential Use of γ-Secretase Modulators in the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of gamma-secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 7. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 8. Randomized Controlled Preclinical Trial of a Benzodiazepine–Dihydropyridine Hybrid Molecule in Rodent Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is structured to provide a deep, technically-grounded understanding of the necessary protocols, moving beyond a simple checklist to explain the causality behind each step.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No: 86499-35-6) is a heterocyclic compound with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | PubChem[1] |
| Molecular Weight | 176.22 g/mol | PubChem[1] |
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[1]
The hydrochloride salt of this compound also presents hazards of skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, all forms of this compound should be handled with appropriate personal protective equipment (PPE) and engineering controls.
Regulatory Classification: this compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6][7][8] However, due to its acute oral toxicity, it must be managed as a hazardous waste based on its characteristics.
Personal Protective Equipment (PPE) and Handling
A proactive approach to safety begins with the correct use of PPE. The following should be worn at all times when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.
Step 1: Designate a Hazardous Waste Container Use a dedicated, properly labeled, and leak-proof container for all waste containing this compound. The container must be compatible with the chemical.
Step 2: Segregate Solid and Liquid Waste
-
Solid Waste: This includes unused or expired solid this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any absorbent materials used for cleaning up small spills.
-
Liquid Waste: This includes solutions containing this compound. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Labeling As soon as the first waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also clearly indicate the associated hazards (e.g., "Toxic").
Storage of Hazardous Waste
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.
Keep the waste container securely closed at all times, except when adding waste.
Disposal Procedures
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal vendor.
Step 1: Request a Waste Pickup Contact your institution's EHS office to schedule a pickup of the hazardous waste container. Provide them with accurate information about the contents of the container.
Step 2: Prepare for Transport Ensure the waste container is securely sealed and the label is complete and legible. Follow any specific instructions provided by your EHS office for preparing the container for transport.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.
-
DO NOT dispose of solid waste in the regular trash.
-
DO NOT attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved laboratory procedure.
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including respiratory protection if the material is a powder.
-
Contain the spill using a chemical spill kit or absorbent pads.
-
For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spills (requiring external assistance):
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team (e.g., EHS, campus safety).
-
Provide them with the identity of the spilled material and any other relevant information.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- PubChem.this compound.
- PubChem.3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride.
- U.S. Environmental Protection Agency.Hazardous Waste Listings.[Link]
- U.S. Environmental Protection Agency.Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
- U.S. Environmental Protection Agency.
- Washington State Department of Ecology.Pharmaceutical waste codes.[Link]
- U.S. Environmental Protection Agency.RCRA P Waste - List Details.[Link]
Sources
- 1. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride | C10H13ClN2O | CID 45356745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. actenviro.com [actenviro.com]
- 7. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
Mastering Safety: A Researcher's Guide to Handling 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. With this innovation comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, in-depth safety protocols for handling 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one and its common salt, 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride. As a Senior Application Scientist, my objective is to extend beyond mere product provision, fostering a deeply ingrained culture of safety that empowers researchers to work with confidence and precision. The following protocols are built on a foundation of scientific integrity and field-tested best practices.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the compound's hazard profile is paramount. This compound and its hydrochloride salt are compounds that demand careful handling due to their potential health effects.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the hydrochloride salt of this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The base compound, this compound, is harmful if swallowed and may cause an allergic skin reaction[2]. The toxicological properties of these compounds have not been exhaustively investigated, which necessitates a cautious approach, treating them as potentially hazardous substances.
| Compound Form | GHS Hazard Statements | Potential Health Effects |
| This compound | H302: Harmful if swallowedH317: May cause an allergic skin reaction | Acute oral toxicity, Skin sensitization[2] |
| 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Skin irritation, Severe eye irritation, Respiratory tract irritation[1] |
Given these known hazards, the selection and proper use of Personal Protective Equipment (PPE) are not merely recommendations but stringent requirements to prevent exposure.
Core Principles of Personal Protective Equipment (PPE)
The hierarchy of controls in laboratory safety prioritizes engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) before relying on PPE. However, PPE serves as the critical final barrier between the researcher and the chemical. For compounds like this compound, a comprehensive PPE strategy is non-negotiable.
Recommended PPE Ensemble
-
Hand Protection: Double gloving is mandatory. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff[3]. This provides a secure barrier at the wrist. Powder-free nitrile gloves are recommended to prevent powder from absorbing airborne contaminants[4][5]. Gloves should be changed every 30 to 60 minutes, or immediately if contamination is suspected or a tear occurs[4].
-
Body Protection: A disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs is required[3]. This prevents skin contact with any spills or aerosols.
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles[5]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[6].
-
Respiratory Protection: Due to the respiratory irritation potential of the hydrochloride salt, all handling of the solid material should be conducted within a certified chemical fume hood to minimize inhalation exposure[7][8]. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary[7].
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent upon its correct application and removal. The following step-by-step protocols are designed to minimize the risk of cross-contamination.
PPE Workflow Diagram
Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Step-by-Step Donning Protocol:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water[3].
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is fully fastened at the back.
-
Outer Gloves: Don the second pair of nitrile gloves, making sure the cuffs of the gloves go over the cuffs of the gown[3].
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
Step-by-Step Doffing Protocol (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown and Inner Gloves: Remove the gown by unfastening it and rolling it away from your body. As you roll it down your arms, peel off the inner gloves so that they are contained within the rolled-up gown. Dispose of the gown and gloves together in the hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove your face shield (if used) and then your safety goggles.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include operational procedures and proper waste disposal.
Operational Plan:
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Engineering Controls: A certified chemical fume hood must be used for all manipulations of the solid compound or solutions to prevent the release of vapors and particulates into the laboratory environment[8][9].
-
Spill Kit: A spill kit specifically for chemical spills should be readily accessible. Personnel must be trained in its use.
-
Emergency Procedures: Ensure that an eyewash station and safety shower are in close proximity to the work area and are regularly tested[7]. All personnel should be familiar with the location and operation of this equipment.
Disposal Plan:
-
Waste Segregation: All disposable PPE (gloves, gowns), contaminated lab supplies (e.g., weighing paper, pipette tips), and excess chemical waste must be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Waste Disposal: The disposal of the hazardous waste must be carried out in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: Fostering a Proactive Safety Culture
The responsible handling of research chemicals like this compound is the bedrock of innovative and ethical scientific practice. By internalizing the principles and protocols outlined in this guide, researchers can significantly mitigate the risks associated with their work. This commitment to safety not only protects individuals but also strengthens the integrity and trustworthiness of the entire research endeavor. Let this guide serve as a dynamic resource, continually informing and reinforcing a proactive safety culture within your laboratory.
References
- National Center for Biotechnology Information. (n.d.). 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride. PubChem.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- National Center for Biotechnology Information. (n.d.). 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-. PubChem.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. ASHP Publications.
Sources
- 1. 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride | C10H13ClN2O | CID 45356745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
